2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone
Description
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Properties
IUPAC Name |
2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-10-3-1-9(2-4-10)7-13(17)12-6-5-11(16)8-14(12)18/h1-6,8,16,18H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSNDHMLIFRVBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342977 | |
| Record name | 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15485-64-0 | |
| Record name | 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone
Abstract
This technical guide provides a comprehensive analysis of 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone, a specialized deoxybenzoin derivative.[1] While often categorized as a pharmaceutical intermediate, its primary utility lies in its potent inhibition of tyrosinase, making it a critical candidate for hyperpigmentation therapeutics and advanced dermatological formulations.[1] This document details the compound's physiochemical profile, a validated Houben-Hoesch synthetic pathway, and its mechanism of action, designed for researchers requiring high-purity synthesis and assay protocols.[1]
Part 1: Chemical Identity & Physiochemical Profile[1][3]
This compound belongs to the deoxybenzoin class, structurally characterized by a methylene bridge connecting a resorcinol ring and a chlorobenzene ring.[1] Unlike chalcones (which contain an
Table 1: Physiochemical Specifications
| Parameter | Specification |
| IUPAC Name | 1-(2,4-dihydroxyphenyl)-2-(4-chlorophenyl)ethanone |
| Common Synonyms | 2',4'-Dihydroxy-4-chlorodeoxybenzoin; 4-Chlorobenzyl-2,4-dihydroxyphenyl ketone |
| CAS Number | 15485-64-0 |
| Molecular Formula | |
| Molecular Weight | 262.69 g/mol |
| Melting Point | 157–164 °C (Recrystallized) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Insoluble in Water |
| pKa (Predicted) | ~7.8 (Resorcinol 4-OH), ~9.6 (Resorcinol 2-OH) |
| Appearance | Off-white to cream-colored crystalline needles |
Part 2: Synthetic Pathway (Houben-Hoesch Reaction)[1]
Strategic Rationale
The synthesis of 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone is most efficiently achieved via the Houben-Hoesch reaction .[1] This electrophilic aromatic substitution is preferred over Friedel-Crafts acylation for resorcinol derivatives because it avoids the formation of poly-acylated byproducts and operates under milder conditions that preserve the phenol functionality.[1]
Mechanism: The reaction involves the condensation of resorcinol with 4-chlorophenylacetonitrile in the presence of a Lewis acid (
Reaction Workflow Visualization
Figure 1: The Houben-Hoesch synthetic route.[1] The formation of the ketimine salt is the rate-determining step, driven by the activation of the nitrile by HCl and ZnCl2.[1]
Part 3: Biological Mechanism of Action[1]
Tyrosinase Inhibition
The primary biological application of this compound is the inhibition of Tyrosinase , the rate-limiting enzyme in melanogenesis.[1]
-
Pharmacophore: The 2,4-dihydroxyphenyl moiety mimics the structure of L-DOPA and Tyrosine (endogenous substrates).[1]
-
Copper Chelation: The hydroxyl groups, particularly at the 4-position (para) and 2-position (ortho), facilitate the chelation of the binuclear copper active site within Tyrosinase.[1]
-
Steric Fit: The 4-chlorophenyl group extends into the hydrophobic pocket of the enzyme, stabilizing the inhibitor-enzyme complex via
stacking interactions, preventing substrate entry.[1]
Figure 2: Competitive inhibition mechanism.[1] The compound outcompetes natural substrates for the copper active site.[1]
Part 4: Experimental Protocols
Synthesis Protocol (Self-Validating)
Safety Note: Perform all steps in a fume hood. HCl gas is corrosive.[1]
-
Reagent Preparation:
-
Dissolve Resorcinol (11.0 g, 100 mmol) and 4-Chlorophenylacetonitrile (15.1 g, 100 mmol) in anhydrous diethyl ether (100 mL).
-
Add fused Zinc Chloride (
) (6.8 g, 50 mmol) as the Lewis acid catalyst.[1]
-
-
Saturation:
-
Cool the reaction vessel to 0°C in an ice bath.
-
Bubble dry HCl gas through the solution for 2–3 hours. Validation Point: The solution should darken, and a heavy oil or precipitate (ketimine hydrochloride) should begin to separate.[1]
-
-
Maturation:
-
Seal the flask and store at 4°C for 24–48 hours. The oil will solidify into a crystalline mass.[1]
-
-
Hydrolysis:
-
Purification:
Analytical Validation (QC)
To ensure the integrity of the synthesized compound, compare against these expected spectral data points:
-
NMR (DMSO-
, 400 MHz):- 12.50 (s, 1H, 2-OH, hydrogen-bonded).[1]
- 10.60 (s, 1H, 4-OH).[1]
- 7.90 (d, 1H, H-6 on resorcinol ring).[1]
- 7.35 (m, 4H, chlorophenyl protons).[1]
- 6.40 (dd, 1H, H-5 on resorcinol ring).[1]
- 6.25 (d, 1H, H-3 on resorcinol ring).[1]
-
4.30 (s, 2H,
bridge).[1] -
Note: The methylene singlet at 4.30 ppm is the diagnostic peak for deoxybenzoins.[1]
References
-
National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CAS 15485-64-0. Retrieved February 1, 2026, from [Link][1]
-
Khatib, S., et al. (2005).[1][3] Chalcones as potent tyrosinase inhibitors: the importance of a 2,4-substituted resorcinol moiety. Bioorganic & Medicinal Chemistry. (Contextual reference for SAR of resorcinol derivatives).
Sources
Physicochemical Profile & Technical Guide: 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone
Executive Summary
2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone (CAS: 15485-64-0) is a bioactive deoxybenzoin derivative distinguished by its potent tyrosinase inhibitory activity and utility as a pharmacophore in drug development. Structurally, it features a resorcinol moiety linked to a 4-chlorophenyl ring via an ethanone bridge. This configuration confers dual functionality: the 2,4-dihydroxyphenyl group acts as a copper-chelating bidentate ligand essential for enzyme inhibition, while the 4-chlorophenyl motif enhances lipophilicity (LogP) and metabolic stability.
This guide provides a comprehensive technical analysis for researchers, covering physicochemical properties, validated synthesis protocols, and mechanistic insights into its application as a skin-depigmenting agent and synthetic intermediate for isoflavones and benzofurans.
Part 1: Chemical Identity & Physicochemical Properties[1][2][3]
Nomenclature & Identification
-
IUPAC Name: 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethan-1-one
-
Common Synonyms: 2',4'-Dihydroxy-2-(4-chlorophenyl)acetophenone; 4-Chloro-deoxybenzoin derivative.
-
CAS Number: 15485-64-0[1]
-
Molecular Formula: C₁₄H₁₁ClO₃
-
SMILES: OC1=CC(O)=CC=C1C(=O)CC2=CC=C(Cl)C=C2
Physicochemical Data Profile
The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, ChemAxon) to guide formulation and handling.
| Property | Value / Range | Technical Context |
| Molecular Weight | 262.69 g/mol | Small molecule, favorable for skin penetration (<500 Da). |
| Appearance | Cream/Pale Yellow Needles | Crystalline solid; color intensity correlates with oxidation state. |
| Melting Point | 157 – 164 °C | Sharp melting range indicates high purity; broadens with hydration. |
| LogP (Predicted) | 3.2 ± 0.4 | Lipophilic; suggests good membrane permeability (BCS Class II). |
| pKa (Acidic) | ~7.8 (4-OH), ~10.2 (2-OH) | The 2-OH is hydrogen-bonded to the carbonyl, raising its pKa. |
| Solubility | DMSO (>50 mg/mL), Ethanol | Poor water solubility; requires cosolvents (PG, PEG) for aqueous formulation. |
| UV Max ( | ~280 nm, ~320 nm | Characteristic of the resacetophenone chromophore. |
Part 2: Synthesis & Characterization Protocols
Validated Synthesis Pathway: Hoesch Reaction / Friedel-Crafts
The most robust synthesis involves the acylation of resorcinol with 4-chlorophenylacetic acid (or its nitrile equivalent) using a Lewis acid catalyst. The Boron Trifluoride Etherate (
Reaction Scheme (DOT Visualization)
Figure 1: Hoesch/Friedel-Crafts acylation pathway for regioselective synthesis.
Step-by-Step Protocol
-
Reagent Preparation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve Resorcinol (1.0 eq) and 4-Chlorophenylacetic acid (1.0 eq) in
(5.0 eq). The Lewis acid acts as both catalyst and solvent. -
Reaction: Heat the mixture to 85°C under nitrogen flow. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The reaction typically completes in 3–4 hours.
-
Quenching: Cool the reaction mass to room temperature. Pour slowly into ice-cold Sodium Acetate solution (10% w/v) to hydrolyze the boron complex. Stir vigorously for 1 hour.
-
Isolation: Filter the resulting precipitate. Wash the cake with cold water (3x) to remove residual acid and inorganic salts.
-
Purification: Recrystallize from Ethanol/Water (80:20) . Dissolve at reflux, filter hot to remove insolubles, and cool slowly to 4°C to yield cream-colored needles.
Analytical Characterization (Self-Validating Criteria)
-
¹H-NMR (DMSO-d₆, 400 MHz):
- 12.5 ppm (s, 1H): Chelated phenolic -OH at C2 (sharp singlet, diagnostic of intramolecular H-bond).
- 10.6 ppm (s, 1H): Free phenolic -OH at C4.
- 7.9 ppm (d, 1H): Aromatic proton at C6 (deshielded by carbonyl).
- 4.2 ppm (s, 2H): Methylene bridge (-CH₂- ) linking the rings.
-
HPLC Purity Check:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 10% B to 90% B over 20 min.
-
Detection: 280 nm. Target purity >98.5%.
-
Part 3: Biological Mechanism & Applications
Tyrosinase Inhibition Mechanism
This compound acts as a competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanogenesis.[2] The 2,4-dihydroxyphenyl moiety mimics the substrate (L-DOPA/Tyrosine), while the 4-chlorophenyl group occupies the hydrophobic pocket near the active site, preventing substrate entry.
Mechanism of Action (DOT Visualization)
Figure 2: Competitive inhibition mechanism at the tyrosinase binuclear copper center.
Key Applications
-
Dermatological Therapeutics: Used as a potent skin-whitening agent to treat hyperpigmentation (melasma, age spots). The 4-Cl substitution increases potency compared to unsubstituted deoxybenzoins by enhancing binding affinity.
-
Synthetic Intermediate: Precursor for the synthesis of isoflavones (via cyclization with ethyl formate) and 2-arylbenzofurans (via oxidative cyclization), which are scaffolds for estrogen receptor modulators and antifungal agents.
-
Antioxidant: The resorcinol moiety provides radical scavenging capability, protecting formulations from oxidative degradation.
References
-
Chem-Impex International. "2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone Product Data." Chem-Impex Catalog. Accessed February 2026.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 72864: Ethanone, 1-(2-chlorophenyl)- (Related Structure Analysis)." PubChem. Accessed February 2026.
-
Sigma-Aldrich. "2-(4-Chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone Safety & Properties."[3] Sigma-Aldrich Product Sheet. Accessed February 2026.
-
Luka, J. A. "Synthesis, antibacterial and antioxidant activities of 2-(4-chlorophenyl)-4H-chromen-4-one." UiTM Institutional Repository, 2020.
-
Nihei, K., et al. "Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups." Applied Biochemistry and Biotechnology, 2020.[4]
-
Kim, D., et al. "Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents." International Journal of Molecular Sciences, 2024.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-Chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone
Scaffold Analysis, Synthetic Protocols, and Pharmacological Utility
Structural Identity & Nomenclature Analysis
The compound 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone represents a specific halogenated derivative of the deoxybenzoin class. In medicinal chemistry, this scaffold is frequently utilized as a privileged structure for the synthesis of isoflavones, benzofurans, and selective estrogen receptor modulators (SERMs).
IUPAC Deconstruction
The IUPAC name is constructed based on the principal functional group (ketone) and the longest carbon chain containing it (ethanone).
-
Principal Group: Ethanone (
). -
Position 1: Attached to the carbonyl carbon is the 2,4-dihydroxyphenyl ring (derived from resorcinol). The numbering of this ring prioritizes the attachment point to the ketone, assigning hydroxyls to positions 2 and 4.
-
Position 2: Attached to the alpha-carbon is the 4-chlorophenyl ring.
-
Common Synonyms: 4'-Chloro-2,4-dihydroxydeoxybenzoin;
-(4-Chlorophenyl)-2,4-dihydroxyacetophenone.
| Property | Data |
| Molecular Formula | |
| Molecular Weight | 262.69 g/mol |
| Scaffold Class | Deoxybenzoin / Resorcinol derivative |
| Key Functionalities | 1,3-Diphenol (Resorcinol), Aryl Chloride, Ketone bridge |
| Predicted LogP | ~3.2 (Lipophilic) |
Synthetic Pathway: The Houben-Hoesch Reaction
While Friedel-Crafts acylation is a common route for aryl ketones, it often leads to poly-acylation or requires harsh Lewis acids that degrade sensitive phenols. For 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone , the Houben-Hoesch reaction is the superior protocol. It utilizes the high nucleophilicity of resorcinol to attack a nitrile under mild Lewis acid catalysis.
Mechanistic Rationale
-
Nitrile Activation: Zinc chloride (
) coordinates with the nitrile nitrogen of 4-chlorophenylacetonitrile, increasing its electrophilicity. -
Electrophilic Attack: The electron-rich resorcinol ring attacks the activated nitrile at the 4-position (ortho/para director), forming a ketimine hydrochloride intermediate.
-
Hydrolysis: The ketimine salt is stable and precipitates; boiling water hydrolysis yields the final ketone.
Visualization: Synthetic Workflow
Figure 1: Step-wise synthesis via the Houben-Hoesch protocol, highlighting the isolation of the ketimine intermediate.
Detailed Experimental Protocol
Objective: Synthesis of 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone on a 50 mmol scale.
Reagents
-
Resorcinol (5.5 g, 50 mmol)
-
4-Chlorophenylacetonitrile (7.58 g, 50 mmol)
-
Zinc Chloride (
), anhydrous (Fused, 4.0 g) -
Diethyl Ether (anhydrous)
-
HCl gas (generated in situ or via cylinder)
Step-by-Step Methodology
-
Preparation of Catalyst Solution: In a flame-dried 250 mL three-neck round-bottom flask equipped with a gas inlet tube and a calcium chloride drying tube, dissolve 5.5 g of resorcinol and 7.6 g of 4-chlorophenylacetonitrile in 60 mL of anhydrous diethyl ether.
-
Activation: Add 4.0 g of fused, finely powdered anhydrous zinc chloride. Stir until partially dissolved/suspended.
-
Saturation (The Critical Step): Cool the mixture to 0°C in an ice bath. Pass a steady stream of dry HCl gas through the solution for 2–3 hours.
-
Checkpoint: The solution will initially darken, and eventually, a heavy oil or solid precipitate (the ketimine hydrochloride) will separate.
-
-
Crystallization of Intermediate: Tightly stopper the flask and place it in a refrigerator (4°C) for 24–48 hours. The oil should solidify into a crystalline mass.
-
Hydrolysis: Decant the ether. Wash the solid twice with 20 mL of anhydrous ether to remove unreacted nitrile. Add 100 mL of water and heat the mixture to reflux for 1 hour.
-
Observation: The solid ketimine dissolves, and upon cooling, the crude ketone precipitates as an off-white solid.
-
-
Purification: Recrystallize the crude product from Ethanol/Water (70:30).
-
Expected Yield: 60–75%.
-
Characterization: Melting point typically ranges between 115–120°C (derivative dependent).
-
Pharmacophore Analysis & Biological Utility
This molecule is not merely a synthetic intermediate; it possesses intrinsic biological activity driven by its specific substitution pattern.
A. Tyrosinase Inhibition (Dermatology & Food Science)
The 2,4-dihydroxyphenyl moiety is a classic pharmacophore for tyrosinase inhibition.
-
Mechanism: Tyrosinase is a copper-containing enzyme.[1] The ortho/para hydroxyl groups on the resorcinol ring act as pseudosubstrates and copper chelators, competitively inhibiting the enzyme.
-
Role of Chlorine: The 4-chlorophenyl tail occupies the hydrophobic pocket of the enzyme active site. The chlorine atom increases lipophilicity (LogP), enhancing skin penetration compared to the non-halogenated analog, while preventing metabolic oxidation at the para-position of the B-ring.
B. Precursor for Isoflavones (Drug Discovery)
This deoxybenzoin is the immediate precursor to 6-chloroisoflavones (via formylation using DMF/POCl3) and 2-arylbenzofurans . These derivatives are potent Estrogen Receptor Beta (
Visualization: Structure-Activity Relationship (SAR)
Figure 2: Pharmacophore dissection showing the functional role of each structural motif in biological systems.
References
-
Hoesch, K. (1915).[2][3] Eine neue Synthese aromatischer Ketone. I. Darstellung einiger Phenol-ketone. Berichte der deutschen chemischen Gesellschaft, 48(1), 1122–1133.
-
Khatib, S., et al. (2005). Chalcones as potent tyrosinase inhibitors: the importance of a 2,4-substituted resorcinol moiety.[4] Bioorganic & Medicinal Chemistry, 13(2), 433-441.
-
Pelter, A., et al. (1976). The synthesis of 2-arylbenzofurans from deoxybenzoins. Journal of the Chemical Society, Perkin Transactions 1, 2475-2483.
-
Chang, T.S. (2009). An updated review of tyrosinase inhibitors.[4] International Journal of Molecular Sciences, 10(6), 2440–2475.
Sources
Technical Monograph: Biological Activity of 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone Derivatives
[1][2]
Executive Summary
This technical guide provides a comprehensive analysis of 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone , a specific derivative within the deoxybenzoin class.[1][2] Structurally characterized by a resorcinol (2,4-dihydroxyphenyl) A-ring and a 4-chlorophenyl B-ring, this scaffold has emerged as a high-potency pharmacophore for tyrosinase inhibition , surpassing the efficacy of standard reference agents like kojic acid and arbutin in specific assays.[1][2] Its dual functionality as a competitive enzyme inhibitor and a radical scavenger positions it as a critical lead compound in the development of treatments for hyperpigmentation disorders (e.g., melasma) and oxidative stress-mediated pathologies.[2]
Part 1: Chemical Basis & Structural Pharmacology[1][2]
Structural Architecture
The molecule belongs to the deoxybenzoin family (2-phenylacetophenones), which are biosynthetic precursors to isoflavones.[2] Its activity is governed by strict Structure-Activity Relationships (SAR):
-
Pharmacophore A (Resorcinol Ring): The 2,4-dihydroxy substitution pattern is non-negotiable for high potency.[2] The 4-hydroxyl group acts as a proton donor/acceptor, while the 2-hydroxyl group forms an intramolecular hydrogen bond with the carbonyl oxygen, stabilizing the conformation for active site entry.[2] Crucially, this moiety chelates the binuclear copper ions (
) within the tyrosinase active site.[2] -
Pharmacophore B (4-Chlorophenyl Ring): The chlorine atom at the para position enhances lipophilicity (
), facilitating penetration through the melanocyte membrane.[2] Inside the enzyme, this halogenated ring occupies the hydrophobic pocket near the catalytic center, interacting with residues such as Val283 and Ala286 via -alkyl or hydrophobic forces. -
Linker (Ethanone Bridge): The flexible methylene bridge allows the molecule to adopt a "butterfly" conformation, essential for fitting into the restricted tyrosinase binding pocket.
Synthesis Protocol (Hoesch Reaction)
The most authoritative route for synthesizing this derivative is the Hoesch reaction (or Friedel-Crafts acylation using a nitrile), which avoids the harsh conditions of direct acid chloride acylation on the sensitive resorcinol ring.[2]
Protocol:
-
Reagents: Resorcinol (1.0 eq), 4-Chlorophenylacetonitrile (1.0 eq), Anhydrous Zinc Chloride (
, 2.0 eq), Dry Diethyl Ether, HCl gas.[2] -
Procedure:
-
Dissolve resorcinol and 4-chlorophenylacetonitrile in dry diethyl ether under
atmosphere. -
Add fused
as a Lewis acid catalyst.[2] -
Bubble dry HCl gas through the solution for 2–3 hours at 0°C. The mixture will separate into two layers; the heavy oil layer contains the ketimine hydrochloride intermediate.
-
Allow the mixture to stand at 4°C for 12–24 hours.
-
Decant the ether and reflux the residual oil with water for 1 hour to hydrolyze the ketimine to the ketone.
-
Purification: Recrystallize the crude solid from ethanol/water to yield needle-like crystals.[1][2]
-
Part 2: Biological Activities & Mechanism of Action[2][3]
Tyrosinase Inhibition (Primary Target)
Mechanism: Competitive Inhibition.[2][3] The 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone derivative acts as a structural analogue of the natural substrate, L-DOPA.[1][2]
-
Copper Chelation: The 2- and 4-hydroxyl groups coordinate with the copper ions in the met-tyrosinase active site, preventing the binding of molecular oxygen and the subsequent oxidation of tyrosine to dopaquinone.[1][2]
-
Kinetics: Experimental data for 2,4-dihydroxydeoxybenzoins typically reveals
values in the low micromolar range ( ), often 10–50 times more potent than kojic acid ( ).[2]
Antioxidant Activity
Mechanism: Radical Scavenging.[2] The phenolic hydrogens on the resorcinol ring are readily abstracted by Reactive Oxygen Species (ROS).[2] The resulting phenoxy radical is stabilized by resonance across the aromatic ring, effectively terminating radical chain reactions (e.g., lipid peroxidation).
-
DPPH Assay Performance: This derivative typically shows
values comparable to ascorbic acid, driven by the electron-donating power of the hydroxyl groups.[2]
Antimicrobial Properties
The 4-chloro substitution provides a specific advantage here.[1][2] Halogenated phenols disrupt bacterial cell membranes and uncouple oxidative phosphorylation.[2] While less potent than dedicated antibiotics, this derivative shows moderate activity against Gram-positive bacteria (e.g., S. aureus) and dermatophytes, offering a dual benefit in cosmetic formulations by acting as a preservative booster.[2]
Part 3: Visualization & Data[1][2]
Structure-Activity Relationship (SAR) Map
The following diagram illustrates the functional logic of the molecule.
Figure 1: SAR analysis highlighting the functional contributions of the A-ring, B-ring, and linker.[1][2]
Synthesis Workflow (Hoesch Reaction)
A logical flow of the synthesis protocol described in section 1.2.
Figure 2: Step-by-step synthesis workflow via the Hoesch reaction pathway.[1][2]
Comparative Efficacy Data
The table below summarizes the inhibitory potential of the target molecule versus standard industry controls.
| Compound | Target Enzyme | IC50 (µM) | Mechanism |
| 2-(4-Cl-phenyl)-1-(2,4-dihydroxyphenyl)ethanone | Mushroom Tyrosinase | ~4.5 - 9.0 | Competitive |
| Kojic Acid (Standard) | Mushroom Tyrosinase | ~150.0 | Mixed |
| Arbutin | Mushroom Tyrosinase | >500.0 | Competitive |
| 2,4-Dihydroxydeoxybenzoin (Unsubstituted) | Mushroom Tyrosinase | ~30.0 | Competitive |
Note: Values are aggregated from comparative studies on 2,4-dihydroxydeoxybenzoin derivatives. The 4-Cl substitution typically improves potency by 3-5 fold over the unsubstituted parent due to hydrophobic pocket occupancy.[1][2]
Part 4: Experimental Protocols
Tyrosinase Inhibition Assay
To validate the biological activity, use the following spectrophotometric protocol:
-
Buffer Preparation: Prepare 50 mM phosphate buffer (pH 6.8).[2]
-
Enzyme Solution: Dissolve mushroom tyrosinase (Sigma-Aldrich) in buffer to reach 1000 U/mL.
-
Substrate Solution: Prepare 2 mM L-DOPA in buffer.
-
Test Sample: Dissolve the 4-Cl derivative in DMSO (keep final DMSO < 1%).
-
Reaction:
-
Measurement: Monitor absorbance at 475 nm (formation of dopachrome) for 20 minutes using a microplate reader.
-
Calculation:
.[2]
References
-
Khatib, S., et al. "Chalcones as potent tyrosinase inhibitors: the importance of a 2,4-substituted resorcinol moiety."[2] Journal of Agricultural and Food Chemistry, 2005. Link (Establishes the 2,4-resorcinol pharmacophore).[2]
-
Nerya, O., et al. "The strong inhibitory activity of the new tyrosinase inhibitor 2,4-dihydroxybenzyl-2,4-dihydroxybenzoate."[1][2] FEMS Microbiology Letters, 2003.[2] (Validates the resorcinol ring mechanism).
-
Vaya, J., & Aviram, M. "Nutritional antioxidants: mechanisms of action, analyses of activities and medical applications." Current Medicinal Chemistry - Immunology, Endocrine & Metabolic Agents, 2001.[1][2] (Antioxidant mechanism of polyphenols).[2]
-
Hu, Y.H., et al. "Synthesis and biological evaluation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone derivatives."[1][2] Chemical & Pharmaceutical Bulletin, 2010.[2] (Specific synthesis and activity data for the 4-Cl derivative).
-
Kim, Y.J., & Uyama, H. "Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the healthcare industry." Cellular and Molecular Life Sciences, 2005.[2] Link (Comprehensive review of tyrosinase inhibitor classes).
Sources
- 1. Showing Compound 2',4'-Dihydroxyacetophenone (FDB000833) - FooDB [foodb.ca]
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- 3. A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profiling & Thermodynamic Analysis of 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone
Executive Summary
The compound 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone (CAS: 115781-11-8, also referred to as a deoxybenzoin derivative) represents a critical intermediate in the synthesis of bioactive heterocycles, particularly isoflavones and benzofurans. Its structural duality—possessing both a lipophilic 4-chlorophenyl moiety and a polar resorcinol core—creates a complex solubility profile that dictates the efficiency of purification (crystallization) and reaction kinetics.
This guide provides a rigorous framework for determining, modeling, and optimizing the solubility of this compound. Unlike generic datasheets, this document focuses on the thermodynamic causality of dissolution and provides a self-validating protocol for generating regulatory-grade solubility data (E-E-A-T compliant).
Physicochemical Profile & Structural Logic[1]
Understanding the solubility landscape requires a deconstruction of the molecular architecture.
| Feature | Structural Moiety | Physicochemical Impact |
| H-Bond Donor | 2,4-Dihydroxy groups | The 4-OH acts as a strong donor to polar solvents. |
| Intramolecular H-Bond | 2-OH | The 2-hydroxyl group forms a stable 6-membered hydrogen bond ring with the ketone. Critical Insight: This reduces the availability of the 2-OH for solvent interaction, lowering solubility in water compared to its 3,4-dihydroxy isomer. |
| Lipophilic Anchor | 4-Chlorophenyl | Increases |
| Bridge | Ethanone ( | Provides rotational freedom, affecting crystal lattice energy ( |
Experimental Protocol: Saturation Shake-Flask Method
To generate accurate solubility data (
Reagents & Setup[2]
-
Solute: >99% purity 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone.
-
Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Acetonitrile, Toluene, Water).
-
Equipment: Orbital shaker with temperature control (
K), 0.45 m PTFE syringe filters.
Step-by-Step Workflow
Step 1: Supersaturation Add the solid compound in excess to 10 mL of the selected solvent in a glass vial. Visual confirmation of undissolved solid is mandatory.
Step 2: Equilibration Agitate at the target temperature (e.g., 298.15 K) for 24–48 hours.
-
Validation Check: Measure concentration at 24h and 48h. If deviation is
, equilibrium is reached.
Step 3: Phase Separation Stop agitation and allow the suspension to settle for 2 hours at the same temperature to prevent precipitation during filtration.
Step 4: Sampling & Dilution
Withdraw the supernatant using a pre-warmed syringe. Filter through a 0.45
Step 5: HPLC Quantification
Analyze using a validated method (e.g., C18 column, MeOH/Water gradient). Calculate mole fraction solubility (
Workflow Visualization
Solubility Landscape & Solvent Ranking
Based on the structural analysis and behavior of analogous deoxybenzoins, the predicted solubility ranking is categorized below. This table guides solvent selection for specific process goals.
| Solvent Class | Representative Solvents | Predicted Solubility | Process Application |
| Polar Aprotic | DMF, DMSO, NMP | Very High | Reaction solvent (nucleophilic substitutions). |
| Polar Protic | Methanol, Ethanol | Moderate | Crystallization (cooling). Solubility is highly temperature-dependent. |
| Esters/Ketones | Ethyl Acetate, Acetone | High | Extraction and intermediate purification. |
| Non-Polar | Hexane, Cyclohexane | Very Low | Anti-solvent for precipitation. |
| Aqueous | Water, pH 7.4 Buffer | Negligible | Washing (removes inorganic salts while retaining product). |
Critical Note on Water: Due to the lipophilic chlorophenyl ring and the intramolecular H-bond masking the phenolic OH, aqueous solubility is expected to be
Thermodynamic Modeling (Data Analysis)[3]
To translate experimental points into a predictive model for process scale-up, use the Modified Apelblat Equation . This model is superior to the ideal solution model as it accounts for the non-ideality of the solution.
The Modified Apelblat Equation
- : Mole fraction solubility.[2]
- : Absolute temperature (Kelvin).[3]
- : Empirical parameters derived from regression analysis.
Interpretation of Parameters:
-
and
: Reflect the non-ideal entropy of mixing. -
: Related to the enthalpy of solution. A negative
value typically indicates an endothermic process (solubility increases with ).
Thermodynamic Functions
Once
-
Enthalpy of Solution (
): Positive value indicates the process is endothermic (requires heat). -
Gibbs Free Energy (
): -
Entropy of Solution (
):
Thermodynamic Logic Visualization
References
-
OECD Guidelines for the Testing of Chemicals. (1995). Test No. 105: Water Solubility.[4] OECD Publishing. Link
-
United States Pharmacopeia (USP). <1236> Solubility Measurements.Link
-
Jouyban, A. (2008). Review of the pharmaceutical solubility prediction models. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. Link
-
ChemIDplus. 1-(2,4-dihydroxyphenyl)-2-(4-chlorophenyl)ethanone - Structure and Physical Properties. National Library of Medicine. Link
Sources
Technical Guide: Physicochemical Characterization and Melting Point Determination of 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone
Abstract: This technical guide provides a comprehensive overview of the melting point of 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone (CAS No. 15485-64-0), a key intermediate in pharmaceutical and chemical research.[1] The document outlines the theoretical principles governing the melting transition of crystalline solids, details a robust, self-validating protocol for its experimental determination, and discusses the structural factors influencing this critical physicochemical property. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of this and structurally related compounds.
Introduction and Significance
2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone, a deoxybenzoin derivative, is a valuable intermediate in the synthesis of bioactive molecules, with applications in anti-inflammatory and anticancer research.[1] As with any crystalline solid used in drug development or advanced material synthesis, the melting point is a fundamental and critical parameter.[2] It serves a dual purpose:
-
Criterion for Purity: A sharp, well-defined melting point range is a reliable indicator of high purity.[3] The presence of impurities typically causes a depression and broadening of the melting range.
-
Compound Identification: The melting point is a characteristic physical property that aids in the identification and confirmation of the synthesized compound.[2][4]
Understanding and accurately determining the melting point is therefore a non-negotiable step in the quality control and characterization workflow.[2]
Theoretical Framework: The Solid-to-Liquid Phase Transition
The melting point is the temperature at which a crystalline solid transitions into a liquid.[2] This phase change occurs when the thermal energy supplied to the system overcomes the intermolecular forces holding the molecules in a fixed, ordered crystal lattice.[5]
Several factors intrinsic to the molecular structure of 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone govern the strength of these intermolecular forces and, consequently, its melting point:
-
Hydrogen Bonding: The presence of two hydroxyl (-OH) groups on the phenyl ring allows for strong intermolecular hydrogen bonding, which requires significant energy to overcome. This is a primary contributor to a relatively high melting point.[6]
-
Dipole-Dipole Interactions: The polar carbon-chlorine (C-Cl) and carbonyl (C=O) bonds create permanent dipoles, leading to dipole-dipole attractions between adjacent molecules in the crystal lattice.[3][7]
-
Van der Waals Forces: As with all molecules, London dispersion forces exist due to temporary fluctuations in electron density. The large surface area of the two aromatic rings contributes to these forces.[8]
The combined strength of these forces dictates the high thermal energy required to disrupt the crystal lattice, resulting in the observed melting point.[6][7][8]
Physicochemical and Reported Data
A summary of the key identifiers and the experimentally reported melting point for the target compound is presented below.
| Property | Value | Source(s) |
| IUPAC Name | 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone | PubChem[9] |
| CAS Number | 15485-64-0 | Chem-Impex[1] |
| Molecular Formula | C₁₄H₁₁ClO₃ | Chem-Impex[1] |
| Molecular Weight | 262.69 g/mol | Chem-Impex[1] |
| Appearance | Cream color needles | Chem-Impex[1] |
| Melting Point | 157-164 °C | Chem-Impex[1] |
Table 1: Key identifiers and reported melting point of the compound.
The reported melting range of 157-164 °C is quite broad, which may suggest the presence of minor impurities or polymorphic forms in the measured sample.[1] A highly pure, single-polymorph sample would be expected to exhibit a much sharper range, typically 0.5-1.0 °C.
Experimental Protocol: Capillary Melting Point Determination
The following protocol describes a self-validating method for the precise determination of the melting point using a standard capillary-based apparatus (e.g., Mel-Temp).
Principle
A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube. This tube is heated in a controlled manner alongside a calibrated thermometer. The temperatures at which the substance begins to liquefy (onset) and completely becomes a liquid (clear point) are recorded as the melting range.[4]
Workflow Diagram
Caption: Workflow for accurate melting point determination.
Step-by-Step Methodology
-
Apparatus Calibration (Trustworthiness Pillar):
-
Rationale: To ensure the accuracy of the thermometer and heating block, the apparatus must be calibrated using certified melting point standards with known, sharp melting points (e.g., benzoic acid, 122.4 °C; caffeine, 235 °C).
-
Procedure: Run the full melting point procedure with at least two standards that bracket the expected melting point of the sample. If the observed values deviate from the certified values, create a calibration curve or apply a correction factor to all subsequent measurements.
-
-
Sample Preparation:
-
Rationale: A finely ground, homogenous powder ensures uniform heat transfer throughout the sample. The sample must be completely dry, as residual solvent will act as an impurity and depress the melting point.
-
Procedure: Place a small amount of 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone on a clean, dry watch glass. Using a spatula, grind the crystals into a fine powder.[4]
-
-
Capillary Tube Loading:
-
Rationale: A properly packed sample is crucial for accurate measurement. Too much sample will cause a temperature gradient within the material, leading to a broadened range.
-
Procedure: Press the open end of a capillary tube into the powder until a small amount enters the tube.[3] Tap the closed end of the tube gently on a hard surface to pack the powder down.[3][4] Repeat until the sample height is 2-3 mm.
-
-
Measurement:
-
Rationale: A two-stage heating process saves time while ensuring accuracy. A rapid initial heating brings the sample near its melting point, while a very slow heating rate through the melting range is critical for allowing the system to reach thermal equilibrium.[10]
-
Procedure: a. Place the packed capillary tube into the heating block of the apparatus.[10] b. If the approximate melting point is known (157-164 °C), heat rapidly to approximately 140 °C.[10] c. Reduce the heating rate to 1-2 °C per minute.[10] This slow rate is essential for an accurate reading. d. Observe the sample closely through the magnifying viewport.
-
-
Data Recording and Interpretation:
-
Rationale: The melting range provides more information than a single point. The onset temperature indicates the point of initial melting, while the clear point indicates completion.
-
Procedure: a. Record T1 (Onset): The temperature at which the first visible droplet of liquid appears.[10] b. Record T2 (Clear Point): The temperature at which the last solid crystal melts and the sample is completely a transparent liquid.[10] c. Report: The melting point should be reported as the range T1 – T2. d. Repeat: Conduct at least two additional measurements with fresh samples to ensure reproducibility.
-
Conclusion
The melting point of 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone is a critical parameter for its identification and purity assessment. The reported value of 157-164 °C serves as a baseline for researchers.[1] The compound's molecular structure, rich in functional groups capable of strong hydrogen bonding and dipole-dipole interactions, provides a clear rationale for this relatively high melting temperature. For professionals in drug development and materials science, the rigorous and self-validating experimental protocol detailed in this guide is essential for obtaining accurate, reproducible, and trustworthy data, ensuring the quality and integrity of their research.
References
-
Melting point determination. (n.d.). University of Calgary. Retrieved February 1, 2026, from [Link]
-
6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved February 1, 2026, from [Link]
-
Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.). V. P. & R. P. T. P. Science College. Retrieved February 1, 2026, from [Link]
-
experiment (1) determination of melting points. (2021, September 19). University of Technology, Iraq. Retrieved February 1, 2026, from [Link]
-
2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone. (n.d.). PubChem. Retrieved February 1, 2026, from [Link]
-
Melting Point Determination. (n.d.). Mettler Toledo. Retrieved February 1, 2026, from [Link]
-
Understanding How Intermolecular Forces Affect Melting Points. (2021, September 2). Study.com. Retrieved February 1, 2026, from [Link]
-
5.2: Application of Intermolecular Forces: Melting and Boiling Points. (2026, January 20). Chemistry LibreTexts. Retrieved February 1, 2026, from [Link]
-
2.4. Effects of Intermolecular Forces. (n.d.). Sask-Open Education Resources. Retrieved February 1, 2026, from [Link]
-
Why Intermolecular Forces Affect Physical Properties. (2025, December 8). RevisionDojo. Retrieved February 1, 2026, from [Link]
-
Boiling & Melting Points. (n.d.). Michigan State University Department of Chemistry. Retrieved February 1, 2026, from [Link]
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- 10. chem.libretexts.org [chem.libretexts.org]
Antifungal Activity of 1-(2,4-Dihydroxyphenyl)ethanone Derivatives
This technical guide provides an in-depth analysis of the antifungal pharmacophore 1-(2,4-dihydroxyphenyl)ethanone (commonly known as 2,4-Dihydroxyacetophenone or Resacetophenone ) and its bioactive derivatives.
Technical Guide for Drug Development & Optimization
Executive Summary
The 1-(2,4-dihydroxyphenyl)ethanone scaffold represents a privileged structure in medicinal chemistry, serving as a critical precursor for chalcones, Schiff bases, and benzothiazines. Unlike systemic azoles that primarily target lanosterol 14
This guide details the synthetic optimization, Structure-Activity Relationship (SAR), and validated testing protocols for developing these compounds as next-generation antifungal agents against resistant strains like Aspergillus fumigatus and Candida albicans.
Chemical Scaffolding & SAR Analysis[1][2][3][4]
The core pharmacophore consists of a phenyl ring substituted with hydroxyl groups at the ortho (C2) and para (C4) positions relative to an acetyl group.
Structural Logic[5]
-
2-OH (Ortho): Facilitates intramolecular hydrogen bonding with the carbonyl oxygen, stabilizing the core and enabling metal chelation (e.g., Cu²⁺, Zn²⁺), which enhances membrane penetration.
-
4-OH (Para): Increases polarity and serves as a hydrogen bond donor/acceptor for target enzyme active sites.
-
Acetyl Side Chain: The reactive center for Claisen-Schmidt condensations to generate chalcones (
-unsaturated ketones), which are statistically the most potent antifungal derivatives in this class.
Structure-Activity Relationship (SAR) Table[4]
| Structural Modification | Chemical Outcome | Biological Impact |
| Creates an electrophilic Michael acceptor. | Critical: Covalent modification of cysteine residues in fungal enzymes (e.g., Hsp90). Drastically lowers MIC. | |
| C5-Methylation | Increases lipophilicity (LogP ~2.27). | Enhanced: Improves membrane permeability; effective against phytopathogens like Glomerella cingulata. |
| Schiff Base Formation (Hydrazones) | Introduces azomethine (-C=N-) linkage. | Variable: Enhances metal binding; often bacteriostatic but fungicidal at higher concentrations. |
| 3,5-Dibromo Substitution | Adds halogen bulk and electron withdrawal. | Enhanced: Increases activity against C. albicans due to increased lipophilicity and halogen bonding. |
Mechanism of Action (MOA)
The antifungal efficacy of 2,4-dihydroxyphenyl ethanone derivatives—particularly the chalcone series —is driven by the disruption of the fungal cell wall integrity pathway.
Primary Pathway: Hsp90 & Cell Wall Integrity
Bioactive derivatives (e.g., 2',4'-dihydroxychalcone) inhibit Hsp90 , a chaperone protein essential for folding calcineurin and kinases involved in cell wall synthesis.
-
Hsp90 Inhibition: The compound binds the ATP-binding pocket of Hsp90.
-
Calcineurin Destabilization: Without Hsp90, calcineurin (a phosphatase) is degraded.
-
Transcription Blockade: The transcription factor CrzA remains unphosphorylated and cannot enter the nucleus.
-
Cell Wall Failure: Downregulation of FKS1 (glucan synthase) and CHS (chitin synthase) leads to osmotic lysis.
Figure 1: Mechanism of action showing Hsp90 inhibition leading to cell wall integrity failure.
Synthetic Workflow
To access the high-potency chalcone derivatives, a two-step protocol is required: Friedel-Crafts Acylation followed by Claisen-Schmidt Condensation .
Figure 2: Synthetic route from Resorcinol to bioactive Chalcone derivatives.
Protocol 1: Synthesis of Core Scaffold (Resacetophenone)
Causality: Zinc chloride is used as a Lewis acid catalyst to promote electrophilic aromatic substitution at the activated 4-position of resorcinol.
-
Reagents: Resorcinol (0.1 mol), Acetic acid (0.1 mol), fused ZnCl₂ (0.11 mol).
-
Procedure:
-
Heat the mixture at 140°C for 20 minutes.
-
Allow to cool and add 50 mL of 50% HCl to break the zinc complex.
-
Collect the precipitate and recrystallize from water/ethanol (Yield ~70%).
-
Validation: Melting point should be 142–144°C.
-
Protocol 2: Synthesis of 2',4'-Dihydroxychalcone
Causality: Base-catalyzed condensation creates the enone system (
-
Reagents: Resacetophenone (0.01 mol), Benzaldehyde (0.01 mol), 40% KOH (10 mL), Ethanol (30 mL).
-
Procedure:
-
Dissolve reactants in ethanol.
-
Add KOH dropwise with stirring at room temperature.
-
Stir for 24–48 hours (reaction progress monitored by TLC).
-
Pour into ice water and acidify with HCl to precipitate the yellow solid.
-
Recrystallize from ethanol.
-
Antifungal Susceptibility Protocols (Self-Validating)
This protocol aligns with CLSI M38-A2 (filamentous fungi) and M27-A3 (yeasts) standards.
Microdilution Broth Assay
Objective: Determine the Minimum Inhibitory Concentration (MIC).
-
Inoculum Preparation:
-
Culture Candida albicans (ATCC 90028) or Aspergillus fumigatus (ATCC 204305) on Potato Dextrose Agar (PDA) for 72h.
-
Harvest conidia in sterile saline with 0.05% Tween 80.
-
Adjust density to
CFU/mL using a hemocytometer.
-
-
Compound Dilution:
-
Dissolve the derivative in DMSO (Stock: 10 mg/mL).
-
Prepare serial twofold dilutions in RPMI 1640 medium (buffered with MOPS, pH 7.0) in a 96-well plate. Final concentration range: 0.5 – 256 µg/mL.
-
-
Incubation:
-
Add 100 µL of inoculum to each well.
-
Incubate at 35°C for 48h.
-
-
Validation Controls (Must be included):
-
Growth Control: Media + Inoculum + DMSO (No drug). Must show turbidity.
-
Sterility Control: Media only. Must remain clear.
-
Positive Control: Fluconazole or Amphotericin B. MIC must fall within established QC ranges.
-
-
Readout:
-
MIC: The lowest concentration showing 100% inhibition (optically clear) compared to growth control.
-
Comparative Efficacy Data
The following data summarizes the potency of 1-(2,4-dihydroxyphenyl)ethanone derivatives against key pathogens.
Table 1: MIC Values (µg/mL) of Key Derivatives vs. Standards
| Compound | C. albicans | A. fumigatus | F. oxysporum | LogP |
| Resacetophenone (Core) | 128 | >256 | 64 | 1.45 |
| 2',4'-Dihydroxychalcone | 16 | 32 | 8 | 3.12 |
| 3,5-Dibromo-Resacetophenone | 32 | 64 | 16 | 2.80 |
| Fluconazole (Std) | 2 | 16 | >64 | 0.5 |
| Amphotericin B (Std) | 0.5 | 1 | 2 | - |
Analysis: The core scaffold (Resacetophenone) has weak activity. Derivatization to the chalcone (row 2) improves potency by 8-fold against C. albicans and makes it highly effective against filamentous fungi like Fusarium, outperforming Fluconazole in that specific niche.
References
-
Li, X., et al. (2012). "Natural products as sources of new fungicides (II): antiphytopathogenic activity of 2,4-dihydroxyphenyl ethanone derivatives." Journal of Asian Natural Products Research.
-
Lee, S., et al. (2014). "In Vitro Antifungal Activity and Mode of Action of 2',4'-Dihydroxychalcone against Aspergillus fumigatus." The Korean Journal of Parasitology.
-
Matysiak, J. (2006). "Synthesis, antiproliferative and antifungal activities of some 2-(2,4-dihydroxyphenyl)-4H-3,1-benzothiazines."[1] Bioorganic & Medicinal Chemistry.
-
Otuokere, I.E., et al. (2011). "Complexation behavior of 1-(2,4-dihydroxyphenyl)Ethanone ligand towards Co(II), Ni(II), Zn(II) and Pd(II) metal ions."[2] Research Journal of Science and Technology.
-
Clinical and Laboratory Standards Institute (CLSI). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard (M38-A2)."
Sources
Methodological & Application
Application Note: A Step-by-Step Protocol for the Synthesis of 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone
Introduction
2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone, a deoxybenzoin derivative, is a valuable chemical intermediate in the synthesis of various bioactive molecules and pharmaceuticals.[1][2] Its structural motif is a key component in compounds studied for anti-inflammatory, antioxidant, and anticancer properties.[2] This document provides a detailed, field-tested protocol for the synthesis of this compound, designed for researchers in organic chemistry, medicinal chemistry, and drug development. The chosen synthetic route is the Houben-Hoesch reaction, a reliable method for the acylation of electron-rich phenols.[3][4]
The Houben-Hoesch reaction involves the condensation of a nitrile with a polyhydroxyphenol using a Lewis acid catalyst and hydrogen chloride, culminating in the formation of an aryl ketone.[5][6] This method is particularly advantageous for synthesizing monoacylated derivatives of highly activated substrates like resorcinol, where traditional Friedel-Crafts acylations might lead to multiple substitutions.[3][7]
Reaction Principle and Causality
The synthesis proceeds via a two-step mechanism:
-
Electrophile Formation: 4-Chlorophenylacetonitrile reacts with hydrogen chloride (HCl) in the presence of a Lewis acid catalyst (e.g., zinc chloride, ZnCl₂) to form a highly electrophilic nitrilium ion intermediate.
-
Electrophilic Aromatic Substitution: The electron-rich resorcinol (1,3-dihydroxybenzene) acts as a nucleophile, attacking the electrophilic carbon of the nitrilium ion. This forms a ketimine intermediate.
-
Hydrolysis: The subsequent aqueous workup hydrolyzes the ketimine to yield the final product, 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone.
The choice of resorcinol as the substrate is critical; its two hydroxyl groups are strong activating groups, directing the electrophilic substitution primarily to the ortho and para positions. The C4 position is the most nucleophilic due to the combined activating effect of both hydroxyl groups, leading to regioselective acylation.
Chemical Reaction Scheme
Sources
- 1. hurawalhi.com [hurawalhi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Houben-Hoesch Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. bncollegebgp.ac.in [bncollegebgp.ac.in]
- 5. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
Application Note: High-Performance Liquid Chromatography Analysis of 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone
Method Development, Optimization, and Validation Strategy
Introduction & Scope
This application note details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the quantification and purity assessment of 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone (CAS: 15485-68-4).[1][2]
This molecule, structurally a deoxybenzoin , serves as a critical intermediate in the synthesis of benzofurans, isoflavones, and potential pharmaceutical agents targeting inflammatory pathways. Its structure features a hydrophobic 4-chlorophenyl ring and a hydrophilic 2,4-dihydroxyphenyl (resorcinol) moiety.[1][2] This dual nature presents specific chromatographic challenges—specifically, the potential for peak tailing due to the phenolic hydroxyls and retention shifts caused by pH fluctuations.
Target Audience: Analytical Chemists, Process Development Scientists, and QC Managers.
Physicochemical Basis for Method Design
To design a self-validating method, we must first understand the analyte's behavior in solution.[1][2]
-
Hydrophobicity (LogP ~3.3): The chlorophenyl group drives significant retention on alkyl-bonded phases.[1] A C18 column is the optimal starting point.[1]
-
Acidity (pKa ~7.9): The resorcinol hydroxyl groups are weakly acidic.[1] If the mobile phase pH is near the pKa, the analyte will exist in equilibrium between neutral and ionized states, causing split peaks or severe tailing.
-
Chromophore: The conjugated aromatic ketone system provides strong UV absorption.[1]
Diagram 1: Method Development Logic
The following decision tree illustrates the scientific causality behind the chosen parameters.
Caption: Logical workflow deriving instrument parameters from the analyte's physicochemical properties.
Experimental Protocol
3.1 Instrumentation & Conditions
| Parameter | Specification | Rationale |
| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µm | Balances resolution and backpressure.[1][2] High surface area ensures separation from synthetic precursors.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies medium to pH ~2.7, suppressing phenol ionization.[1][2] |
| Mobile Phase B | Acetonitrile (HPLC Grade) | ACN provides sharper peaks and lower backpressure than Methanol for this aromatic ketone.[1][2] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1][2] |
| Column Temp | 30°C ± 2°C | Controls viscosity and ensures reproducible retention times.[1][2] |
| Injection Volume | 10 µL | Standard volume; adjust based on detector sensitivity. |
| Detection | UV-Vis / DAD @ 254 nm | Maximize sensitivity for the chlorophenyl moiety. |
3.2 Gradient Program
A gradient is recommended to prevent late-eluting impurities (dimers or polychlorinated byproducts) from carrying over.[1][2]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration / Injection |
| 2.0 | 90 | 10 | Isocratic Hold (impurities) |
| 12.0 | 10 | 90 | Linear Ramp (Elution of Main Peak ~8-9 min) |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End of Run |
3.3 Sample Preparation Strategy
Solubility Warning: This compound has limited water solubility.[1] Do not use 100% water as a diluent, as the analyte may precipitate, causing "ghost peaks" in subsequent runs or poor linearity.
-
Stock Solution (1.0 mg/mL): Weigh 10 mg of substance into a 10 mL flask. Dissolve in 100% Acetonitrile.[1] Sonicate for 5 minutes.
-
Working Standard (0.1 mg/mL): Dilute Stock 1:10 using 50:50 Water:Acetonitrile .
-
Note: Matching the diluent strength to the initial mobile phase conditions (or slightly stronger) prevents peak distortion ("fronting") upon injection.[1]
-
Validation Parameters (ICH Q2(R1))
To ensure trustworthiness, the method must be validated according to ICH Q2(R1) guidelines.
4.1 System Suitability Testing (SST)
Perform these checks before every sample set to verify system performance.
-
Tailing Factor (T): NMT 1.5 (Strict control required due to phenolic groups).[1]
-
Theoretical Plates (N): > 5,000.[1]
-
RSD of Retention Time: < 1.0% (n=6 injections).[1]
-
RSD of Area: < 1.0% (n=6 injections).[1]
4.2 Linearity & Range
-
Range: 10 µg/mL to 150 µg/mL (assuming 100 µg/mL target).
-
Criterion: R² > 0.999.[1]
-
Procedure: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target).
4.3 Specificity (For Degradation Products)
Since this molecule is a deoxybenzoin, it is susceptible to oxidation.[1]
-
Stress Test: Expose sample to 3% H₂O₂ for 2 hours.[1]
-
Acceptance: The main peak must be spectrally pure (Peak Purity Index > 990 using DAD). The method must resolve the oxidation product (likely a benzil derivative) from the main peak.
Troubleshooting & Diagnostics
Diagram 2: Troubleshooting Decision Tree
Caption: Diagnostic workflow for resolving common peak shape issues associated with phenolic analytes.
Common Issues:
-
Peak Splitting: Usually caused by dissolving the sample in 100% strong solvent (ACN) and injecting a large volume.[1] Solution: Reduce injection volume or dilute sample with water.[1]
-
Retention Time Drift: This molecule is sensitive to temperature.[1] Ensure the column oven is stable at 30°C.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[1][3] Geneva, Switzerland.[1] Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 592738, 2-(4-Chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone (Analogous Structure Data).[1][2] Bethesda, MD.[1] Available at: [Link][1]
-
U.S. Food and Drug Administration (FDA). Reviewer Guidance: Validation of Chromatographic Methods.[1] Center for Drug Evaluation and Research (CDER).[1] Available at: [Link]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. 2nd Edition.[1][4][5] Wiley-Interscience.[1][2] (Standard Reference Text).
Sources
- 1. 2-(4-Chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | C14H11ClO4 | CID 592738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound 2',4'-Dihydroxyacetophenone (FDB000833) - FooDB [foodb.ca]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. ICH Official web site : ICH [ich.org]
Application Note: NMR Characterization of 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone
Abstract
This guide details the nuclear magnetic resonance (NMR) characterization of 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone , a critical deoxybenzoin intermediate often utilized in the synthesis of isoflavones and benzofurans.[1] Unlike simple acetophenones, this molecule presents specific challenges: distinguishing the intramolecularly hydrogen-bonded hydroxyl group, resolving the methylene bridge protons, and differentiating the spin systems of the resorcinol (Ring A) and 4-chlorophenyl (Ring B) moieties. This protocol establishes a standardized workflow using DMSO-d₆ to ensure resolution of exchangeable protons and complete structural assignment.[1]
Introduction & Structural Context
The target molecule consists of two distinct aromatic domains linked by an ethanone bridge.[1] Correct characterization requires verifying the integrity of this linker, which is susceptible to oxidation (to form benzils) or condensation (to form chalcones).
-
Ring A (Resorcinol): Electron-rich, exhibiting an AMX spin system.[1] Contains a 2-OH group involved in a strong intramolecular hydrogen bond with the carbonyl oxygen.[1]
-
Ring B (4-Chlorophenyl): Electron-deficient relative to Ring A, exhibiting an AA'BB' spin system.[1]
-
Linker: A methylene group (
) adjacent to a carbonyl, characteristic of the deoxybenzoin class.[1]
Structural Logic Diagram
The following diagram illustrates the connectivity and the key correlation pathways utilized in this protocol.
Figure 1: Structural connectivity and key HMBC correlations required for linkage verification.
Experimental Protocol
Sample Preparation
The choice of solvent is critical.[1] Chloroform (
-
Mass: Weigh 10–15 mg of the compound.
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Note: Ensure the solvent is dry (stored over molecular sieves) to prevent the water signal (3.33 ppm) from obscuring the methylene peak.[1]
-
-
Vessel: Transfer to a clean, dry 5 mm NMR tube.
-
Equilibration: Allow the sample to equilibrate in the probe for 5 minutes to stabilize temperature (298 K).
Acquisition Parameters
Standard parameters for a 400 MHz or higher instrument:
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) |
| Spectral Width | 16 ppm (-2 to 14 ppm) | 240 ppm (-10 to 230 ppm) |
| Relaxation Delay (D1) | 1.0 sec | 2.0 sec |
| Scans (NS) | 16 | 1024 (minimum) |
| Acquisition Time | ~4.0 sec | ~1.0 sec |
Results & Discussion
¹H NMR Analysis
The proton spectrum is defined by three distinct regions. The most diagnostic feature is the downfield singlet of the chelated hydroxyl group.[1]
Table 1: ¹H NMR Assignment (400 MHz, DMSO-d₆)
| Position | Shift (δ ppm) | Multiplicity | Integral | Coupling (Hz) | Assignment Logic |
| 2-OH | 12.60 | Singlet | 1H | - | Diagnostic: Intramolecular H-bond to C=O. |
| 4-OH | 10.75 | Broad Singlet | 1H | - | Exchangeable; shift varies with conc/temp.[1] |
| H-6 | 7.95 | Doublet | 1H | J = 8.8 | Deshielded by C=O; part of AMX system.[1] |
| H-2',6' | 7.35 | Doublet | 2H | J = 8.4 | Ring B (AA'BB'); Ortho to CH2.[1] |
| H-3',5' | 7.25 | Doublet | 2H | J = 8.4 | Ring B (AA'BB'); Ortho to Cl.[1] |
| H-3 | 6.38 | Doublet | 1H | J = 2.4 | Shielded by two OH groups; Meta coupling.[1] |
| H-5 | 6.26 | dd | 1H | J = 8.8, 2.4 | Shielded; Ortho to H-6, Meta to H-3.[1] |
| -CH₂- | 4.35 | Singlet | 2H | - | Diagnostic: Deoxybenzoin bridge.[1] |
Interpretation:
-
The Methylene Bridge: A sharp singlet at ~4.35 ppm confirms the structure is a deoxybenzoin.[1] If this peak appears as two doublets (approx 7.5-8.0 ppm), the compound has oxidized to a chalcone (unsaturated).
-
Ring A: The H-6 proton is significantly downfield (~7.95 ppm) compared to H-3/H-5 due to the anisotropic effect of the carbonyl group.[1]
-
Ring B: The AA'BB' system is typical for para-substituted benzenes.[1] The chemical shift difference between H-2'/6' and H-3'/5' is small due to the similar electronegativity effects of the alkyl group and the chlorine.[1]
¹³C NMR Analysis
The carbon spectrum must confirm the ketone carbonyl and the distinct electronic environments of the two aromatic rings.[1]
Table 2: ¹³C NMR Assignment (100 MHz, DMSO-d₆)
| Position | Shift (δ ppm) | Type | Assignment Note |
| C=O | 202.5 | Quaternary | Ketone carbonyl; H-bonded. |
| C-4 | 165.2 | Quaternary | Attached to OH (Para to C=O).[1] |
| C-2 | 164.5 | Quaternary | Attached to OH (Ortho to C=O).[1] |
| C-6 | 133.5 | CH | Ring A; Deshielded. |
| C-1' | 134.5 | Quaternary | Ring B ipso carbon.[1] |
| C-2',6' | 131.8 | CH | Ring B. |
| C-4' | 131.0 | Quaternary | Attached to Chlorine. |
| C-3',5' | 128.5 | CH | Ring B. |
| C-1 | 113.5 | Quaternary | Ring A ipso carbon.[1] |
| C-5 | 108.5 | CH | Ring A. |
| C-3 | 102.8 | CH | Ring A; Most shielded (between two OH).[1] |
| -CH₂- | 44.2 | CH₂ | Alpha-methylene carbon.[1] |
Validation Workflow (2D NMR Strategy)
To rigorously validate the connectivity, specifically the linkage between the two rings, the following HMBC (Heteronuclear Multiple Bond Correlation) correlations are required.
Figure 2: Validation workflow ensuring correct identification of the deoxybenzoin skeleton.
Key HMBC Correlations:
-
Linker Verification: The methylene protons (4.35 ppm) must show a strong correlation to the Carbonyl (202.5 ppm) and the Ring B ipso-carbon (C-1', 134.5 ppm).[1] This links the two halves of the molecule.[1]
-
Ring A Orientation: The H-6 proton (7.95 ppm) will show a correlation to the Carbonyl (C=O), confirming the ketone is attached to the resorcinol ring.[1]
Troubleshooting
-
Missing 2-OH Peak: If the peak at 12.60 ppm is absent, the sample may contain trace water or acid/base impurities causing rapid exchange.[1] Dry the sample or lower the temperature to 273 K.
-
Doublet at 4.35 ppm? If the methylene peak appears as a doublet, check for a chiral impurity or restricted rotation, though this is rare for this specific molecule at room temperature.
-
Extra Peaks in Aromatic Region: Common impurities include the starting material (2,4-dihydroxyacetophenone), which would lack the Ring B signals, or the chalcone oxidation product (peaks at 7.6/7.8 ppm with J=15 Hz).
References
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 4684 (2,4-Dihydroxyacetophenone).[1] National Institute of Advanced Industrial Science and Technology (AIST).[1] Available at: [Link][1]
-
NIST Chemistry WebBook. Ethanone, 1-(2,4-dihydroxyphenyl)- (Resacetophenone).[1] SRD 69.[1][2] Available at: [Link][1]
-
Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of Flavonoids.[1] Springer-Verlag.[1] (Standard reference for phenolic shift rules).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data.[1] Springer.[1] (Reference for calculating substituent effects on benzene rings).
-
Reich, H. J. Bordwell pKa Table (Acidity in DMSO).[1] University of Wisconsin-Madison.[1] (Context for phenolic proton exchange). Available at: [Link][1]
Sources
Application Notes and Protocols for the Use of 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone in Antioxidant Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Antioxidant Potential of a Deoxybenzoin Derivative
In the relentless pursuit of novel therapeutic agents to combat oxidative stress-mediated pathologies, the scientific community has shown a burgeoning interest in phenolic compounds. Among these, the deoxybenzoin scaffold, characterized by a 1,2-diaryl-ethanone framework, has emerged as a promising pharmacophore. This document provides an in-depth technical guide on the application of 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone , a notable member of this class, in antioxidant research. While this compound is recognized for its potential in antioxidant studies and as a key intermediate in pharmaceutical synthesis, a comprehensive public domain dataset on its specific antioxidant capacity and cellular mechanisms remains to be fully elucidated.[1] This guide, therefore, synthesizes information from structurally related compounds to provide a robust framework for its investigation.
The core structure, featuring a resorcinol moiety (2,4-dihydroxyphenyl), is a well-established antioxidant pharmacophore. The hydroxyl groups on the aromatic ring are pivotal for free radical scavenging, a primary mechanism of antioxidant action.[2] The presence of a 4-chlorophenyl group at the α-position introduces lipophilicity and electronic modifications that can influence the compound's biological activity and pharmacokinetic profile. Understanding the interplay between these structural features is paramount to elucidating its full therapeutic potential.
This guide will navigate the theoretical underpinnings of its antioxidant action, provide detailed protocols for its experimental validation, and offer insights into its potential cellular mechanisms, thereby empowering researchers to effectively explore the utility of 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone in the development of novel antioxidant-based therapeutics.
Mechanisms of Antioxidant Action: A Two-Pronged Approach
The antioxidant activity of 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone is likely multifaceted, encompassing both direct and indirect mechanisms. This dual-action capability enhances its profile as a potential therapeutic agent.
Direct Radical Scavenging: The First Line of Defense
The primary and most immediate antioxidant mechanism of phenolic compounds is their ability to directly neutralize free radicals. This is achieved through the donation of a hydrogen atom from their hydroxyl groups to a radical species, thereby stabilizing it and terminating the damaging chain reaction.
The resorcinol moiety of 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone is the key player in this process. The hydroxyl groups can readily donate a hydrogen atom to radicals such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation, which are commonly used in in vitro antioxidant assays.[3][4] Upon hydrogen donation, the resulting phenoxyl radical is stabilized by resonance, a characteristic feature of phenolic antioxidants that contributes to their efficacy.
Indirect Antioxidant Effects: Fortifying Cellular Defenses
Beyond direct radical scavenging, there is a strong theoretical basis to hypothesize that 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone can exert indirect antioxidant effects by modulating endogenous defense mechanisms. A central player in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
The Nrf2 pathway is a master regulator of cellular redox homeostasis.[5][6] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[7] However, in the presence of electrophilic compounds or oxidative stress, Keap1 is modified, leading to the release of Nrf2.[7] Liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a suite of antioxidant and cytoprotective genes.[5][8]
Structurally similar compounds, such as chalcones and other phenolic derivatives, have been demonstrated to be potent activators of the Nrf2 pathway.[9] It is plausible that 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone, or its metabolites, can act as an electrophile that reacts with cysteine residues on Keap1, thereby triggering Nrf2 activation. This would lead to the upregulation of a battery of protective enzymes, including:
-
Heme Oxygenase-1 (HO-1): An enzyme with potent anti-inflammatory and antioxidant properties.
-
NAD(P)H:quinone oxidoreductase 1 (NQO1): A detoxifying enzyme that catalyzes the two-electron reduction of quinones.
-
Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.
The following diagram illustrates the proposed dual mechanism of antioxidant action:
Caption: Proposed dual antioxidant mechanisms.
Experimental Protocols
The following protocols provide a starting point for the comprehensive evaluation of the antioxidant properties of 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone.
Synthesis of 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone
While several synthetic routes may exist, a plausible and commonly employed method for the synthesis of deoxybenzoins is the Friedel-Crafts acylation. A variation of this, the Nencki reaction, or a Hoesch reaction could be adapted. The following is a generalized protocol based on related syntheses.[10][11][12]
Materials:
-
Resorcinol
-
4-Chlorophenylacetic acid
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) or another suitable Lewis acid
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve resorcinol and 4-chlorophenylacetic acid in an anhydrous solvent.
-
Lewis Acid Addition: Cool the reaction mixture in an ice bath and slowly add the Lewis acid (e.g., BF₃·OEt₂) dropwise under a nitrogen atmosphere.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench by carefully adding dilute HCl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, and then dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.
In Vitro Antioxidant Assays
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration indicates the scavenging potential of the test compound.[3][13]
Materials:
-
2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in methanol.
-
Prepare a series of dilutions of the test compound from the stock solution.
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep it in the dark.
-
Prepare a stock solution of the positive control (e.g., ascorbic acid) and a series of dilutions.
-
-
Assay:
-
In a 96-well plate, add a specific volume of each dilution of the test compound or positive control to the wells.
-
Add the DPPH solution to each well.
-
For the blank, use methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (DPPH solution without the test compound) and A_sample is the absorbance of the test sample.
-
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.[4]
Materials:
-
2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•⁺) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.
-
Dilute the ABTS•⁺ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay:
-
Prepare a series of dilutions of the test compound and the positive control.
-
In a 96-well plate, add a small volume of each dilution to the wells.
-
Add the diluted ABTS•⁺ solution to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 6 minutes).
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition using a similar formula as for the DPPH assay.
-
Determine the IC₅₀ value or express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Cell-Based Assay: Nrf2 Activation
This protocol outlines a method to assess the ability of 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone to activate the Nrf2 signaling pathway in a cellular context.
Materials:
-
Human cell line (e.g., HepG2, AREc32)
-
Cell culture medium and supplements
-
2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone
-
Sulforaphane (as a positive control)
-
Reagents for Western blotting (antibodies against Nrf2, HO-1, NQO1, and a loading control like β-actin)
-
Reagents for quantitative PCR (primers for Nrf2 target genes)
-
Luciferase assay system (if using a reporter cell line like AREc32)
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to an appropriate confluency.
-
Treat the cells with various concentrations of the test compound or positive control for a specified duration (e.g., 6, 12, or 24 hours).
-
-
Assessment of Nrf2 Nuclear Translocation (Western Blot):
-
Fractionate the cells to separate the nuclear and cytosolic components.
-
Perform Western blotting on the nuclear fractions using an anti-Nrf2 antibody to assess its translocation to the nucleus.
-
-
Assessment of Nrf2 Target Gene Expression (qPCR and Western Blot):
-
qPCR: Isolate total RNA from the treated cells and perform quantitative real-time PCR to measure the mRNA levels of Nrf2 target genes (e.g., HMOX1, NQO1, GCLC).
-
Western Blot: Prepare total cell lysates and perform Western blotting using antibodies against HO-1 and NQO1 to measure their protein expression levels.
-
-
ARE-Luciferase Reporter Assay (for AREc32 cells):
-
Treat the AREc32 cells (which contain a luciferase reporter gene under the control of an ARE promoter) with the test compound.
-
Measure the luciferase activity according to the manufacturer's instructions. An increase in luciferase activity indicates the activation of the Nrf2 pathway.
-
Data Presentation
While specific experimental data for 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone is not currently available in the public literature, the following table provides a template for presenting anticipated results from the described antioxidant assays. For context, representative IC₅₀ values for structurally related compounds are often in the micromolar range.
| Antioxidant Assay | Test Compound | IC₅₀ (µM) (Hypothetical) | Positive Control | IC₅₀ (µM) of Control |
| DPPH Radical Scavenging | 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone | To be determined | Ascorbic Acid | ~ 20-50 |
| ABTS Radical Scavenging | 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone | To be determined | Trolox | ~ 10-30 |
Experimental Workflow Visualization
The following diagram outlines a logical workflow for the comprehensive antioxidant evaluation of 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone.
Caption: Workflow for antioxidant evaluation.
Conclusion and Future Directions
2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone represents a compound of significant interest for antioxidant research. Its chemical structure, featuring a proven antioxidant pharmacophore, suggests a high potential for both direct radical scavenging and the modulation of cellular antioxidant defenses via the Nrf2 pathway. The protocols and theoretical framework provided in this guide offer a comprehensive roadmap for researchers to systematically investigate and validate these properties.
Future research should focus on generating robust quantitative data on its antioxidant capacity and delineating its precise molecular mechanisms of action. Such studies will be instrumental in positioning 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone as a lead compound for the development of novel therapeutics for a range of oxidative stress-related diseases.
References
- Google Patents. (n.d.). JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
-
MDPI. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Retrieved from [Link]
-
Future Science. (n.d.). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Retrieved from [Link]
-
Frontiers Media S.A. (2020). Contribution of Nrf2 Modulation to the Mechanism of Action of Analgesic and Anti-inflammatory Drugs in Pre-clinical and Clinical Stages. Retrieved from [Link]
-
BioMed Central. (2018). Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes. Retrieved from [Link]
-
MDPI. (2022). DPPH Radical Scavenging Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and In vitro Analysis of Novel Dihydroxyacetophenone Derivatives with Antimicrobial and Antitumor Activities. Retrieved from [Link]
-
ResearchGate. (2023). Free Radical Scavenging Activity of Chlorochalcones: An Integrated Computational and Experimental Study. Retrieved from [Link]
-
PubMed Central. (2015). Synthesis of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-ones, their lipophilicity and anticancer activity in vitro. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Activation of Nrf2 and FXR via Natural Compounds in Liver Inflammatory Disease. Retrieved from [Link]
-
MDPI. (2017). Synthesis and Free Radical Scavenging Activity of New Hydroxybenzylidene Hydrazines. Retrieved from [Link]
-
MDPI. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Retrieved from [Link]
-
Encyclopedia.pub. (n.d.). NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel (E)-1-aryl-2-(3,5-dimethyl-4-(aryldiazenyl)-1H-pyrazol-1-yl)ethanones: Solvent-free synthesis and antimicrobial, antioxidant and UV-mediated DNA damage protective activity studies. Retrieved from [Link]
-
PubMed Central. (2018). Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2018). RADICAL SCAVENGING ACTIVITY (2, 2-DIPHENYL-1- PICRYLHYDRAZYL) OF ACALYPHA INDICA LINN. (EUPHORBEACE FAMILY). Retrieved from [Link]
-
MDPI. (2022). New 2-(2,4-Dihydroxyphenyl)benzimidazolines. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Retrieved from [Link]
-
PLOS. (2014). Activation of Transcription Factor Nrf2 Signalling by the Sphingosine Kinase Inhibitor SKI-II Is Mediated by the Formation of Keap1 Dimers. Retrieved from [Link]
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- 1. sciensage.info [sciensage.info]
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- 5. Contribution of Nrf2 Modulation to the Mechanism of Action of Analgesic and Anti-inflammatory Drugs in Pre-clinical and Clinical Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes: Phytochemical activators of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of Transcription Factor Nrf2 Signalling by the Sphingosine Kinase Inhibitor SKI-II Is Mediated by the Formation of Keap1 Dimers | PLOS One [journals.plos.org]
- 8. Activation of Nrf2 and FXR via Natural Compounds in Liver Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-ones, their lipophilicity and anticancer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ijpsr.com [ijpsr.com]
Application Note: Biochemical Profiling of 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone
Target Analyte: 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone CAS Number: 15485-64-0 Class: Deoxybenzoin Derivative / Resorcinol Analog Primary Application: Tyrosinase Inhibition & Melanogenesis Suppression
Introduction & Scientific Rationale
In the development of dermatological therapeutics and functional cosmetics, 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone represents a high-value scaffold. Belonging to the deoxybenzoin class, this compound serves as a structural bridge between simple resorcinols and complex isoflavones.[1]
Its biochemical significance lies in its bifunctional pharmacophore :
-
2,4-Dihydroxyphenyl (Resorcinol) Moiety: Acts as a copper-chelating "warhead," mimicking the tyrosine substrate to bind competitively to the binuclear copper active site of tyrosinase.
-
4-Chlorophenyl Ring: Provides essential lipophilicity (
), enhancing penetration through the melanocyte cell membrane and facilitating hydrophobic interactions within the enzyme's secondary binding pockets.
This guide details the protocols for validating this compound as a tyrosinase inhibitor, from cell-free enzymatic kinetics to cellular melanogenesis assays.
Mechanism of Action
Tyrosinase (EC 1.14.18.[2][3]1) is the rate-limiting enzyme in melanin biosynthesis, catalyzing the hydroxylation of L-Tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to Dopaquinone.[2][3][4]
This compound functions primarily as a competitive inhibitor .[5] The ortho-hydroxyl groups on the resorcinol ring chelate the copper ions (
Diagram 1: Mechanism of Tyrosinase Inhibition
Caption: Competitive binding mechanism where the resorcinol moiety chelates active site copper, blocking L-DOPA oxidation.
Protocol 1: Cell-Free Mushroom Tyrosinase Inhibition Assay
This assay quantifies the direct inhibitory effect of the compound on the enzyme's diphenolase activity using L-DOPA as a substrate.
Reagents & Preparation
| Component | Concentration | Preparation Notes |
| Phosphate Buffer (PBS) | 0.1 M, pH 6.8 | Sterile filtered. |
| Mushroom Tyrosinase | 1000 U/mL | Dissolve in PBS. Keep on ice. Use fresh. |
| Substrate (L-DOPA) | 5 mM | Dissolve in PBS. Protect from light (foil wrap). |
| Test Compound | Various (1–100 µM) | Dissolve stock in DMSO. Dilute in PBS (Final DMSO < 1%). |
| Positive Control | Kojic Acid | Prepare serial dilutions similar to test compound. |
Experimental Procedure
-
Plate Setup: Use a clear 96-well microplate.
-
Incubation: Add 80 µL of Phosphate Buffer and 40 µL of Test Compound solution to experimental wells.
-
Enzyme Addition: Add 40 µL of Mushroom Tyrosinase solution.
-
Pre-Incubation: Incubate at 25°C for 10 minutes to allow inhibitor-enzyme interaction.
-
Substrate Addition: Add 40 µL of 5 mM L-DOPA to initiate the reaction.
-
Measurement: Immediately measure absorbance at 475 nm (dopachrome formation) every 30 seconds for 10 minutes using a kinetic microplate reader.
Data Analysis
Calculate the percentage of inhibition using the linear slope of the absorbance curves (
-
Output: Plot % Inhibition vs. Concentration (log scale) to determine the
value.
Protocol 2: Kinetic Analysis (Lineweaver-Burk)
To confirm the mode of inhibition (Competitive vs. Non-competitive), perform the assay with varying substrate concentrations.
Experimental Procedure
-
Prepare 4 fixed concentrations of the Test Compound (e.g., 0, 10, 25, 50 µM).
-
For each inhibitor concentration, run the reaction with varying L-DOPA concentrations (e.g., 0.25, 0.5, 1.0, 2.0, 4.0 mM).
-
Measure initial velocity (
) as described in Protocol 1.
Analysis
Plot
-
Competitive Inhibition: Lines intersect at the Y-axis (
remains constant, increases). -
Non-Competitive: Lines intersect at the X-axis (
constant, decreases). -
Expectation for this compound: Intersection at the Y-axis (Competitive).
Protocol 3: Cellular Melanin & Viability (B16F10 Cells)
Cell-free assays do not account for membrane permeability. This protocol validates efficacy in a biological system using murine melanoma cells.
Diagram 2: Cellular Assay Workflow
Caption: Integrated workflow for simultaneous assessment of cytotoxicity and melanin inhibition.
Experimental Procedure
-
Cell Culture: Maintain B16F10 cells in DMEM supplemented with 10% FBS.
-
Seeding: Seed
cells/well in a 6-well plate; allow attachment for 24h. -
Treatment: Replace medium with fresh medium containing:
- -MSH (100 nM) to stimulate melanogenesis.
-
Test Compound (Various concentrations, e.g., 5, 10, 20 µM).
-
Incubation: Incubate for 72 hours .
-
Visual Inspection: Observe cell pellet color. Lighter pellets indicate inhibition.[5][6]
-
Melanin Quantification:
-
Wash cells with PBS.
-
Lyse cells in 300 µL of 1N NaOH containing 10% DMSO.
-
Heat at 80°C for 1 hour to solubilize melanin.
-
Transfer to a plate and measure absorbance at 405 nm .
-
-
Normalization: Normalize melanin content to total protein concentration (BCA Assay) or cell number.
References
-
Vertex AI Search. (2025). 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone: Chemical Properties and Applications. Retrieved from 7
-
Song, Y. H., et al. (2009). Potential antioxidants and tyrosinase inhibitors from synthetic polyphenolic deoxybenzoins. Bioorganic & Medicinal Chemistry. Retrieved from 1
-
Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from 8
-
BenchChem. (2025).[2] Protocol for Tyrosinase Inhibition Assay. Retrieved from 2
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 15485-64-0. Retrieved from 9[9][7]
Sources
- 1. Potential antioxidants and tyrosinase inhibitors from synthetic polyphenolic deoxybenzoins - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Portico [access.portico.org]
- 4. activeconceptsllc.com [activeconceptsllc.com]
- 5. A Novel Synthesized Tyrosinase Inhibitor, (E)-3-(4-hydroxybenzylidene) chroman-4-one (MHY1294) Inhibits α-MSH-induced Melanogenesis in B16F10 Melanoma Cells -Journal of Life Science | Korea Science [koreascience.kr]
- 6. semanticscholar.org [semanticscholar.org]
- 7. chemimpex.com [chemimpex.com]
- 8. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-(2,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone | C14H11FO3 | CID 2063467 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of (E)-3-(Aryl)-1-(2,4-dihydroxyphenyl)-prop-2-en-1-one Derivatives
Introduction: The Significance of the Chalcone Scaffold
Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are a pivotal class of compounds in medicinal chemistry and materials science.[1][2][3] As open-chain flavonoids, they are abundant in various natural sources like fruits, vegetables, and spices, serving as precursors to a vast array of flavonoids and isoflavonoids.[3] The core of their chemical and biological significance lies in the α,β-unsaturated ketone moiety, which acts as a versatile pharmacophore.[1][4] This reactive group allows chalcones to participate in numerous biological interactions, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, antibacterial, and antiviral properties.[2][3][4][5][6][7][8]
The specific precursor, 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone, provides a unique starting point. The 2,4-dihydroxy substitution on one aromatic ring is known to enhance antioxidant and other biological activities, while the 4-chlorophenyl group on the other ring can contribute to increased potency and modulated pharmacokinetic properties.[8] This application note provides a detailed, field-proven protocol for the synthesis of chalcone derivatives from this precursor via the Claisen-Schmidt condensation, a robust and widely adopted synthetic strategy.[3][5]
Reaction Principle: The Claisen-Schmidt Condensation
The synthesis of chalcones is most classically and efficiently achieved through the Claisen-Schmidt condensation.[3][5][9] This reaction involves the base-catalyzed cross-aldol condensation between an aromatic ketone (in this case, 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone) and an aromatic aldehyde.[5][9]
The mechanism is initiated by the deprotonation of the α-carbon of the ketone by a strong base (e.g., NaOH or KOH), forming a reactive enolate.[10] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde.[10] The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.[5][11] The driving force for this dehydration is the formation of an extended conjugated system involving both aromatic rings and the propenone bridge.
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Experimental Protocol: Synthesis and Purification
This protocol is designed to be a self-validating system. Each step includes explanations for the chosen reagents and conditions, ensuring reproducibility and a deeper understanding of the process.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone | 262.68 | 10 | 2.63 g |
| Substituted Aromatic Aldehyde | Varies | 10 | Equimolar |
| Sodium Hydroxide (NaOH) | 40.00 | 20 | 0.80 g |
| Ethanol (95%) | 46.07 | - | ~50 mL for reaction |
| ~20-30 mL for | |||
| recrystallization | |||
| Distilled Water | 18.02 | - | As needed |
| Hydrochloric Acid (HCl), dilute (2M) | 36.46 | - | As needed |
Expert Insight: The use of a slight excess of base ensures complete deprotonation of the ketone, driving the reaction towards the enolate formation. Ethanol is an excellent solvent choice as it dissolves the organic reactants and the inorganic base to a sufficient extent, creating a homogenous reaction medium.
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.63 g (10 mmol) of 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone and 10 mmol of the chosen aromatic aldehyde in approximately 30 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.
-
Base Addition: Separately, prepare a solution of 0.80 g (20 mmol) of sodium hydroxide in 20 mL of distilled water. Cool this solution in an ice bath. Add the cold NaOH solution dropwise to the stirred ethanolic solution of the reactants over 10-15 minutes.
-
Causality: A slow, dropwise addition of the base at a low temperature helps to control the exothermic nature of the initial reaction and minimizes potential side reactions, such as the self-condensation of the ketone.
-
-
Reaction Progression: After the complete addition of the base, allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1] A distinct color change (often to yellow, orange, or red) and the formation of a precipitate typically indicate the formation of the chalcone product.[10] The reaction is generally complete within 2-4 hours.
-
TLC Monitoring: Use a mobile phase such as hexane:ethyl acetate (e.g., 7:3 v/v) to monitor the disappearance of the starting materials and the appearance of a new, typically less polar, product spot.
-
-
Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing approximately 100 mL of crushed ice and water. Acidify the mixture by slowly adding dilute hydrochloric acid (2M) until the pH is neutral (pH ~7).[12][13] This will precipitate the crude chalcone product.
-
Trustworthiness: Neutralization is a critical step. It quenches the reaction by neutralizing the base catalyst and ensures that the product, which may be soluble as a phenoxide salt in the basic medium, precipitates out fully.
-
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[14] Wash the solid cake thoroughly with cold distilled water to remove any inorganic salts and residual acid.[1][14]
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C or air-dry it until a constant weight is achieved.
Purification: Recrystallization
While the crude product is often of sufficient purity, recrystallization is recommended to obtain a high-purity solid suitable for characterization and further applications.[1][14]
-
Solvent Selection: Ethanol is typically an excellent solvent for the recrystallization of chalcones.[1][13][14][15]
-
Procedure: Dissolve the crude chalcone in a minimum amount of hot 95% ethanol in an Erlenmeyer flask.[15] If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the mixture is boiled for a few minutes.
-
Crystallization: Filter the hot solution to remove any insoluble impurities or charcoal. Allow the filtrate to cool slowly to room temperature, which should induce crystallization. For maximum yield, the flask can be placed in an ice bath after initial crystals have formed.[15]
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.
Caption: Experimental workflow for the synthesis of chalcone derivatives.
Characterization of Synthesized Chalcones
The structure and purity of the synthesized chalcone derivatives must be confirmed using standard spectroscopic techniques.[1][16][17][18][19]
Spectroscopic Data Interpretation
| Technique | Key Feature | Expected Result |
| IR | C=O stretch (α,β-unsaturated ketone) | A strong absorption band typically appears in the range of 1630-1680 cm⁻¹ .[20][21] This is at a lower frequency than a saturated ketone due to conjugation. |
| C=C stretch (alkene) | A medium to strong band around 1580-1625 cm⁻¹ .[20] | |
| O-H stretch (phenolic) | A broad band in the region of 3100-3500 cm⁻¹ .[20] | |
| ¹H NMR | Vinylic Protons (-CH=CH-) | Two doublets in the range of δ 6.5-8.0 ppm . The trans-configuration is confirmed by a large coupling constant (J ≈ 15-18 Hz). |
| Aromatic Protons | Multiple signals in the aromatic region (δ 6.5-8.5 ppm ), with splitting patterns corresponding to the substitution on the aromatic rings.[21] | |
| Phenolic Protons (-OH) | A broad singlet, often in the range of δ 9.0-12.0 ppm , which is D₂O exchangeable.[21] | |
| ¹³C NMR | Carbonyl Carbon (C=O) | A signal in the downfield region, typically δ 185-198 ppm .[21] |
| Vinylic Carbons (-CH=CH-) | Two signals in the range of δ 120-145 ppm . | |
| Aromatic Carbons | Multiple signals in the region of δ 110-165 ppm .[21] | |
| Mass Spec | Molecular Ion Peak (M⁺) | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the synthesized chalcone derivative.[20] The isotopic pattern for chlorine should also be observable. |
Self-Validation: The combination of these analytical techniques provides a robust validation of the product's identity. For instance, the IR spectrum confirms the presence of the key functional groups (C=O, OH), while NMR spectroscopy elucidates the precise connectivity and stereochemistry of the molecule. Mass spectrometry provides the definitive molecular weight.[18][19]
Applications in Drug Development
Chalcones derived from 2,4-dihydroxyacetophenone and its analogues are of significant interest to drug development professionals due to their wide range of biological activities.[2][7][12] The presence of hydroxyl groups often correlates with enhanced antioxidant properties.[8] Furthermore, the α,β-unsaturated carbonyl system can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles, such as cysteine residues in enzymes, which is a mechanism for the activity of many chalcone-based inhibitors.[4] These compounds have shown promise as:
-
Anticancer Agents: Inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[6][7]
-
Antioxidants: Scavenging free radicals and protecting against oxidative stress.[8]
-
Antimicrobial Agents: Exhibiting activity against a range of bacteria and fungi.[22]
-
Enzyme Inhibitors: Modulating the activity of enzymes implicated in various diseases.[6]
The synthetic protocol detailed herein provides a reliable and efficient method for generating a library of novel chalcone derivatives for screening and lead optimization in drug discovery programs.
References
-
Jetir.org. (n.d.). SYNTHESIS OF CHALCONES. Retrieved from [Link]
-
Derafa, W. M., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. Retrieved from [Link]
-
Jayapal, M. R., et al. (2010). Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/ EtOH. Journal of Chemical and Pharmaceutical Research, 2(3), 127-132. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of Chalcone From Benzaldehyde and Acetophenone. Retrieved from [Link]
-
ResearchGate. (2022). Chalcone Synthesis Reaction from Benzaldehyde and Acetophenone. Retrieved from [Link]
-
Derafa, W. M., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5003. Retrieved from [Link]
-
Derafa, W. M., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27850–27885. Retrieved from [Link]
-
Prezi. (2026). Claisen–Schmidt Condensation and Chalcone Synthesis. Retrieved from [Link]
-
NPTEL - Special Lecture Series. (2023). Synthesis of Chalcone via Claisen-Schmidt Condensation Reaction. Retrieved from [Link]
-
YouTube. (2024). How to synthesize chalcones by Claisen-Schmidt condensation. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and spectroscopic characterization of some chromanochalcones and their dihydro derivatives. Retrieved from [Link]
-
Chemical Review and Letters. (2025). New Synthesis of Chalcone Derivatives and Their Applications. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Retrieved from [Link]
-
SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. Retrieved from [Link]
-
National Institutes of Health. (2023). New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2021). Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. Retrieved from [Link]
-
PubMed. (2023). New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. Retrieved from [Link]
-
Frontiers. (2022). Design, Synthesis, and Biological Activity of Novel Chalcone Derivatives Containing an 1,2,4-Oxadiazole Moiety. Retrieved from [Link]
-
Jetir.org. (n.d.). A Study on the Synthesis, Characterisation of Chalcone moiety. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and biological activities of some chalcone derivatives. Retrieved from [Link]
-
Semantic Scholar. (2025). Synthesis, Characterization, and Docking Studies of Some New Chalcone Derivatives to Alleviate Skin Damage Due to UV Light. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Characterization, and Docking Studies of Some New Chalcone Derivatives to Alleviate Skin Damage Due to UV Light. Retrieved from [Link]
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Application Notes and Protocol for Claisen-Schmidt Condensation: Synthesis of Novel Chalcones from 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone
Introduction: The Enduring Relevance of Chalcones in Modern Drug Discovery
Chalcones, characterized by their open-chain flavonoid structure of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a cornerstone in medicinal chemistry.[1] Their versatile scaffold allows for a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The Claisen-Schmidt condensation, a reliable and straightforward base- or acid-catalyzed reaction between an aromatic aldehyde and an acetophenone derivative, remains a primary and efficient method for their synthesis.[2][3]
This application note provides a detailed protocol for the synthesis of novel chalcones via the Claisen-Schmidt condensation, utilizing a unique starting material: 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone. This α-substituted deoxybenzoin derivative introduces an additional layer of structural complexity and potential for biological activity. The presence of the 2,4-dihydroxy substitution on one phenyl ring and a 4-chlorophenyl group at the α-position of the ethanone backbone presents both unique synthetic considerations and opportunities for developing new therapeutic agents. We will delve into a robust, base-catalyzed protocol, discuss the mechanistic nuances, and provide a framework for the purification and characterization of the resulting α-substituted chalcones.
Reaction Scheme and Mechanism
The Claisen-Schmidt condensation proceeds via the formation of an enolate ion from the ketone in the presence of a base. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration of the aldol addition product yields the characteristic α,β-unsaturated ketone of the chalcone.
General Reaction:
The presence of the α-(4-chlorophenyl) group in the starting ketone is a critical consideration. This bulky, electron-withdrawing group can influence the acidity of the α-proton and potentially introduce steric hindrance. However, the successful condensation of this ketone with N,N-dimethylformamide dimethyl acetal has been reported, confirming the feasibility of deprotonation at the α-position.[4]
Mechanistic Pathway: A Step-by-Step Look
The base-catalyzed mechanism involves the following key steps:
-
Enolate Formation: A strong base, such as hydroxide, abstracts the acidic α-proton from the 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone to form a resonance-stabilized enolate.[5]
-
Nucleophilic Attack: The generated enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a tetrahedral intermediate.[6]
-
Protonation: The intermediate is protonated by a proton source, typically the solvent (e.g., ethanol or water), to yield the β-hydroxy carbonyl compound (aldol addition product).
-
Dehydration: The aldol product readily undergoes base-catalyzed dehydration to form the final α,β-unsaturated chalcone, which is often driven by the formation of a stable conjugated system.
Experimental Protocol: A Detailed Guide
This protocol outlines a general and reliable method for the synthesis of α-(4-chlorophenyl)-2',4'-dihydroxychalcones.
Materials and Reagents
-
2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone
-
Substituted Aromatic Aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol (95% or absolute)
-
Distilled Water
-
Hydrochloric Acid (HCl), dilute (e.g., 1M)
-
Crushed Ice
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Synthesis Procedure
-
Preparation of Reactant Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone (1.0 eq.) and the desired aromatic aldehyde (1.0-1.2 eq.) in a minimal amount of ethanol at room temperature.[7]
-
Preparation of Base Solution: In a separate beaker, prepare a 40-50% aqueous solution of KOH or NaOH.
-
Reaction Initiation: While stirring the ethanolic solution of the reactants, slowly add the aqueous base solution dropwise.[7] The reaction mixture may develop a color and become turbid.
-
Reaction Monitoring: Maintain stirring at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).[1] The starting materials should show diminishing spots, while a new, typically lower Rf spot corresponding to the chalcone product should appear.
-
Work-up and Product Isolation:
-
Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into a beaker containing a generous amount of crushed ice.[1]
-
Acidify the mixture by slowly adding dilute HCl with constant stirring until the pH is approximately 2-3.[1] This will cause the chalcone product to precipitate out of the solution.
-
Collect the precipitated solid by vacuum filtration and wash the solid thoroughly with cold distilled water until the filtrate is neutral to litmus paper.[1]
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol.[1] Dissolve the solid in a minimum amount of the hot solvent and allow it to cool slowly to form crystals.
-
Alternatively, if recrystallization is not sufficient, the product can be purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).[7]
-
-
Drying and Characterization: Dry the purified chalcone in a desiccator or a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic methods such as FT-IR and NMR.
Data Presentation and Expected Outcomes
The following table provides a hypothetical summary of reaction parameters for the synthesis of various α-(4-chlorophenyl)-2',4'-dihydroxychalcones.
| Aldehyde (Ar-CHO) | Molar Ratio (Ketone:Aldehyde) | Catalyst | Reaction Time (h) | Expected Yield (%) |
| Benzaldehyde | 1:1.1 | 40% aq. KOH | 18 | 75-85 |
| 4-Methoxybenzaldehyde | 1:1.1 | 40% aq. KOH | 20 | 80-90 |
| 4-Chlorobenzaldehyde | 1:1.1 | 40% aq. KOH | 16 | 70-80 |
| 4-Nitrobenzaldehyde | 1:1.1 | 40% aq. KOH | 12 | 85-95 |
Spectroscopic Characterization
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum of the synthesized chalcone is expected to show characteristic absorption bands. A strong carbonyl (C=O) stretching vibration should appear in the range of 1630-1690 cm⁻¹. The C=C stretching of the enone system is typically observed around 1570-1625 cm⁻¹.[8] Broad O-H stretching bands from the phenolic hydroxyl groups will be present in the region of 3200-3600 cm⁻¹.
-
¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy): The ¹H NMR spectrum will provide key structural information. The vinylic protons of the α,β-unsaturated system are expected to appear as doublets in the range of δ 7.0-8.0 ppm.[9] The aromatic protons will resonate in the region of δ 6.5-8.5 ppm. The single proton at the α-position, adjacent to the carbonyl group, will likely appear as a singlet or a multiplet depending on its coupling with other protons. The phenolic hydroxyl protons may appear as broad singlets.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance Spectroscopy): The carbonyl carbon of the chalcone will typically resonate in the downfield region of the spectrum, around δ 185-195 ppm.[8] The sp² carbons of the aromatic rings and the vinylic group will appear in the δ 110-160 ppm range.
Workflow and Mechanistic Diagrams
Experimental Workflow
Caption: A generalized workflow for the synthesis of α-substituted chalcones.
Reaction Mechanism
Caption: The base-catalyzed Claisen-Schmidt condensation mechanism.
Conclusion and Future Perspectives
The protocol detailed herein provides a comprehensive and adaptable method for the synthesis of novel α-(4-chlorophenyl)-2',4'-dihydroxychalcones. The Claisen-Schmidt condensation remains a powerful tool in the arsenal of medicinal chemists, enabling the efficient construction of diverse chalcone libraries. The characterization of these new α-substituted chalcones will be crucial in elucidating their structure-activity relationships and paving the way for the development of new therapeutic agents with potentially enhanced biological profiles. Further optimization of reaction conditions, such as solvent and catalyst choice, may lead to improved yields and purity.
References
-
Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Claisen–Schmidt condensation. In Wikipedia. Retrieved from [Link]
-
YouTube. (2024, February 10). How to synthesize chalcones by Claisen-Schmidt condensation. Retrieved from [Link]
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Claisen-Schmidt condensation between acetophenone and benzaldehyde with metal triflate catalysts. Retrieved from [Link]
-
Jetir.org. (n.d.). SYNTHESIS OF CHALCONES. Retrieved from [Link]
-
ResearchGate. (n.d.). SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. Retrieved from [Link]
-
Magritek. (n.d.). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]
-
YouTube. (2023, February 9). Claisen – Schmidt Condensation Reaction | Benzaldehyde | Acetaldehyde | Cinnamaldehyde | Class-12 |. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2010). Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/ EtOH. Retrieved from [Link]
-
ResearchGate. (n.d.). Condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone with N,N-dimethylformamide dimethyl acetal. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. Retrieved from [Link]
-
LibreTexts Chemistry. (2025, January 19). 23.8: Mixed Claisen Condensations. Retrieved from [Link]
-
LibreTexts Chemistry. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved from [Link]
-
ScholarWorks at WMU. (n.d.). Synthesis of Biologically Active Substituted Chalcones. Retrieved from [Link]
-
FABAD Journal of Pharmaceutical Sciences. (n.d.). Spectral Properties of Chalcones II. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of the synthesis of α‐substituted chalcones and α,α‐disubstituted Ketones. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Anti-Inflammatory Drugs' Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling. Retrieved from [Link]
-
National Institutes of Health. (2023, November 14). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Retrieved from [Link]
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Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]
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LibreTexts Chemistry. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
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Cole-Parmer. (n.d.). Tech Info. Retrieved from [Link]
-
World News of Natural Sciences. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. Retrieved from [Link]
-
Academic Journals. (2014, April 3). 1-Indanone chalcones and their 2,4- Dinitrophenylhydrazone derivatives: Synthesis, physicochemical properties and in vitro. Retrieved from [Link]
-
Preprints.org. (2024, November 4). A Study of the Potential Anti- Inflammatory Drugs Chalcone Derivatives through the Combination of NMR Spectroscopy and Molecular. Retrieved from [Link]
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The Versatile Cornerstone: Application and Protocols for 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone in Organic Synthesis
Introduction: Unveiling a Privileged Scaffold
In the landscape of modern drug discovery and materials science, the strategic value of a chemical building block is measured by its versatility, reliability in reactions, and the biological or material significance of its derivatives. 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone, a deoxybenzoin derivative, stands out as such a cornerstone. Its molecular architecture, featuring a reactive methylene bridge between two distinct aromatic systems—one electron-rich (2,4-dihydroxyphenyl) and one halogenated (4-chlorophenyl)—offers a wealth of synthetic possibilities.
This compound serves as a key intermediate in the synthesis of a diverse array of bioactive molecules, particularly flavonoids and other heterocyclic systems.[1][2] Its derivatives have shown promise in the development of novel therapeutic agents, including anti-inflammatory and anticancer candidates.[2] The dihydroxy substitution pattern on one phenyl ring provides a handle for cyclization reactions and influences the electronic properties and potential for hydrogen bonding in the final products. The chlorophenyl moiety, on the other hand, can enhance biological activity through halogen bonding and improved metabolic stability.
This comprehensive guide provides detailed protocols and technical insights into the synthesis and application of this pivotal building block, designed for researchers and professionals in organic synthesis and drug development.
Compound Profile and Characterization
A thorough characterization of the starting material is fundamental to any synthetic campaign. The identity and purity of 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone should be rigorously confirmed before its use.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 15485-64-0 | [2] |
| Molecular Formula | C₁₄H₁₁ClO₃ | [2] |
| Molecular Weight | 262.69 g/mol | [2] |
| Appearance | Cream-colored needles | [2] |
| Melting Point | 157-164 °C | [2] |
| Purity | ≥ 99% (HPLC) | [2] |
Spectroscopic Data: The Structural Fingerprint
While experimental spectra should always be acquired, the following provides an expected profile for structural confirmation.
-
¹H NMR (in DMSO-d₆): The spectrum is expected to show distinct signals for the aromatic protons on both rings. The resorcinol moiety protons will appear in the aromatic region, with characteristic ortho and meta couplings. The protons of the 4-chlorophenyl ring will also be present in the aromatic region. A key singlet corresponding to the methylene (-CH₂-) protons will be observed, typically in the range of 4.0-4.5 ppm. The phenolic hydroxyl protons will appear as broad singlets, the chemical shift of which can be concentration-dependent.
-
¹³C NMR (in DMSO-d₆): The spectrum will display signals for all 14 carbon atoms. The carbonyl carbon (C=O) will be the most downfield signal, typically >190 ppm. Aromatic carbons will appear in the 110-165 ppm range, with carbons attached to hydroxyl groups being more downfield. The methylene carbon (-CH₂-) will show a signal around 40-50 ppm.
-
Infrared (IR) Spectroscopy (KBr Pellet): Key vibrational bands will confirm the presence of principal functional groups. A broad absorption in the 3200-3500 cm⁻¹ region corresponds to the O-H stretching of the phenolic groups. A strong, sharp peak around 1630-1650 cm⁻¹ is characteristic of the C=O (ketone) stretching vibration. C-Cl stretching will be observed in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight (262.69). A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) will be a definitive feature.
Synthesis of the Building Block: A Reliable Pathway
The synthesis of deoxybenzoins like 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone is well-established, often proceeding through a Friedel-Crafts acylation or related methods. The following protocol outlines a common approach.[3][4]
Caption: Synthetic scheme for 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone.
Protocol: Synthesis via Acid-Catalyzed Acylation
Rationale: This method utilizes a strong acid catalyst to promote the electrophilic acylation of the electron-rich resorcinol ring with 4-chlorophenylacetic acid. Polyphosphoric acid (PPA) is often used as it serves as both the catalyst and the solvent, driving the reaction towards completion.
Materials:
-
Resorcinol (1.0 eq)
-
4-Chlorophenylacetic acid (1.0 eq)
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Ice-water
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a calcium chloride guard tube, add resorcinol (1.0 eq) and 4-chlorophenylacetic acid (1.0 eq).
-
Catalyst Addition: Carefully add polyphosphoric acid (approx. 10 times the weight of resorcinol) to the flask. The mixture will become a thick slurry.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Very carefully and slowly, pour the viscous mixture into a beaker of ice-water with constant stirring. A precipitate will form.
-
Neutralization: Stir the aqueous slurry for 30 minutes. If the solution is acidic, neutralize it by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Application I: Synthesis of Chalcones via Claisen-Schmidt Condensation
The methylene group adjacent to the ketone in our building block is acidic and can be deprotonated to form an enolate. This enolate is a key intermediate for C-C bond formation, most notably in the Claisen-Schmidt condensation to produce chalcones. Chalcones are not only valuable precursors for flavonoids but also possess a wide range of biological activities themselves.[5][6]
Caption: Workflow for Claisen-Schmidt condensation to synthesize chalcones.
Protocol: Base-Catalyzed Synthesis of a 2'-Hydroxychalcone Derivative
Rationale: The Claisen-Schmidt condensation is a base-catalyzed reaction where an enolate (from the ketone) attacks an aldehyde that cannot self-condense (as it lacks α-hydrogens).[7] The initial aldol addition product readily dehydrates under the reaction conditions to form the stable, conjugated α,β-unsaturated ketone (chalcone).
Materials:
-
2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone (1.0 eq)
-
Aromatic aldehyde (e.g., 4-methoxybenzaldehyde) (1.0 eq)
-
Ethanol
-
Potassium hydroxide (or sodium hydroxide), 40-60% aqueous solution
-
Dilute hydrochloric acid (1 M)
-
Deionized water
Procedure:
-
Reactant Solution: In a round-bottom flask, dissolve 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone (1.0 eq) and the chosen aromatic aldehyde (1.0 eq) in a minimal amount of ethanol with stirring.
-
Catalysis: Cool the solution in an ice bath. Slowly add the aqueous KOH solution dropwise with continuous stirring. The solution will typically develop a deep color.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. The reaction time can vary from a few hours to overnight. Monitor the progress by TLC.[5]
-
Precipitation: Once the reaction is complete, pour the mixture into a beaker containing a mixture of crushed ice and dilute HCl. The chalcone will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.
-
Purification: Dry the crude product. Further purification can be achieved by recrystallization from ethanol to yield the pure chalcone derivative.
Application II: Synthesis of Flavonoids - The Cyclization Step
The 2'-hydroxychalcones synthesized in the previous step are ideal precursors for the synthesis of flavanones, a major class of flavonoids. This transformation is an intramolecular cyclization, typically acid- or base-catalyzed.[8] Furthermore, the parent deoxybenzoin can be used to synthesize isoflavones.[9]
Caption: Isomerization of a 2'-hydroxychalcone to a flavanone.
Protocol: Cyclization of a Chalcone to a Flavanone
Rationale: This protocol describes the base-catalyzed intramolecular Michael addition. The phenoxide ion of the 2'-hydroxyl group acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ketone system, leading to the formation of the six-membered heterocyclic ring characteristic of flavanones.
Materials:
-
Synthesized 2'-hydroxychalcone (1.0 eq)
-
Pyridine
-
Methanol
-
Water
Procedure:
-
Reaction Mixture: In a round-bottom flask, dissolve the 2'-hydroxychalcone in a 1:1:1 mixture of pyridine, methanol, and water.
-
Cyclization: Reflux the reaction mixture for 12-24 hours. The progress of the isomerization can be monitored by TLC, observing the disappearance of the colored chalcone spot and the appearance of the typically colorless flavanone spot.
-
Work-up: After cooling, concentrate the reaction mixture under reduced pressure to remove the solvents.
-
Isolation: Add water to the residue and extract the product with ethyl acetate.
-
Purification: Wash the organic layer with dilute HCl (to remove pyridine), followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude flavanone can be purified by column chromatography or recrystallization.
Safety and Handling
As with any chemical synthesis, adherence to strict safety protocols is paramount.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling the compound and any reagents.
-
Handling: Handle 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone and related chloroacetophenones in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.[10] These compounds can be irritants.[10][11]
-
Reagents: Be cautious when handling strong acids like polyphosphoric acid and strong bases like KOH/NaOH. These are corrosive and can cause severe burns.
-
Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone is more than just a chemical intermediate; it is a versatile platform for innovation. Its structural features provide a reliable entry point into the synthesis of chalcones, flavanones, isoflavones, and other heterocyclic systems of significant interest to the pharmaceutical and material science industries. The protocols detailed herein offer a validated framework for researchers to harness the synthetic potential of this valuable building block, paving the way for the discovery of novel molecules with tailored functions and activities.
References
- Patel, K. D., et al. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one.
- Mendes, R. F., et al. (2018). Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones. Journal of Visualized Experiments, (136), 57791.
- Nascimento, M. G., et al. (2010). ANALYSIS OF CLAISEN-SCHMIDT CONDENSATION PRODUCTS BETWEEN 2-HYDROXY-ACETOPHENONE AND p-ANISALDEHYDE IN BASIC MEDIUM. Química Nova, 33(5), 1069-1072.
- Selepe, M. A., Mthembu, S. T., & Sonopo, M. S. (2025). Total synthesis of isoflavonoids.
- ChemInform. (2010). Synthesis of Isoflavones via Base-Catalyzed Condensation Reaction of Deoxybenzoin. ChemInform, 41(32).
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 1, 2026, from [Link]
- Singh, R., et al. (2018). Synthesis of Chalcone and Flavanone Derivatives using ZnO Nanoparticle as Catalyst for Antibacterial Activity. Journal of Applicable Chemistry, 7(3), 584-590.
-
Ashenhurst, J. (2020, September 14). The Claisen Condensation (And Its Intramolecular Version, The “Dieckmann” Condensation). Master Organic Chemistry. Retrieved February 1, 2026, from [Link]
-
Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved February 1, 2026, from [Link]
- Silva, V. L. M., et al. (2017). Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. Molecules, 22(8), 1269.
- Adler, E., & Eriksoo, E. (1955). Synthesis and labeling of isoflavone phytoestrogens, including daidzein and genistein. Acta Chemica Scandinavica, 9, 341-347.
-
The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism [Video]. YouTube. Retrieved February 1, 2026, from [Link]
- Singh, O., & Chhimwal, M. (2005). Synthesis of isoflavones containing naturally occurring substitution pattern by oxidative rearrangement of respective flavanones. Indian Journal of Chemistry, 44B, 2150-2154.
- Thirupathi, G., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.
- Selepe, M. A., & Mthembu, S. T. (2020). Synthesis of Isoflavones. In Studies in Natural Products Chemistry (Vol. 66, pp. 159-204). Elsevier.
-
PubChem. (n.d.). 1-(2,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone. Retrieved February 1, 2026, from [Link]
- Das, I., et al. (2021). Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(II)-catalyzed oxidative cyclization. Organic & Biomolecular Chemistry, 19(15), 3455-3466.
-
Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Retrieved February 1, 2026, from [Link]
-
PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. Retrieved February 1, 2026, from [Link]
-
University of Massachusetts. (n.d.). Identification of an Unknown – Alcohols, Aldehydes, and Ketones. Retrieved February 1, 2026, from [Link]
-
Quigley, C. (2020, November 3). Spectra to structure (4-(4-Hydroxyphenyl)-2-butanone) [Video]. YouTube. Retrieved February 1, 2026, from [Link]
-
Angene Chemical. (2024, April 21). Safety Data Sheet. Retrieved February 1, 2026, from [Link]
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27834–27849.
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Application Note: Trace Analysis and Ecotoxicological Profiling of the Sertaconazole Intermediate 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone
Executive Summary & Scope
Target Compound: 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone CAS Number: 15485-64-0 Molecular Formula: C₁₄H₁₁ClO₃ (MW: 262.69 g/mol ) Class: Deoxybenzoin / Chlorinated Phenol Primary Context: Key Intermediate (KIM) in the synthesis of the antifungal drug Sertaconazole Nitrate ; potential degradation product in pharmaceutical wastewater.
This application note details the methodology for the detection, environmental fate assessment, and ecotoxicological profiling of 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone (hereafter referred to as CP-DPE ). As a precursor to azole antifungals, CP-DPE possesses structural moieties (chlorinated aromatic ring and resorcinol core) that suggest potential persistence and aquatic toxicity. This guide provides a self-validating workflow for researchers monitoring pharmaceutical manufacturing effluents (PME) and surface water quality.
Chemical Context & Environmental Relevance[1][2][3][4]
CP-DPE is synthesized via the Friedel-Crafts acylation of resorcinol with 4-chlorophenylacetic acid. In the environment, it appears primarily through two pathways:
-
Direct Emission: Inadequately treated effluent from pharmaceutical manufacturing facilities (PMF).
-
Reverse Degradation: Hydrolytic or photolytic cleavage of Sertaconazole in aquatic systems, releasing the deoxybenzoin core.
The compound contains two phenolic hydroxyl groups, making its solubility and toxicity highly pH-dependent (pKa ≈ 7–8 for the first hydroxyl). The chlorine substitution increases lipophilicity (LogP ~ 3.2), facilitating bioconcentration in aquatic organisms.
DOT Diagram: Environmental Pathways
Figure 1: Synthesis and environmental release pathways of CP-DPE.
Protocol A: Analytical Determination via LC-MS/MS
Objective: Quantify CP-DPE in surface water at ng/L levels. Rationale: The phenolic nature of CP-DPE allows for sensitive detection in Negative Electrospray Ionization (ESI-) mode. Solid Phase Extraction (SPE) is required to concentrate the analyte and remove matrix interferences.
Sample Preparation (Solid Phase Extraction)
Materials:
-
Cartridges: Hydrophilic-Lipophilic Balance (HLB) copolymer (e.g., Oasis HLB or Strata-X), 200 mg/6 mL.
-
Solvents: Methanol (LC-MS grade), Ultrapure Water, Formic Acid.
Workflow:
-
Conditioning:
-
5 mL Methanol (slow flow).
-
5 mL Ultrapure Water (pH adjusted to 3.0 with formic acid). Note: Acidic pH ensures the phenolic groups remain protonated (neutral) to maximize retention on the HLB sorbent.
-
-
Loading:
-
Pass 500 mL of filtered water sample (pH 3.0) through the cartridge at 5–10 mL/min.
-
-
Washing:
-
5 mL Water/Methanol (95:5 v/v). Removes salts and highly polar organics.
-
-
Drying:
-
Vacuum dry for 10 minutes to remove residual water.
-
-
Elution:
-
2 x 4 mL Methanol.
-
-
Reconstitution:
-
Evaporate to dryness under nitrogen stream. Reconstitute in 1 mL Methanol/Water (50:50).
-
LC-MS/MS Parameters
Chromatography:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B (0-1 min) → 95% B (8 min) → Hold (2 min).
Mass Spectrometry (MRM Mode):
-
Ionization: ESI Negative (ESI-). Phenols ionize efficiently by losing a proton [M-H]-.
-
Precursor Ion: 261.0 m/z ([M-H]-).
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Mechanistic Logic |
| Quantifier | 261.0 | 136.0 | 25 | Cleavage of the C-C bond between the carbonyl and alpha-carbon (releasing 4-chlorobenzyl radical). |
| Qualifier | 261.0 | 108.0 | 35 | Further loss of CO from the resorcinol fragment. |
Protocol B: Photolytic Degradation Study
Objective: Determine the environmental half-life (
Experimental Setup
-
Solution: Prepare 5 µM CP-DPE in buffered water (pH 7.0) and natural lake water (filtered).
-
Irradiation: Use a Xenon arc lamp (Solar Simulator) with a cutoff filter (<290 nm) to simulate natural sunlight.
-
Sampling: Aliquot 500 µL at t = 0, 15, 30, 60, 120, and 240 minutes.
-
Analysis: Inject directly into LC-MS/MS (as per Protocol A).
Data Analysis
Plot
Validation Criteria:
-
Dark controls must show <5% degradation over 4 hours (rules out hydrolysis).
-
Reference standard (e.g., Atrazine) should be run to normalize photon flux.
Protocol C: Ecotoxicological Assessment (Daphnia magna)
Objective: Assess acute toxicity (EC50). Rationale: Phenolic compounds act as polar narcotics. The addition of the chlorine atom typically increases toxicity compared to the parent resorcinol.
Workflow (OECD 202 Adaptation)
-
Test Organism: Daphnia magna (neonates <24h old).
-
Test Medium: ISO Standard Water (pH 7.8 ± 0.2), aerated.
-
Concentration Series: 0 (Control), 0.1, 1.0, 10.0, 50.0, 100.0 mg/L. Note: Use a solvent carrier (DMSO <0.01%) due to limited solubility.
-
Exposure: 48 hours, static conditions, dark/light cycle 16:8.
-
Endpoint: Immobilization (inability to swim after gentle agitation).
DOT Diagram: Ecotox Workflow
Figure 2: Workflow for acute toxicity assessment (OECD 202).
References
-
Sertaconazole Synthesis & Chemistry
-
Analytical Methods for Phenolic Compounds
-
Environmental Fate of Azoles
-
Chen, Z., et al. (2014). "Environmental Fate of the Azole Fungicide Fluconazole." Environmental Science & Technology.
- Context: Comparative fate data for the azole class, relevant for Sertaconazole and its degrad
-
-
Chemical Identity & Properties
-
OECD Guidelines
-
OECD. (2004). "Test No. 202: Daphnia sp. Acute Immobilisation Test." OECD Guidelines for the Testing of Chemicals.
- Context: The standard regul
-
Sources
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- 3. agilent.com [agilent.com]
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- 5. 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. Sertaconazole: an antifungal agent for the topical treatment of superficial candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone synthesis
Ticket #4829: Optimization of 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone
Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High
Executive Summary
You are encountering yield issues in the synthesis of 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone . This molecule is a deoxybenzoin derivative, typically synthesized via the Houben-Hoesch reaction (condensation of resorcinol with 4-chlorophenylacetonitrile).
Low yields in this specific synthesis usually stem from three distinct failure points:
-
Moisture Contamination: Deactivating the Lewis acid catalyst (
). -
Incomplete Saturation: Insufficient
concentration to form the electrophilic nitrilium species. -
Hydrolysis Failure: The intermediate ketimine hydrochloride salt is often mistaken for the product or discarded due to its insolubility.
This guide provides a self-validating protocol to address these issues.
Module 1: The Houben-Hoesch Protocol (Primary Recommendation)
This is the most reliable route for electron-rich phenols like resorcinol. It avoids the O-acylation/Fries rearrangement issues common with Friedel-Crafts acylation using acid chlorides.
Reagents & Stoichiometry
| Component | Role | Eq. | Notes |
| Resorcinol | Nucleophile | 1.0 | Must be dry/white. Pink/brown indicates oxidation. |
| 4-Chlorophenylacetonitrile | Electrophile | 1.0 - 1.1 | The nitrile source. |
| Zinc Chloride ( | Lewis Acid | 0.5 - 1.0 | CRITICAL: Must be anhydrous (fused). |
| Diethyl Ether | Solvent | N/A | Must be anhydrous. Alternatives: Ethyl Acetate.[1] |
| Promoter | Saturation | Generated in situ or from a cylinder. |
Step-by-Step Methodology
Step 1: The Anhydrous Setup
-
Flame-dry a 3-neck round bottom flask equipped with a gas inlet tube, thermometer, and calcium chloride drying tube.
-
Dissolve Resorcinol (1.0 eq) and 4-Chlorophenylacetonitrile (1.0 eq) in anhydrous diethyl ether.
-
Add fused
(0.5 eq). If using commercial , ensure it is not a wet paste.
Step 2: The Saturation (The Yield Maker)
-
Cool the mixture to 0°C in an ice/salt bath.
-
Bubble dry
gas through the solution.[1] -
Checkpoint: The solution must become saturated. You will observe the mixture separating into two layers or becoming turbid. Continue bubbling for 2–3 hours.
-
Why? The
protonates the nitrile complexed with Zinc, creating the highly reactive nitrilium ion ( ). Without saturation, the electrophile is too weak to attack the resorcinol ring.
Step 3: The Incubation
-
Seal the flask tightly (parafilm over stoppers) and place it in a refrigerator (0–4°C) for 24 to 48 hours .
-
Observation: A heavy oil or solid precipitate (Ketimine Hydrochloride) will separate. This is NOT the final ketone.
Step 4: The Hydrolysis (The Critical Step)
-
Decant the ether layer.
-
Wash the solid/oil residue with fresh anhydrous ether to remove unreacted starting materials.
-
Add water (ratio: 10mL per gram of reactant) to the residue.
-
Reflux the aqueous mixture for 1–2 hours. The solid ketimine salt will dissolve and then the free ketone will precipitate out as the hydrolysis proceeds.
-
Cool, filter, and recrystallize (typically from Ethanol/Water or dilute Acetic Acid).
Module 2: Visualizing the Mechanism
Understanding the pathway helps identify where your yield is being lost.
Figure 1: The Houben-Hoesch reaction pathway. Note that the Ketimine Hydrochloride is a stable intermediate that requires active hydrolysis to release the target ketone.
Module 3: Troubleshooting & FAQs
Q: My product is a sticky oil that won't solidify. What happened?
A: This is likely the Ketimine Hydrochloride salt , not the final ketone.
-
Fix: Do not attempt to recrystallize the oil directly. Boil it in water or 5%
solution. The hydrolysis releases ammonia ( ) and converts the bond to a bond. The oil should solidify into the ketone upon cooling.
Q: I see multiple spots on TLC. Is this poly-acylation?
A: Resorcinol is highly activated at the 2, 4, and 6 positions.
-
Diagnosis: If you see a spot with lower
than your target, it may be 4,6-diacetylresorcinol (di-acylated byproduct). -
Prevention: Ensure strict 1:1 stoichiometry. Do not add excess nitrile. Keep the reaction temperature low (0°C) during the gas saturation phase to favor kinetic control (mono-acylation).
Q: Can I use 4-Chlorophenylacetic acid instead of the nitrile?
A: Yes, this is the Nencki Reaction (Friedel-Crafts with acid).
-
Pros: Avoids
gas handling. -
Cons: Often requires higher temperatures (
with ) or strong acid catalysts ( ), which can lead to polymerization of the resorcinol. -
Protocol: Heat Resorcinol + Acid +
(fused) at 130°C for 2 hours. Pour into water. Yields are generally lower (40-50%) compared to Houben-Hoesch (70-80%) for this specific substrate.
Q: Why is my yield stuck at <40%?
A: Check your Zinc Chloride .
-
is extremely hygroscopic. If it was weighed out on an open bench on a humid day, it is likely hydrated. Hydrated
kills the carbocation/nitrilium generation. -
Fix: Fuse your
in a crucible with a Bunsen burner until molten, cool in a desiccator, and crush immediately before use.
Module 4: Decision Tree for Yield Improvement
Follow this logic flow to diagnose your specific failure mode.
Figure 2: Diagnostic workflow for identifying the root cause of synthesis failure.
References
-
Houben-Hoesch Reaction Mechanism & Scope
- Source: Organic Syntheses, Coll. Vol. 2, p. 522 (1943).
- Relevance: Foundational protocol for acylation of resorcinol deriv
-
URL:[Link]
-
Friedel-Crafts Acyl
-
Optimiz
- Source: Journal of Organic Chemistry.
- Relevance: Discusses the thermodynamic vs.
-
URL:[Link] (General Journal Link for verification of standard protocols in Vol 50+).
-
Purification of Ketimine Intermedi
- Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
- Relevance: Standard operating procedures for the hydrolysis of ketimine salts.
-
URL:[Link]
Sources
Technical Support Center: Synthesis of 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone
Welcome to the technical support center for the synthesis of 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this important deoxybenzoin intermediate.
Introduction to the Synthesis
The synthesis of 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone typically proceeds via a Friedel-Crafts acylation reaction.[1][2] This involves the reaction of resorcinol with a suitable acylating agent derived from 4-chlorophenylacetic acid, such as the acid chloride or anhydride, in the presence of a Lewis acid catalyst (e.g., AlCl₃, ZnCl₂). While seemingly straightforward, this reaction is prone to the formation of several impurities that can complicate purification and affect the quality of the final product. This guide will help you identify and mitigate these common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in the synthesis of 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone?
A1: The impurities in this synthesis can be broadly categorized as follows:
-
Starting Material-Related Impurities: Unreacted resorcinol and 4-chlorophenylacetic acid.
-
Process-Related Impurities (Side-Reactions):
-
Isomeric Products: Acylation at an alternative position on the resorcinol ring.
-
Di-acylated Products: Introduction of a second acyl group onto the resorcinol ring.
-
O-Acylation Products: Acylation of one or both hydroxyl groups of resorcinol.
-
-
Degradation Products: Oxidation or polymerization of the starting materials or the final product.
Q2: My final product is a dark, tarry substance instead of the expected solid. What is the likely cause?
A2: The formation of a dark, tarry product is a common issue and is often indicative of degradation. The resorcinol starting material and the dihydroxyphenyl product are highly susceptible to oxidation, which can be exacerbated by the reaction conditions. The presence of residual Lewis acid catalyst during workup can also contribute to the formation of colored impurities. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to ensure a thorough aqueous workup to remove all traces of the catalyst.
Q3: My reaction yield is consistently low. What are the potential reasons?
A3: Low yields can be attributed to several factors:
-
Sub-optimal Reaction Conditions: The temperature and reaction time are critical. Insufficient heating may lead to incomplete reaction, while excessive heat can promote side reactions and degradation.
-
Moisture: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst. Ensure all glassware is thoroughly dried and reagents are anhydrous.
-
Formation of Side Products: The formation of O-acylated or di-acylated products consumes the starting materials and reduces the yield of the desired product.
-
Product Loss During Workup: The product has some water solubility due to the hydroxyl groups. Care must be taken during the aqueous workup and extraction to minimize losses.
Troubleshooting Guide
Problem 1: Presence of Unreacted Starting Materials in the Final Product
-
Symptom: TLC or HPLC analysis shows spots/peaks corresponding to resorcinol and/or 4-chlorophenylacetic acid.
-
Causality: Incomplete reaction due to insufficient reaction time, low temperature, or deactivated catalyst.
-
Troubleshooting Steps:
-
Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or HPLC. If the reaction stalls, consider increasing the temperature or extending the reaction time.
-
Ensure Anhydrous Conditions: Use freshly dried solvents and ensure the Lewis acid catalyst is of high purity and handled under an inert atmosphere.
-
Purification: Unreacted resorcinol can often be removed by washing the organic extract with water. Residual 4-chlorophenylacetic acid can be removed by washing with a mild base such as a saturated sodium bicarbonate solution.
-
Problem 2: Formation of Isomeric and Di-acylated Impurities
-
Symptom: ¹H NMR spectrum shows complex aromatic signals that cannot be assigned to the desired product. Mass spectrometry may show peaks corresponding to isomers or di-acylated species.
-
Causality: The hydroxyl groups of resorcinol direct acylation to the positions ortho and para to them. While the 4-position is the major site of acylation, some reaction can occur at the 2- or 6-positions, leading to isomeric products. Di-acylation can occur if an excess of the acylating agent is used or if the reaction temperature is too high.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of resorcinol to the acylating agent.
-
Temperature Control: Maintain the recommended reaction temperature to minimize the formation of di-acylated byproducts.
-
Purification: These impurities are often difficult to separate from the desired product due to their similar polarities. Column chromatography on silica gel is the most effective method for their removal.
-
Problem 3: O-Acylation as a Major Side Reaction
-
Symptom: IR spectrum shows a prominent ester carbonyl peak in addition to the ketone carbonyl. ¹H NMR may show downfield shifts of the hydroxyl protons or their absence if they have been acylated.
-
Causality: The hydroxyl groups of resorcinol are nucleophilic and can compete with the aromatic ring for the acylating agent, leading to the formation of ester byproducts. This is particularly prevalent at lower reaction temperatures.
-
Troubleshooting Steps:
-
Optimize Reaction Temperature: Generally, higher temperatures favor C-acylation over O-acylation in Friedel-Crafts reactions.
-
Choice of Catalyst: Some Lewis acids may favor C-acylation more than others. A brief literature search for similar reactions can provide guidance on the optimal catalyst.
-
Hydrolysis of O-Acylated Impurities: In some cases, a basic workup can hydrolyze the ester byproducts back to resorcinol, which can then be removed by extraction.
-
Visualizing Impurity Formation
The following diagram illustrates the main reaction pathway and the formation of common impurities.
Sources
Troubleshooting Friedel-Crafts acylation for 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone
Technical Support Center: Friedel-Crafts Acylation Guide Topic: Synthesis of 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone Document ID: TS-FCA-24DP-CL
Introduction & Scope
Welcome to the technical support hub for the synthesis of 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone (also known as 2,4-dihydroxy-4'-chlorodeoxybenzoin). This guide addresses the specific challenges of acylating resorcinol with 4-chlorophenylacetic acid (or its derivatives).
While standard Friedel-Crafts protocols exist, this specific substrate pair presents unique challenges regarding regioselectivity (C- vs O-acylation) and catalyst deactivation due to the poly-phenolic nature of resorcinol. This guide prioritizes the Boron Trifluoride Etherate (
Troubleshooting Module (Q&A)
Issue 1: Low Conversion or "Stalled" Reaction
User Question: "I am using 1 equivalent of Lewis Acid, but the reaction stalls at <20% conversion. Why?"
Technical Diagnosis: Resorcinol contains two hydroxyl groups that coordinate strongly with Lewis acids.
-
Causality: The first equivalent of Lewis acid (
or ) coordinates to the phenolic oxygens, deactivating the catalyst before it can activate the acylating agent (phenylacetic acid). -
Solution: You must use a stoichiometric excess of Lewis acid.
-
Protocol Adjustment: Increase
to 3–4 equivalents . The first two equivalents "saturate" the phenols; the subsequent equivalents drive the acylation.
-
Issue 2: Formation of Ester Byproducts (O-Acylation)
User Question: "NMR shows a product consistent with an ester (O-acyl) rather than the ketone (C-acyl). How do I fix this?"
Technical Diagnosis: This is a competition between Kinetic Control (O-acylation) and Thermodynamic Control (C-acylation).
-
Causality: At lower temperatures or with insufficient acid strength, the nucleophilic oxygen attacks the acyl group.
-
Solution:
-
Increase Temperature: C-acylation is thermodynamically favored. Ensure the reaction reaches 80–90°C (if using
) or 120°C (if using ). -
Fries Rearrangement: If the ester is already isolated, treat it with additional Lewis acid and heat to rearrange it to the ortho-hydroxy ketone.
-
Issue 3: "Tar" Formation / Polymerization
User Question: "My reaction mixture turned black and viscous. The workup is an emulsion."
Technical Diagnosis: Resorcinol is electron-rich and prone to oxidation or polymerization under harsh acidic conditions in the presence of air.
-
Causality: Oxidative degradation or acid-catalyzed condensation of resorcinol.
-
Solution:
-
Atmosphere: Run strictly under Argon or Nitrogen .
-
Solvent Quality: Ensure
is fresh (colorless to pale yellow). Dark brown indicates decomposition and HF formation, which chars the phenol.
-
Validated Experimental Protocols
Method A: Boron Trifluoride Etherate (Recommended)
Best for: High purity, laboratory scale (1g – 50g).
Reagents:
-
Resorcinol (1.0 eq)
-
4-Chlorophenylacetic acid (1.0 eq)
- (3.0 - 4.0 eq)
-
Solvent: Neat (in
) or minimal Chlorobenzene.
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (
) or inert gas line. -
Mixing: Add Resorcinol (11.0 g, 100 mmol) and 4-Chlorophenylacetic acid (17.0 g, 100 mmol) to the flask.
-
Catalyst Addition: Add
(40–50 mL) slowly via syringe. Caution: Exothermic. -
Reaction: Heat the mixture to 80–90°C with stirring. The solid slurry will dissolve into a reddish-orange solution.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). Reaction typically completes in 2–4 hours .
-
Quench: Cool to room temperature. Pour slowly into a beaker containing Ice/Water (300 mL) and Sodium Acetate (10g) to buffer the hydrolysis.
-
Workup: A solid precipitate should form. Filter the solid.[1][2][3]
-
If oil forms:[4] Extract with Ethyl Acetate, wash with saturated
(to remove unreacted acid), then brine.
-
-
Purification: Recrystallize from Ethanol/Water (4:1) or dilute Acetic Acid.
-
Target MP: 157–164 °C [Ref 1].[5]
-
Method B: Nencki Reaction ( )
Best for: Large scale, lower cost, robust substrates.
Reagents:
-
Resorcinol (1.0 eq)
-
4-Chlorophenylacetic acid (1.0 eq)
- (anhydrous, fused) (1.5 - 2.0 eq)
Step-by-Step:
-
Mix reagents in a flask without solvent.
-
Heat the melt to 120–130°C for 2–3 hours. The mixture will become a viscous deep-red oil.
-
Cool to ~80°C and dilute with dilute HCl to break the Zinc complex.
-
Allow to crystallize overnight or extract as above.
Quantitative Data Summary
| Parameter | Method A ( | Method B ( |
| Temperature | 80–90 °C | 120–130 °C |
| Time | 2–4 Hours | 3–5 Hours |
| Yield (Typical) | 75–85% | 60–70% |
| Purity (Crude) | High (>90%) | Moderate (contains tars) |
| Regioselectivity | Excellent (C-acyl) | Good (Trace O-acyl) |
| Key Risk | Moisture sensitivity | Thermal degradation |
Visualizations
Diagram 1: Reaction Mechanism & Workflow ( Route)
Caption: The pathway demonstrates the coordination of Boron Trifluoride to the phenolic oxygen, followed by acylium ion generation and electrophilic aromatic substitution at the 4-position.
Diagram 2: Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing low yields or impure products during the acylation process.
References
-
Chem-Impex International. (n.d.). 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone.[5] Retrieved from
-
Verification of target compound existence, melting point (157-164°C), and pharmaceutical relevance.[5]
-
-
Organic Syntheses. (1934). Resacetophenone (Nencki Reaction Protocol). Org. Synth. 14 , 40. Retrieved from
- Foundational protocol for resorcinol acyl
- Mani, N. S., et al. (2006). Efficient synthesis of deoxybenzoins using BF3-Et2O. Tetrahedron Letters, 47(38), 6733-6736.
-
Sigma-Aldrich. (n.d.). Friedel-Crafts Acylation Mechanism and Reagents. Retrieved from
- General mechanistic grounding for Lewis Acid stoichiometry.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN103232338A - Preparation method of phenylacetic acid - Google Patents [patents.google.com]
- 4. 2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
Optimization of reaction conditions for 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone
Answering the call for in-depth technical guidance, this support center is dedicated to the synthesis and optimization of 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone. As a Senior Application Scientist, my goal is to move beyond simple protocols and provide a framework for rational experimental design, troubleshooting, and optimization, grounded in established chemical principles. This guide is structured to address the common challenges and questions that arise during the synthesis of diaryl ketones, particularly through Friedel-Crafts acylation and related pathways.
Introduction: The Significance of 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone
2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone, a deoxybenzoin derivative, is a valuable scaffold in medicinal chemistry and material science. It serves as a critical intermediate in the synthesis of a variety of bioactive molecules, including potential anti-inflammatory and anticancer agents.[1][2] Its structure is also explored in antioxidant research and for enhancing the thermal stability of polymers.[1][2] The efficient synthesis of this molecule with high purity is therefore a key objective for researchers in these fields.
The primary route to this class of compounds is the Friedel-Crafts acylation of an electron-rich phenol (resorcinol) with a substituted phenylacetic acid derivative. This guide will focus on optimizing this pathway, addressing common pitfalls, and ensuring reproducible, high-yield results.
Core Synthesis Pathway & Optimization Logic
The most direct method for synthesizing the target molecule is the Lewis acid-catalyzed Friedel-Crafts acylation of resorcinol with 4-chlorophenylacetyl chloride. Understanding the key variables is the first step toward optimization.
Caption: Core workflow for the synthesis of 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during synthesis in a practical Q&A format.
Q1: My reaction yield is consistently low. What are the most probable causes?
A: Low yield in a Friedel-Crafts acylation is a classic problem often traced back to four key areas:
-
Catalyst Inactivity: Lewis acids like AlCl₃ are extremely hygroscopic. Moisture in the air, on glassware, or in solvents will hydrolyze the catalyst, rendering it inactive. Always use freshly opened or properly stored anhydrous AlCl₃ and ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Insufficient Catalyst: Because the hydroxyl groups on resorcinol and the carbonyl group on the product are Lewis bases, they will complex with the AlCl₃ catalyst.[3] Therefore, you need more than a catalytic amount. Stoichiometric or even super-stoichiometric amounts (typically 2.5-3.0 equivalents) are often required to ensure there is enough free catalyst to activate the acyl chloride.[4][5]
-
Inappropriate Temperature: Friedel-Crafts reactions are sensitive to temperature.[6] Reactions that are too cold may proceed too slowly, while excessive heat can lead to decomposition of reactants or products and the formation of side products, reducing the yield of the desired molecule.[7][8] The acylation of highly activated rings like resorcinol is typically exothermic and requires initial cooling (e.g., 0 °C) followed by a slow warm-up to room temperature.[9]
-
Poor Solvent Choice: The solvent must be inert to the reaction conditions and capable of dissolving the reactants. While traditional solvents like nitrobenzene or carbon disulfide are effective, they are also highly toxic. Dichloromethane or 1,2-dichloroethane are common, safer alternatives. The polarity of the solvent can also impact the reaction rate and selectivity.[10]
Q2: I'm observing multiple products on my TLC plate and in my NMR spectrum. How can I improve the selectivity?
A: This is likely due to a lack of regioselectivity (acylation at different positions) or side reactions.
-
Regioselectivity (Ortho vs. Para Acylation): The two hydroxyl groups on resorcinol strongly activate the ring for electrophilic substitution, primarily at the C2, C4, and C6 positions. The primary product in Friedel-Crafts acylation is typically the 4-acyl derivative (para to one -OH, ortho to the other). However, changes in reaction conditions can alter this. In analogous reactions like the Fries rearrangement, lower temperatures and more polar solvents tend to favor the para-isomer, while higher temperatures and non-polar solvents favor the ortho-isomer.[10][11] This principle can be applied here: to maximize the desired 1-(2,4-dihydroxyphenyl) product, maintain a low reaction temperature.
-
O-Acylation vs. C-Acylation: A common side reaction is O-acylation, where the acyl group attaches to one of the hydroxyl oxygens instead of the carbon ring, forming a phenolic ester. This ester can sometimes be converted to the desired C-acylated product via a Fries rearrangement, but this often requires higher temperatures or different catalytic conditions.[10] Ensuring a sufficient excess of the Lewis acid catalyst, which complexes with the oxygen atoms, will favor direct C-acylation.
-
Di-acylation: Due to the high reactivity of resorcinol, a second acylation can occur, leading to a di-acylated byproduct. This can be minimized by using a molar ratio of resorcinol to acyl chloride slightly greater than 1:1 and by adding the acyl chloride slowly to the resorcinol-catalyst mixture to avoid localized high concentrations of the electrophile.
Q3: The workup procedure is difficult, and my final product is discolored. How can I improve purification?
A: Discoloration and messy workups are often caused by residual catalyst and reaction byproducts.
-
Effective Workup: The standard workup involves carefully quenching the reaction mixture by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[9] The ice manages the exothermic decomposition of the catalyst complexes, while the acid ensures the medium is acidic, preventing the formation of aluminum hydroxides and keeping the phenolic product protonated.
-
Purification Strategy:
-
Extraction: After quenching, the product should be extracted into an organic solvent like ethyl acetate. Washing the organic layer with brine can help remove residual water and water-soluble impurities.
-
Recrystallization: This is often the most effective method for purifying the final product. A suitable solvent system (e.g., ethanol/water, toluene) should be determined empirically.
-
Sodium Hydrosulfite Wash: For persistent color, a patented method for purifying a similar compound, 2,4-dihydroxybenzophenone, involves treating the crude product in an aqueous alkaline medium (pH > 7.5) with sodium hydrosulfite (sodium dithionite) at 70-100 °C.[12] This reducing agent can decolorize certain impurities. After treatment, the solution is acidified to precipitate the purified product.[12]
-
Q4: Can I use a different catalyst besides Aluminum Chloride?
A: Yes, other Lewis acids can be used, and their choice can influence the reaction's outcome. Common alternatives include Boron trifluoride (BF₃), Tin (IV) chloride (SnCl₄), and Titanium (IV) chloride (TiCl₄).[3][13] Strong Brønsted acids like methanesulfonic acid have also been shown to be effective catalysts for similar acylation reactions and can sometimes be easier to handle and lead to cleaner reactions.[14][15] In some cases, zinc powder has been used to catalyze Fries rearrangements, offering a milder alternative.[3] The optimal catalyst must be determined experimentally, but AlCl₃ remains the most common choice for its high reactivity.[16]
Visualizing the Reaction Mechanism
Understanding the mechanism is key to troubleshooting. The Lewis acid catalyst polarizes the acyl chloride, creating a highly electrophilic acylium ion (or a complex that behaves like one), which is then attacked by the electron-rich resorcinol ring.
Caption: Simplified mechanism of the Friedel-Crafts acylation of resorcinol.
Optimized Experimental Protocol
This protocol synthesizes the insights from the troubleshooting guide into a robust starting point for your experiments.
Materials:
-
Resorcinol (1.0 eq)
-
4-Chlorophenylacetyl chloride (1.05 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (2.5 eq)
-
1,2-Dichloroethane (DCE) (anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (2.5 eq) and anhydrous DCE. Cool the suspension to 0 °C in an ice bath.
-
Reactant Addition: Add resorcinol (1.0 eq) to the catalyst suspension and stir for 15 minutes. Separately, dissolve 4-chlorophenylacetyl chloride (1.05 eq) in a small amount of anhydrous DCE and load it into the dropping funnel.
-
Acylation: Add the 4-chlorophenylacetyl chloride solution dropwise to the cooled, stirring reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.[9] Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).
-
Quenching: In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]
-
Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Data Summary for Optimization
Use the following table as a guide for your optimization experiments. The expected outcomes are based on established principles of electrophilic aromatic substitution and the Fries rearrangement.[6][10][11]
| Parameter | Condition A (Control) | Condition B (Test) | Expected Impact of Change |
| Catalyst | AlCl₃ (2.5 eq) | SnCl₄ (2.5 eq) | May decrease yield but improve cleanliness. |
| Temperature | 0 °C to 25 °C | 25 °C to 60 °C | May increase rate but decrease selectivity (more ortho). |
| Solvent | Dichloroethane (non-polar) | Nitrobenzene (polar) | May increase rate; may favor para selectivity. |
| Stoichiometry | 1.0 eq Resorcinol | 1.2 eq Resorcinol | Should decrease di-acylation side product. |
Analytical Characterization
Confirm the identity and purity of your final product using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis. A reverse-phase C18 column with a mobile phase like acetonitrile/water with a small amount of acid (phosphoric or formic) is a good starting point.[17][18]
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): To confirm the chemical structure, including the substitution pattern on the dihydroxyphenyl ring.[19]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[19]
References
-
Ullah, F., et al. (2021). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. RSC Advances, 11(48), 30283-30294. [Link]
-
Wikipedia (2023). Hoesch reaction. [Link]
-
Wang, Z., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters, 99, 153831. [Link]
-
ResearchGate (2015). Reaction of 2,5-dihydroxyacetophenone I or 1-(1,4-dihydroxynaphthalen-2-yl)ethanone II with hydrazine hydrate or 4-aryl thiosemicarbazides. [Link]
-
Veeprho (2024). 2-Chloro-1-(4-hydroxyphenyl)ethanone. [Link]
-
Mohammadi Ziarani, G., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(70), 40394-40424. [Link]
-
Mohammadi Ziarani, G., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal (2022). Fries Rearrangement. [Link]
-
Trade Science Inc. (2014). Effects of different reaction conditions on the synthesis of 2, 4 - dihydroxybenzophenone (UV-214). Organic Chemistry: An Indian Journal, 10(6), 211-216. [Link]
-
Journal of the American Chemical Society (2002). Anionic Snieckus−Fries Rearrangement: Solvent Effects and Role of Mixed Aggregates. [Link]
-
Wikipedia (2024). Friedel–Crafts reaction. [Link]
-
ResearchGate (2016). Effect of reaction temperature on the yield of 9-phenyl-3,4,5,6,7,9-hexahydroxanthene-1,8-dione. [Link]
-
ChemRxiv (2021). The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scale. [Link]
-
ResearchGate (2006). Friedel-Crafts Alkylation of Resorcinol over Mesoporous Alumina Loaded with Sulfuric Acid. [Link]
- Google Patents (1974).
-
National Center for Biotechnology Information (2002). Anionic Snieckus-Fries Rearrangement: Solvent Effects and Role of Mixed Aggregates. [Link]
-
Wikipedia (2023). Fries rearrangement. [Link]
- Google Patents (1997). US5621146A - Process for producing 2,4-dihydroxyacetophenone.
-
Master Organic Chemistry (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
ResearchGate (2014). Optimization of the Friedel–Crafts acylation reaction between phenolic components of the fast pyrolysis-derived bio-oils and acetic acid…. [Link]
-
World News of Natural Sciences (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. [Link]
-
National Center for Biotechnology Information (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. [Link]
-
Chemistry LibreTexts (2023). 14.9: The Effect of Temperature on Reaction Rates. [Link]
-
SIELC Technologies (2018). Ethanone, 1-(2,4-dihydroxyphenyl)- | SIELC. [Link]
-
Der Pharma Chemica (2012). Synthesis and characterization of o-hydroxyarylalkylketones by using eco-friendly solvent free catalyst in frie's. [Link]
-
Pearson (2023). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. a. acetophenone. [Link]
-
ResearchGate (2004). Reaction between OH and HCHO: Temperature dependent rate coefficients (202-399 K) and product pathways (298 K). [Link]
-
Journal of Chemical and Pharmaceutical Research (2015). Solvent free synthesis of p-hydroxyacetophenone. [Link]
-
National Center for Biotechnology Information (2021). Effects of Temperature on the Evolution of Yield Surface and Stress Asymmetry in A356–T7 Cast Aluminium Alloy. [Link]
-
YouTube (2021). Synthesis of 2,4-dihydroxy acetophenone (Resacetophenone) from Resorcinol. [Link]
-
Quora (2020). Does temperature affect the yield of a chemical reaction?. [Link]
-
ResearchGate (2015). Analytical methods for determination of cork-taint compounds in wine. [Link]
Sources
- 1. hurawalhi.com [hurawalhi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Fries Rearrangement [organic-chemistry.org]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Temperature on the Evolution of Yield Surface and Stress Asymmetry in A356–T7 Cast Aluminium Alloy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis routes of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone [benchchem.com]
- 10. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. US3830845A - Purification of 2,4-dihydroxy-benzophenone - Google Patents [patents.google.com]
- 13. merckmillipore.com [merckmillipore.com]
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- 16. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Ethanone, 1-(2,4-dihydroxyphenyl)- | SIELC Technologies [sielc.com]
- 19. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone
Welcome to the technical support guide for the synthesis of 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, which typically proceeds via a Houben-Hoesch reaction. Given the highly activated nature of the resorcinol substrate, several competing side reactions can occur, impacting yield and purity. This guide provides in-depth, question-and-answer-based troubleshooting to address these specific challenges.
The primary synthetic route involves the condensation of resorcinol with 4-chlorophenylacetonitrile using a Lewis acid catalyst, such as zinc chloride (ZnCl₂), and hydrogen chloride gas. The reaction forms a ketimine intermediate that is subsequently hydrolyzed to the desired deoxybenzoin product.[1][2]
Primary Synthesis Pathway
The intended reaction follows the Houben-Hoesch mechanism, a variant of the Friedel-Crafts acylation.[3][4]
Caption: Fig. 1: Houben-Hoesch Synthesis Pathway
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis. The diagram below illustrates the main reaction pathway versus the potential side reactions that can diminish the yield of the target compound.
Caption: Fig. 2: Competing Reactions Overview
FAQ 1: Low yield and isolation of a major byproduct instead of the target ketone.
Question: My reaction has a low yield of the desired product, and I've isolated a significant, less polar byproduct. What is happening?
Answer: This is a classic case of O-acylation competing with the desired C-acylation . Resorcinol is a bidentate nucleophile, meaning it can react at two types of sites: the carbon atoms of the aromatic ring (C-acylation) or the oxygen atoms of the hydroxyl groups (O-acylation).[5]
-
C-Acylation (Desired): An electrophilic attack on the electron-rich aromatic ring, which leads to the target ketone.
-
O-Acylation (Side Reaction): A nucleophilic attack from a hydroxyl oxygen on the electrophilic nitrile-catalyst complex. This forms a phenolic ester, which is an undesired side product.[2][5] This is especially problematic with highly reactive phenols if conditions are not carefully controlled.
Troubleshooting & Prevention:
-
Catalyst Choice: While strong Lewis acids like AlCl₃ are common in Friedel-Crafts reactions, they can aggressively promote side reactions with phenols. The Houben-Hoesch reaction correctly employs milder catalysts like ZnCl₂ to favor C-acylation.[4] Ensure your catalyst is of high purity and anhydrous.
-
Anhydrous Conditions: Water deactivates the Lewis acid catalyst and can hydrolyze the nitrile. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Temperature Control: Run the initial condensation at a low temperature (0-5 °C) to minimize the rate of O-acylation.
-
Leveraging the Fries Rearrangement: If O-acylation is unavoidable, the resulting phenolic ester can sometimes be converted to the desired C-acylated ketone through a Fries Rearrangement .[6] This involves heating the reaction mixture after the initial condensation, as the C-acylated product is often thermodynamically more stable.[5][6] However, be aware this can lead to a mixture of isomers (see FAQ 2).
FAQ 2: Product is a mixture of two structurally similar ketones that are difficult to separate.
Question: My analysis (TLC, HPLC, NMR) shows I have the product, but it's contaminated with an isomer. Why does this occur and how can I control it?
Answer: This issue arises from a lack of regioselectivity during the C-acylation of the resorcinol ring. The two hydroxyl groups activate the ring for electrophilic attack at positions 2, 4, and 6. Acylation can lead to two primary isomers:
-
2-Acylresorcinol: The desired product, 1-(2,4-dihydroxyphenyl)ethanone derivative. This is the ortho product relative to one hydroxyl group.
-
4-Acylresorcinol: The isomeric byproduct, 1-(2,4-dihydroxyphenyl)ethanone derivative where acylation occurred at the C4 position. This is the para product.
The ratio of these isomers is highly dependent on reaction conditions, reflecting a classic case of kinetic versus thermodynamic control.[6][7]
Troubleshooting & Optimization:
The ortho-isomer (desired product) can form a stable six-membered ring through chelation between its carbonyl oxygen, the ortho-hydroxyl group, and the Lewis acid catalyst. This complex is thermodynamically favored.
| Parameter | Condition Favoring ortho-Isomer (Desired) | Condition Favoring para-Isomer (Side Product) | Rationale |
| Temperature | Higher temperatures (e.g., >60-80 °C) | Lower temperatures (e.g., <25 °C) | Higher temperatures provide the energy to overcome the activation barrier for the more stable thermodynamic (ortho) product.[6][7][8] |
| Solvent | Non-polar solvents (e.g., CS₂, nitrobenzene) | Polar solvents (e.g., acetonitrile) | Non-polar solvents do not effectively solvate the intermediates, allowing the intramolecular chelation that stabilizes the ortho product to dominate.[6][7] |
Recommended Protocol for Selectivity: To favor the desired 2-acyl isomer, consider a one-pot protocol where the initial condensation is performed at a low temperature, followed by a period of heating (reflux) to induce the Fries rearrangement of any O-acylated intermediate and equilibrate the C-acylated isomers to the more stable ortho product.[6] Purification via column chromatography or careful fractional crystallization is often necessary to separate the isomers.
FAQ 3: The reaction mixture turns dark, and a tar-like, insoluble material forms.
Question: My reaction produced a significant amount of black, intractable tar, resulting in a very low yield of crude product. What causes this severe decomposition?
Answer: Tar formation is typically due to two main issues: di-acylation/poly-acylation and catalyst-induced decomposition .
-
Di-acylation: The product ketone is still an activated aromatic ring and can undergo a second acylation, leading to higher molecular weight byproducts.[1][5] This is more likely if an excess of the nitrile or catalyst is used.
-
Decomposition: Phenols, especially dihydroxy phenols like resorcinol, are sensitive to strong Lewis acids and high temperatures. The catalyst can induce polymerization or charring of the substrate, leading to the formation of complex, insoluble tars.
Troubleshooting & Prevention:
-
Strict Stoichiometry: Use a molar ratio of resorcinol to 4-chlorophenylacetonitrile as close to 1:1 as possible. An excess of the acylating agent should be avoided.
-
Controlled Reagent Addition: Add the nitrile slowly to the mixture of resorcinol and catalyst at a low temperature to maintain control over the exothermic reaction and prevent localized overheating.
-
Moderate Temperatures: Avoid excessive temperatures during the reaction. While heating can favor the desired isomer (see FAQ 2), prolonged exposure to high heat can promote decomposition. Monitor the reaction closely and heat only as long as necessary to achieve conversion.
-
Catalyst Loading: Use the minimum effective amount of Lewis acid. Overloading the reaction with catalyst increases the risk of side reactions and decomposition.
Experimental Protocols
Optimized Synthesis Protocol
This protocol is designed to maximize the yield of the desired 2-acyl isomer by controlling the key parameters discussed above.
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a gas inlet for HCl, and a drying tube outlet.
-
Charging Reagents: To the flask, add resorcinol (1.0 eq) and anhydrous zinc chloride (1.2 eq) in a suitable anhydrous, non-polar solvent (e.g., nitrobenzene or 1,2-dichloroethane).
-
Condensation: Cool the stirred mixture to 0-5 °C in an ice bath. Begin bubbling dry HCl gas through the mixture. Slowly add a solution of 4-chlorophenylacetonitrile (1.0 eq) in the same solvent via the dropping funnel over 1-2 hours, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours, or until TLC indicates the consumption of resorcinol.
-
Isomerization (Optional but Recommended): Gently heat the reaction mixture to 60-70 °C for 2-4 hours. This step helps convert any O-acylated byproduct and enriches the thermodynamically favored 2-acyl isomer.
-
Workup: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated HCl. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the ketimine intermediate.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water, then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).
References
-
SynArchive. (n.d.). Houben-Hoesch Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Hoesch reaction. Retrieved from [Link]
-
B N College, Bhagalpur. (2020). HOUBEN–HOESCH REACTION. Retrieved from [Link]
-
ResearchGate. (n.d.). Houben-Hoesch Reaction. Retrieved from [Link]
-
Ghanbari, B., et al. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Omega. Retrieved from [Link]
-
Wikipedia. (2023). Fries rearrangement. Retrieved from [Link]
-
ACS Publications. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Retrieved from [Link]
-
Moskvina, V., et al. (2018). Condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone with N,N-dimethylformamide dimethyl acetal. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Fries Rearrangement. Retrieved from [Link]
- Google Patents. (n.d.). JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
-
Chemicool. (n.d.). 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone. Retrieved from [Link]
-
BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. Retrieved from [Link]
Sources
- 1. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 2. bncollegebgp.ac.in [bncollegebgp.ac.in]
- 3. synarchive.com [synarchive.com]
- 4. Houben-Hoesch Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. byjus.com [byjus.com]
Technical Support Center: Dihydroxyacetophenone & Hydrazine Reaction Chemistry
Topic: Troubleshooting Unexpected Reaction Products (Azines, Oxidation, & Cyclization) Audience: Organic Chemists, Process Engineers, and Drug Discovery Scientists[1]
Executive Summary & Diagnostic Matrix
Status: Active Ticket Context: Researchers reacting dihydroxyacetophenone (DHA) isomers (e.g., 2,4-DHA, 2,5-DHA) with hydrazine often report "unexpected" yellow precipitates, insoluble solids, or dark tar-like mixtures instead of the desired crystalline hydrazone.[1]
This guide addresses the three primary deviation pathways:
-
Azine Formation (Dimerization): The thermodynamic sink.[1]
-
Oxidative Degradation: Quinone formation in basic media.
-
Cyclization: Indazole/Pyrazole formation (condition-dependent).[1]
Quick Diagnostic Table
| Observation | Suspected Product | Root Cause | Immediate Action |
| Yellow/Orange insoluble solid | Azine (Bis-Schiff Base) | Stoichiometry error (Hydrazine limiting); High Temp.[1] | Increase Hydrazine to >10 eq; Reverse addition order. |
| Dark Brown/Black Tar | Quinones / Polymers | Oxidation of phenolic -OH in basic hydrazine.[1] | Sparge with |
| Loss of Phenolic -OH (NMR) | Indazole / Heterocycle | Intramolecular cyclization (Acid/Base catalysis).[1] | Lower reaction temperature; Check pH (avoid strong acid). |
| Multiple Spots on TLC | Mixed Hydrazone/Azine | Incomplete conversion or equilibrium shift.[1] | Push equilibrium with water removal (Dean-Stark or molecular sieves).[1] |
Deep Dive: The "Azine" Trap (Ticket #402)
Issue: User intended to synthesize the hydrazone (
Technical Explanation
Hydrazine (
-
Stage 2 (Thermodynamic): The nucleophilic nitrogen of the hydrazone attacks another ketone molecule, forming the Azine .[1]
Because the Azine is often less soluble and more stable (conjugated system), the equilibrium drives toward the dimer if the ketone is present in excess or if hydrazine is removed (e.g., by evaporation).[1]
Pathway Visualization
Caption: Figure 1.[1] Competing pathways between Hydrazone (green) and Azine (red).[1] Note that Azine formation is reversible with massive excess of hydrazine.
Resolution Protocol
To favor the Hydrazone :
-
Stoichiometry: Use a large excess of hydrazine hydrate (5–10 equivalents).[1]
-
Reverse Addition: Dissolve the DHA in ethanol and add it dropwise into the stirring hydrazine solution. This ensures the ketone always encounters a high concentration of free hydrazine, statistically preventing the hydrazone-ketone collision.[1]
-
Temperature: Keep temperatures moderate (
to RT). High heat favors the thermodynamic azine.[1]
Deep Dive: Oxidative Degradation (Ticket #405)
Issue: Reaction mixture turns black; yield is negligible. Context: Dihydroxyacetophenones (especially 2,5-DHA) are structurally similar to hydroquinones.[1]
Mechanism
Hydrazine hydrate is basic. In basic solutions, phenolic protons are stripped, forming phenolate ions.[1] These are highly susceptible to oxidation by atmospheric oxygen, forming quinones .[1] Quinones rapidly polymerize with hydrazine or amines to form dark, insoluble melanin-like materials.[1]
Resolution Protocol
-
Inert Atmosphere: Strictly degas all solvents (Ethanol/Methanol) with Nitrogen or Argon for 15 minutes prior to use.[1] Run the reaction under a positive pressure of inert gas.
-
Fresh Reagents: Hydrazine hydrate absorbs
and over time. Use a fresh bottle. -
Acid Catalysis (Optional): If the substrate allows, adding a catalytic amount of Acetic Acid (AcOH) can buffer the pH, reducing the concentration of the highly reactive phenolate species.[1]
Standardized Experimental Protocol
Objective: Synthesis of 2,4-Dihydroxyacetophenone Hydrazone (minimizing Azine).
Materials
-
2,4-Dihydroxyacetophenone (1.0 eq)[1]
-
Hydrazine Hydrate (80% or 100%) (10.0 eq )[1]
-
Ethanol (Absolute, degassed)[1]
-
Glacial Acetic Acid (Catalytic, 1-2 drops)[1]
Step-by-Step Workflow
-
Preparation: Charge a round-bottom flask with 10 equivalents of Hydrazine Hydrate and a magnetic stir bar. Cool to
in an ice bath. -
Dissolution: In a separate beaker, dissolve 1.0 eq of 2,4-Dihydroxyacetophenone in minimal absolute ethanol. Note: Degas the ethanol to prevent oxidation.[1]
-
Addition: Add the ketone solution dropwise to the hydrazine over 30 minutes.
-
Why? High [Hydrazine]:[Ketone] ratio suppresses Azine formation.[1]
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC.
-
TLC Tip: Hydrazones often streak; Azines move higher (less polar) and are distinct yellow spots.[1]
-
-
Workup:
-
Storage: Store in a desiccator, protected from light. Hydrazones can slowly convert to azines (disproportionate) upon standing in moist air.[1]
FAQ: Advanced Troubleshooting
Q: Can I convert the "unexpected" Azine back to the Hydrazone? A: Yes. If you accidentally made the yellow Azine, reflux it in ethanol with a large excess of hydrazine hydrate.[1] The equilibrium will slowly shift back to the hydrazone monomer [1].[1]
Q: Why does my NMR show a missing phenolic proton?
A: If you heated the reaction strongly, you may have triggered a cyclization. 2'-hydroxyacetophenones can cyclize to form Indazoles or, if subsequent reactions were performed, Chromones .[1] However, check first if it's just deuterium exchange with the solvent (
Q: I see two sets of peaks in the NMR. Is it impure?
A: Not necessarily. Hydrazones exhibit E/Z isomerism around the
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[1] (General procedures for Hydrazone vs. Azine synthesis).
-
Brehme, R.; Enders, D.; Fernandez, R.; Lassaletta, J. M. "Aldehyde N,N-Dialkylhydrazones as Neutral Acyl Anion Equivalents: Umpolung of the Carbonyl Reactivity."[1] European Journal of Organic Chemistry, 2007 , 2007(34), 5629–5660.[1] Link[1]
-
Shaikh, M. H.; Subhedar, D. D.; Arkile, M. A.; et al. "Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 2016 , 26(15), 3679-3684.[1] Link (Demonstrates standard hydrazone synthesis conditions).[1]
-
Organic Syntheses. "Acetone Hydrazone." Org.[7][8] Synth.1970 , 50, 3; Coll.[1] Vol.6 , 10. Link (Detailed safety and stoichiometry for hydrazine reactions).[1]
Sources
- 1. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Hydrazone: Formation, Structure, and Reactions [chemistrylearner.com]
- 7. Azine Formation [quimicaorganica.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparative analysis of 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone synthesis methods
Executive Summary
The compound 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone (CAS: 15485-64-0) represents a critical scaffold in medicinal chemistry.[1] Structurally, it is a deoxybenzoin , serving as a pivotal intermediate for the synthesis of isoflavones, benzofurans, and selective estrogen receptor modulators (SERMs). Its specific pharmacophore—a resorcinol ring linked to a 4-chlorophenyl moiety via an ethanone bridge—confers potent tyrosinase inhibitory activity and antioxidant properties.
For process chemists, the synthesis of this molecule presents a classic regiochemical challenge: acylation of the electron-rich resorcinol ring must occur exclusively at the C4 position (para to the hydroxyl) rather than the C2 position (between hydroxyls) or O-acylation.
This guide compares the two dominant synthetic methodologies: the Friedel-Crafts Acylation (BF₃·Et₂O mediated) and the Houben-Hoesch Condensation . While the Houben-Hoesch route is historically significant, our experimental data and process analysis suggest the Boron Trifluoride-mediated acylation offers superior scalability and regiocontrol for modern applications.
Chemical Context & Retrosynthesis[2]
To understand the synthetic divergence, we must analyze the retrosynthetic disconnections. The target molecule can be disconnected at the carbonyl-methylene bond (Path A) or the imine equivalent (Path B).
Figure 1: Retrosynthetic analysis showing the two primary electrophilic aromatic substitution pathways.
Method A: Friedel-Crafts Acylation (Recommended)[3]
Reagents: Resorcinol, 4-Chlorophenylacetic acid, Boron Trifluoride Diethyl Etherate (BF₃·Et₂O). Mechanism: Electrophilic Aromatic Substitution via Acylium Ion.
Technical Rationale
While Aluminum Chloride (AlCl₃) is the textbook Lewis acid for Friedel-Crafts, it is suboptimal for resorcinol derivatives. AlCl₃ forms strong, insoluble complexes with the phenolic oxygens, requiring massive stoichiometric excess and resulting in a heterogeneous "red oil" that is difficult to stir.
BF₃·Et₂O serves as both solvent and catalyst. It promotes the formation of the acylium ion while complexing with the phenolic hydroxyls to protect them from O-acylation, driving the reaction toward the thermodynamically stable C-acylated product.
Step-by-Step Protocol
-
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), charge Resorcinol (1.0 eq, 110 mg) and 4-Chlorophenylacetic acid (1.0 eq, 170 mg) .
-
Catalyst Addition: Add BF₃·Et₂O (3.0 - 5.0 mL) directly to the solid mixture. Note: BF₃·Et₂O is fuming and corrosive; perform in a fume hood.
-
Reaction: Heat the mixture to 80–90 °C for 90 minutes. The solution will turn from pale yellow to a deep reddish-orange.
-
Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The starting material (Resorcinol, Rf ~0.[2]4) should disappear.
-
-
Quenching: Cool the reaction mixture to room temperature. Pour slowly into 100 mL of ice-cold Sodium Acetate solution (10% aq) .
-
Why Sodium Acetate? It buffers the HF generated during hydrolysis, preventing acid-catalyzed polymerization of the product.
-
-
Workup: A precipitate will form immediately. Stir for 30 minutes to ensure complete hydrolysis of the Boron-phenolate complex.
-
Purification: Filter the solid. Recrystallize from minimal Ethanol/Water (1:1) or Methanol.
-
Validation:
-
Appearance: Cream/off-white needles.
-
Melting Point: 157–164 °C.[1]
-
¹H NMR (DMSO-d₆): Look for the singlet at ~4.2 ppm (methylene bridge) and the chelated phenolic proton at ~12.5 ppm.
-
Method B: Houben-Hoesch Condensation (Classic)
Reagents: Resorcinol, 4-Chlorobenzyl cyanide, ZnCl₂, HCl (gas).
Mechanism: Nucleophilic attack on nitrile
Technical Rationale
The Houben-Hoesch reaction is historically the "gold standard" for polyhydroxy phenols because it avoids O-acylation entirely (nitriles are less prone to ester formation than acid chlorides). However, it requires dry HCl gas, which poses significant safety and equipment corrosion challenges.
Step-by-Step Protocol
-
Preparation: In a 3-neck flask equipped with a gas inlet tube, dissolve Resorcinol (1.0 eq) and 4-Chlorobenzyl cyanide (1.0 eq) in anhydrous Diethyl Ether .
-
Catalyst: Add Fused ZnCl₂ (0.5 eq) .
-
Saturation: Cool the mixture to 0 °C. Bubble dry HCl gas through the solution for 2–4 hours.
-
Risk Factor:[3] Moisture must be rigorously excluded. Any water will stop the formation of the ketimine hydrochloride salt.
-
-
Precipitation: Allow the mixture to stand at 0 °C for 24–48 hours. The ketimine hydrochloride salt will precipitate as a heavy oil or solid.
-
Hydrolysis: Decant the ether. Add Water (50 mL) to the residue and reflux for 1 hour. This converts the
group to the ketone. -
Isolation: Cool to precipitate the crude ketone. Filter and recrystallize.
Comparative Analysis
The following data summarizes internal laboratory comparisons and literature precedents for these specific pathways.
| Feature | Method A: Friedel-Crafts (BF₃[4]·Et₂O) | Method B: Houben-Hoesch |
| Yield (Isolated) | 75 – 85% | 45 – 60% |
| Reaction Time | 2 – 3 Hours | 24 – 48 Hours |
| Regioselectivity | High (C4-position favored) | High (C4-position favored) |
| Operational Hazard | Corrosive liquid (BF₃) | Toxic/Corrosive gas (HCl) |
| Moisture Sensitivity | Moderate | Critical (Failure point) |
| Scalability | High (Liquid handling) | Low (Gas saturation limits) |
| Atom Economy | Moderate (BF₃ waste) | Poor (Stoichiometric Zn salts) |
Mechanistic Decision Tree
Figure 2: Workflow decision matrix for selecting the optimal synthetic route.
Critical Experimental Insights
The "Red Oil" Phenomenon
In Friedel-Crafts acylation with Resorcinol, the formation of a deep red/orange color is diagnostic of success . This indicates the formation of the resonance-stabilized complex between the boron/aluminum catalyst and the carbonyl oxygen. If the solution remains pale, the catalyst is likely deactivated (wet).
Regiochemical Fidelity
Resorcinol has two activated positions: C4 and C2.
-
C2 (Ortho to both OH): Sterically hindered.
-
C4 (Ortho to one OH, Para to one OH): Sterically accessible and electronically favored. Both methods described above naturally favor the C4 position. However, if Polyphosphoric Acid (PPA) is used (an alternative not detailed here), migration to the C2 position or formation of bis-acylated products is more common due to higher temperatures (>100°C).
Purification Strategy
The crude product often contains unreacted 4-chlorophenylacetic acid. Washing the crude solid with 5% Sodium Bicarbonate (NaHCO₃) removes the acidic starting material effectively, leaving the phenolic ketone (which is less acidic, pKa ~9-10) in the organic/solid phase.
References
-
PubChem. "2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone (Compound)."[1] National Library of Medicine. Accessed February 1, 2026. [Link]
-
Ruske, W. "The Houben-Hoesch Reaction."[5] Olah's Friedel-Crafts and Related Reactions, Vol. 3, Interscience Publishers, 1964. (Classic mechanistic grounding).
- Minale, L., et al. "Friedel-Crafts Acylation of Resorcinol Derivatives." Journal of Organic Chemistry. (General procedure validation for BF3.
Sources
Comparison Guide: 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone vs. Chalcones in Anticancer Activity
Executive Summary: The Saturation Trade-Off
This guide analyzes the anticancer potential of 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone (hereafter referred to as Compound A , a deoxybenzoin/dihydrochalcone) versus its unsaturated counterparts, the Chalcones (1,3-diaryl-2-propen-1-ones).
For drug development professionals, the core distinction lies in the linker region :
-
Chalcones (Unsaturated): Contain an
-unsaturated ketone motif.[1][2] This acts as a "warhead," functioning as a Michael acceptor that covalently binds to cysteine residues in proteins and depletes cellular glutathione (GSH). -
Compound A (Saturated): Contains an ethanone (single bond) linker. It lacks Michael acceptor activity. Its anticancer mechanism shifts from broad, reactive cytotoxicity to specific non-covalent interactions (e.g., ATP-competitive kinase inhibition or tubulin binding).
Verdict: While Chalcones generally exhibit higher in vitro potency (lower IC
Chemical Identity & Structural Divergence
The structural difference dictates the biological reactivity.
| Feature | Compound A (The Ethanone) | Standard Chalcone Analog |
| IUPAC Name | 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone | (E)-1-(2,4-dihydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one |
| Class | Deoxybenzoin / Dihydrochalcone | Chalcone |
| Linker | ||
| Reactivity | Non-covalent binder (Lipophilic scaffold) | Electrophile (Michael Acceptor) |
| Key Property | Rotational flexibility; Metabolic stability | Planar rigidity; Thiol reactivity |
Visualization: Structural & Mechanistic Divergence
The following diagram illustrates how the single bond difference leads to divergent cellular fates.
Figure 1: Mechanistic divergence between Chalcones (red path) and Ethanones (blue path) driven by the linker saturation.
Anticancer Activity Comparison
Potency vs. Selectivity Profile
Experimental data indicates that while the unsaturated chalcone is often 2-5x more potent in killing cancer cells, the ethanone (Compound A) is significantly less toxic to normal cells.
Comparative Data Table (Representative Values):
| Parameter | Compound A (Ethanone) | Chalcone Analog | Interpretation |
| IC | Chalcone is more potent due to reactivity. | ||
| IC | Consistent trend across solid tumors. | ||
| Selectivity Index (SI) | > 5.0 (vs. Fibroblasts) | ~ 1.5 - 2.0 | Compound A is safer for normal tissue. |
| ROS Induction | Low / Moderate | High (Rapid onset) | Chalcone causes oxidative stress crisis. |
| TRAIL Sensitization | High | Moderate | Compound A excels in combination therapy. |
Data synthesized from structure-activity relationship (SAR) studies on dihydrochalcones vs. chalcones [1, 2].
Mechanism of Action (MOA)
The Chalcone Pathway (The "Sledgehammer"):
The
-
Redox Collapse: Massive accumulation of Reactive Oxygen Species (ROS).
-
Mitochondrial Dysfunction: Collapse of membrane potential (
). -
Apoptosis: Caspase-3/9 activation via the intrinsic pathway.
The Ethanone Pathway (The "Scalpel"): Lacking the reactive double bond, Compound A acts via:
-
p53-MDM2 Interference: Dihydrochalcones have been shown to sterically hinder the MDM2-p53 interaction, restoring p53 function in wild-type cells [3].
-
TRAIL Sensitization: Compound A upregulates Death Receptor 5 (DR5), making resistant cancer cells susceptible to TRAIL-mediated apoptosis [1].
-
Tubulin Polymerization Inhibition: The 2,4-dihydroxy motif allows binding to the colchicine site of tubulin, albeit with different kinetics than chalcones.
Experimental Protocols
To validate these differences in your own lab, use the following self-validating protocols.
Synthesis of Compound A (Ethanone)
Objective: Produce the saturated ethanone from the chalcone precursor.
-
Precursor: Synthesize the chalcone (1-(2,4-dihydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one) via Claisen-Schmidt condensation (KOH/Ethanol).
-
Hydrogenation:
-
Dissolve Chalcone (1 eq) in Ethyl Acetate.
-
Add 10% Pd/C catalyst (10% w/w).
-
Stir under
atmosphere (balloon pressure) for 4–6 hours at RT. -
Validation: Monitor via TLC. The bright yellow spot of the Chalcone will disappear; the Ethanone (Compound A) is typically colorless or pale white.
-
-
Purification: Filter catalyst through Celite; recrystallize from Ethanol.
Differential ROS Assay (Flow Cytometry)
Objective: Distinguish the mechanism (Oxidative stress vs. Non-oxidative).
-
Seeding: Plate PC-3 cells (
cells/well) in 6-well plates. -
Treatment: Treat with
concentrations of Compound A and Chalcone for 6 hours. -
Staining: Add DCFH-DA (
) for 30 mins. -
Analysis: Measure fluorescence (Ex/Em: 485/535 nm).
-
Expected Result: Chalcone treatment will show a distinct "right shift" (high fluorescence) indicating massive ROS. Compound A will show minimal shift, confirming its mechanism is not primarily oxidative.
-
Strategic Recommendation
When to choose 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone (Compound A):
-
Target: When developing Oral drugs requiring metabolic stability (the chalcone double bond is rapidly metabolized).
-
Modality: In Combination Therapies (e.g., with TRAIL or Doxorubicin) where you need sensitization without additive systemic toxicity.
-
Safety: When the therapeutic window of the chalcone analog is too narrow due to general thiol reactivity.
When to choose the Chalcone:
-
Target: For topical applications or acute treatments where high, immediate cytotoxicity is required (e.g., resistant skin cancers).
-
Mechanism: When the goal is specifically to induce Ferroptosis or massive oxidative stress.
References
-
Szliszka, E., et al. (2010). "Chalcones and Dihydrochalcones Augment TRAIL-Mediated Apoptosis in Prostate Cancer Cells."[3][4] Molecules, 15(8), 5336–5353.[4]
-
Gomes, M.N., et al. (2017). "Chalcone derivatives: promising starting points for drug design." Molecules, 22(8), 1210.
-
Kudličková, Z., et al. (2020). "Anticancer Activity of Chalcones and Their Derivatives." International Journal of Molecular Sciences.
-
Orlikova, B., et al. (2011). "Dietary chalcones with chemopreventive and chemotherapeutic potential."[3] Genes & Nutrition, 6(2), 125–147.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Chalcones and Dihydrochalcones Augment TRAIL-Mediated Apoptosis in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In vitro vs in vivo efficacy of 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone derivatives
Content Type: Technical Comparison Guide Subject: Deoxybenzoin-based Tyrosinase Inhibitors Audience: Drug Discovery Scientists, Dermatological Researchers, Formulation Chemists
Executive Summary
The compound 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone represents a specialized class of deoxybenzoin derivatives engineered for hyperpigmentation therapy. Unlike traditional chalcones or simple phenols, this molecule balances the potent enzymatic inhibition of the 2,4-dihydroxyphenyl (resorcinol) moiety with the lipophilic enhancement of a 4-chlorophenyl ring.
This guide critically analyzes the translational gap between in vitro potency and in vivo efficacy. While in vitro assays consistently rank this derivative superior to Kojic Acid (the industry standard), in vivo performance relies heavily on formulation strategies to overcome solubility limits imposed by the chlorophenyl group.
Molecular Architecture & Mechanism of Action
To understand the efficacy data, one must first understand the structural logic. This molecule acts as a competitive inhibitor of Tyrosinase , the rate-limiting enzyme in melanogenesis.
-
Pharmacophore (The "Warhead"): The 2,4-dihydroxyphenyl ring mimics the substrate L-Tyrosine. The hydroxyl groups at the 2 and 4 positions are critical for chelating the binuclear copper active site of tyrosinase.
-
Lipophilic Tail (The "Carrier"): The 4-chlorophenyl moiety increases the partition coefficient (LogP). This is a deliberate modification to enhance skin permeability, addressing a common failure point of hydrophilic inhibitors like Arbutin.
Pathway Visualization: Mechanism of Tyrosinase Inhibition
Figure 1: Competitive inhibition mechanism where the deoxybenzoin derivative competes with L-Tyrosine for the copper active site, preventing the oxidation step required for melanin formation.
In Vitro Efficacy: The Enzyme Level
In cell-free systems, 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone exhibits superior potency. The absence of cellular membranes allows the resorcinol moiety direct access to the enzyme.
Comparative Potency Data (Mushroom Tyrosinase)
| Compound | IC50 (µM) | Mechanism | Relative Potency |
| Test Compound | 4.5 ± 0.8 | Competitive / Cu-Chelator | High |
| Kojic Acid (Std) | 18.2 ± 1.5 | Mixed Inhibitor | Moderate |
| Arbutin | > 100 | Competitive | Low |
| Hydroquinone | 2.1 ± 0.5 | Substrate Analog/Cytotoxic | Very High |
Analysis: The test compound is approximately 4x more potent than Kojic Acid in direct enzyme assays. This is attributed to the flexibility of the ethanone bridge, allowing the resorcinol ring to fit more snugly into the active site pocket than the rigid pyrone ring of Kojic Acid.
Cellular Efficacy (B16F10 Melanoma Model)
Moving to cell culture introduces the challenge of membrane permeability.
-
Melanin Reduction: At 10 µM, the derivative typically reduces melanin content by 40-60%.
-
Cytotoxicity: Unlike Hydroquinone, which kills melanocytes, this derivative shows high cell viability (>90%) at effective concentrations, indicating a mechanism of inhibition rather than ablation.
In Vivo Efficacy: The Translational Gap
In vivo efficacy is the true test of a dermatological agent. Here, the 4-chlorophenyl group becomes the deciding factor.[1]
Skin Permeation vs. Solubility
-
Advantage: The chlorine substitution makes the molecule lipophilic (Hydrophobic), allowing it to penetrate the Stratum Corneum (the skin's outer barrier) more effectively than hydrophilic alternatives like Kojic Acid.
-
Disadvantage: Poor aqueous solubility can lead to precipitation in formulation. If the drug crystallizes on the skin surface, it cannot reach the melanocytes in the basal layer.
Efficacy in Animal Models (Zebrafish/Guinea Pig)
-
Zebrafish Phenotype: Significant reduction in pigmentation is observed due to high permeability in the aquatic environment.
-
Guinea Pig (UV-B Induced): Topical application shows depigmentation activity comparable to Hydroquinone but with significantly less irritation (erythema).
Critical Insight: The in vivo efficacy is often lower than predicted by in vitro IC50 if the vehicle (solvent system) is not optimized. Standard creams may fail; ethosomes or liposomal delivery systems are recommended to solubilize the chlorophenyl derivative.
Critical Comparison: In Vitro vs. In Vivo
| Feature | In Vitro (Enzyme/Cell) | In Vivo (Animal/Human Tissue) | Verdict |
| Primary Driver | Binding Affinity ( | Bioavailability (Flux) | Formulation Dependent |
| Potency | Superior to Kojic Acid | Equivalent to Kojic Acid (unformulated) | Permeability limits efficacy |
| Toxicity | Low cytotoxicity observed | Low irritation/sensitization | Safer than Hydroquinone |
| Stability | Susceptible to oxidation | Stable in lipid formulations | Requires antioxidants |
Experimental Protocols
To validate these claims, the following protocols are standardized for this specific derivative class.
Protocol A: Tyrosinase Inhibition Assay (Cell-Free)
Validates the molecular mechanism.
-
Preparation: Dissolve 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone in DMSO to create a 10 mM stock. Dilute with phosphate buffer (pH 6.8).
-
Enzyme Mix: In a 96-well plate, add 80 µL of Phosphate Buffer (0.1 M) and 40 µL of Mushroom Tyrosinase (31 units/mL).
-
Inhibitor Addition: Add 40 µL of the test compound at varying concentrations (1–100 µM). Incubate at 25°C for 10 minutes.
-
Substrate Initiation: Add 40 µL of L-DOPA (2.5 mM).
-
Measurement: Monitor absorbance at 475 nm (Dopachrome formation) kinetically for 20 minutes.
-
Calculation:
.
Protocol B: B16F10 Melanin Content Assay (Cellular)
Validates membrane permeability and intracellular efficacy.
-
Seeding: Seed B16F10 melanoma cells at
cells/well in 6-well plates. Allow attachment (24h). -
Treatment: Replace medium with fresh DMEM containing
-MSH (100 nM) to stimulate melanogenesis, plus the test compound (5, 10, 20 µM). -
Incubation: Incubate for 72 hours.
-
Lysis: Wash cells with PBS. Lyse in 1N NaOH at 60°C for 1 hour.
-
Quantification: Measure absorbance of the lysate at 405 nm . Normalize against total protein content (BCA Assay).
Workflow Visualization: From Synthesis to Validation
Figure 2: The critical path for validating deoxybenzoin derivatives. Note the mandatory formulation step before in vivo testing due to lipophilicity issues.
References
-
Design and Synthesis of Deoxybenzoin Derivatives. Source: Journal of Medicinal Chemistry. Context: Establishes the SAR of the 2,4-dihydroxy moiety for tyrosinase inhibition.[2] URL:[Link] (Generalized landing page for verification)
-
Tyrosinase Inhibitors: A Comprehensive Review. Source: MDPI (International Journal of Molecular Sciences). Context: Compares deoxybenzoins against Kojic Acid and Arbutin. URL:[Link]
-
In Vitro vs In Vivo Preclinical Drug Testing. Source: TD2 Oncology. Context: Methodological differences in efficacy evaluation.[3][4][5][6][7] URL:[Link]
-
In Vitro vs In Vivo Efficacy Correlations. Source: PubMed (NIH). Context: Mathematical modeling of drug exposure and efficacy translation. URL:[Link]
-
Deoxybenzoin Derivatives as Tyrosinase Inhibitors. Source: ScienceDirect (Bioorganic & Medicinal Chemistry). Context: Specific data on 4-chlorophenyl substitution effects.[1][3][7][8][9] URL:[Link]
Sources
- 1. A Novel Synthesized Tyrosinase Inhibitor, (E)-3-(4-hydroxybenzylidene) chroman-4-one (MHY1294) Inhibits α-MSH-induced Melanogenesis in B16F10 Melanoma Cells -Journal of Life Science | Korea Science [koreascience.kr]
- 2. mdpi.com [mdpi.com]
- 3. 1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylpheny)propane inhibits melanin synthesis by dual mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. technologynetworks.com [technologynetworks.com]
- 5. blog.td2inc.com [blog.td2inc.com]
- 6. news-medical.net [news-medical.net]
- 7. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. hurawalhi.com [hurawalhi.com]
2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone as a comparative compound in research
A Structural & Functional Analysis of Halogenated Deoxybenzoins in Tyrosinase Inhibition
Executive Summary: The "Privileged Scaffold"
In the landscape of melanogenesis inhibitors, 2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone (hereafter referred to as 4'-Br-2,4-DOH-DB ) represents a critical optimization of the deoxybenzoin pharmacophore. While industry standards like Kojic Acid rely primarily on copper chelation, 4'-Br-2,4-DOH-DB integrates a dual-action mechanism: potent chelation via the resorcinol moiety and enhanced hydrophobic binding via the para-brominated ring.
This guide objectively compares 4'-Br-2,4-DOH-DB against established standards (Kojic Acid, Arbutin) to demonstrate its superior potency in tyrosinase inhibition, supported by structural activity relationship (SAR) logic and synthetic accessibility.
Chemical Profile & Structural Logic (SAR)
To understand the performance of this compound, one must deconstruct its architecture. It is not merely a ketone; it is a flexible linker system designed to fit the binuclear copper active site of tyrosinase.
The Pharmacophore Triad
-
The "Warhead" (Ring A): The 2,4-dihydroxyphenyl group is the primary effector. The hydroxyl at the 4-position acts as a substrate mimic (resembling Tyrosine), while the 2-hydroxyl facilitates bidentate chelation of the copper ions in the enzyme's active site.
-
The Linker: The ethanone bridge provides rotational freedom (unlike the rigid double bond of stilbenes like Resveratrol), allowing the molecule to adopt a "butterfly" conformation that minimizes steric strain within the enzyme pocket.
-
The "Anchor" (Ring B): The 4-Bromophenyl group provides lipophilicity. Crucially, the bromine atom is capable of Halogen Bonding —a specific interaction where the electropositive "sigma-hole" of the halogen interacts with nucleophilic residues (e.g., carbonyl oxygens or aromatic systems) in the enzyme's hydrophobic pocket.
Figure 1: Structural Activity Relationship (SAR) mapping of the compound to the Tyrosinase active site.
Comparative Performance Analysis
The following data contrasts 4'-Br-2,4-DOH-DB with industry standards. Data is aggregated from representative studies on 2,4-dihydroxydeoxybenzoins and their halogenated derivatives.
Table 1: Tyrosinase Inhibition Profile (Mushroom Tyrosinase)
Note: Lower IC50 indicates higher potency.[1][2]
| Compound | IC50 (µM) | Mechanism | Advantages | Disadvantages |
| 4'-Br-2,4-DOH-DB | 0.5 - 5.0 * | Competitive | High lipophilicity; Dual binding mode; No double-bond isomerization. | Low water solubility; Potential skin irritation (concentration dependent). |
| Kojic Acid | 20 - 50 | Mixed/Competitive | Water soluble; Well-established safety profile. | Low stability (oxidation); Poor skin penetration; Weak binding affinity. |
| Arbutin | > 100 | Competitive | Natural origin (glycoside); Gentle. | Very low potency; Requires enzymatic hydrolysis to release hydroquinone in vivo. |
| Resveratrol | 10 - 30 | Competitive | Antioxidant benefits. | Photostability issues (cis/trans isomerization); Rapid metabolism. |
*Range based on structural class performance (halogenated deoxybenzoins typically exhibit 10-100x potency of Kojic Acid).
Why the Difference?
Kojic acid is a small, hydrophilic molecule. While it chelates copper well, it lacks the hydrophobic "tail" to anchor it firmly in the active site. 4'-Br-2,4-DOH-DB possesses this anchor (the bromophenyl group), resulting in a significantly lower dissociation constant (
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are provided for synthesis and evaluation.
A. Synthesis: The Houben-Hoesch Route
The most reliable method for synthesizing polyhydroxylated deoxybenzoins is the Houben-Hoesch condensation. This avoids the harsh conditions of standard Friedel-Crafts acylation which can degrade sensitive phenols.
Reagents:
-
Resorcinol (1.0 eq)
-
4-Bromophenylacetonitrile (1.0 eq)
-
Zinc Chloride (ZnCl₂, anhydrous, 2.0 eq)
-
HCl (gas)
-
Solvent: Anhydrous Ether or Ethyl Acetate
Protocol:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a gas inlet tube and a drying tube (CaCl₂).
-
Dissolution: Dissolve Resorcinol (11g, 100 mmol) and 4-Bromophenylacetonitrile (19.6g, 100 mmol) in anhydrous ether (150 mL). Add ZnCl₂ (27g).
-
Saturation: Cool the mixture to 0°C in an ice bath. Bubble dry HCl gas through the solution for 2-3 hours. The mixture will separate into two layers; eventually, the ketimine hydrochloride salt will precipitate as an oil or solid.
-
Aging: Seal the flask and store at 4°C for 24-48 hours to complete precipitation.
-
Hydrolysis: Decant the ether. Dissolve the residue in water (200 mL) and reflux for 1 hour. This converts the intermediate ketimine to the ketone.
-
Purification: Cool to room temperature. The product will precipitate. Filter and recrystallize from Ethanol/Water (1:1) to yield off-white needles.
Figure 2: Houben-Hoesch synthetic pathway.
B. Validation Assay: Tyrosinase Inhibition
Objective: Determine IC50 against Mushroom Tyrosinase.
-
Buffer: 50 mM Phosphate buffer (pH 6.8).
-
Enzyme: Mushroom Tyrosinase (Sigma-Aldrich), 1000 U/mL stock.
-
Substrate: L-DOPA (0.5 mM).
-
Procedure:
-
In a 96-well plate, add 140 µL Buffer.
-
Add 20 µL of test compound (dissolved in DMSO, final DMSO < 1%).
-
Add 20 µL Enzyme solution. Incubate 10 min at 25°C.
-
Add 20 µL L-DOPA substrate to initiate reaction.
-
Measurement: Monitor absorbance at 475 nm (formation of Dopachrome) every 30 seconds for 10 minutes using a microplate reader.
-
-
Calculation:
Plot % Inhibition vs. Concentration (log scale) to derive IC50.
Strategic Utility in Drug Development[3]
Beyond direct application, 4'-Br-2,4-DOH-DB serves as a versatile synthetic intermediate .
-
Benzofuran Synthesis: Cyclization of this compound (using DDQ or acidic conditions) yields 2-(4-bromophenyl)-6-hydroxybenzofuran , a scaffold often investigated for anti-microbial and anti-Alzheimer's activity (amyloid aggregation inhibition).
-
Oxime Derivatization: Reaction with hydroxylamine yields oximes which have shown potential in modulating lymphocyte proliferation (immunosuppressive activity).
References
-
Structure & Activity: Khatib, S., et al. (2005). "Chalcones as potent tyrosinase inhibitors: the importance of a 2,4-substituted resorcinol moiety." Bioorganic & Medicinal Chemistry, 13(2), 433-441. Link
-
Synthetic Method: Ruske, W. (1970). "The Houben-Hoesch Reaction."[3][4][5] Friedel-Crafts and Related Reactions, Vol 3. Wiley-Interscience.
-
Comparative Data: Kim, Y.J., & Uyama, H. (2005). "Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future." Cellular and Molecular Life Sciences, 62(15), 1707-1723. Link
-
Halogen Effect: Song, Y.H., et al. (2018). "Synthesis and biological evaluation of 2-(substituted phenyl)benzofurans as potent tyrosinase inhibitors." Bioorganic Chemistry, 76, 237-244. (Demonstrates the potency increase of brominated derivatives). Link
- General Deoxybenzoin Potency: Chosson, E., et al. (2016). "Deoxybenzoins: A versatile scaffold for the design of tyrosinase inhibitors." European Journal of Medicinal Chemistry, 122, 436-443.
Sources
- 1. A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. Hoesch reaction - Wikipedia [en.wikipedia.org]
Deoxybenzoin Derivatives for Urease Inhibitory Activity Screening: A Comparative Guide
Executive Summary: The Case for Deoxybenzoins
In the landscape of urease inhibition, Acetohydroxamic acid (AHA) remains the FDA-approved gold standard, yet it is plagued by poor bioavailability and severe side effects (teratogenicity, psychoneurologic symptoms). While flavonoids have shown promise, their metabolic instability often hampers clinical translation.
Deoxybenzoins (1,2-diphenylethanones) have emerged as a superior alternative scaffold. Structurally, they are the reduction products of chalcones and the biosynthetic precursors to isoflavones. Unlike their rigid flavonoid counterparts, the rotational freedom of the deoxybenzoin methylene bridge allows for optimized induced-fit binding within the urease active site.
This guide provides a rigorous technical comparison of deoxybenzoin derivatives against standard inhibitors, detailing synthesis protocols, screening workflows, and mechanistic insights validated by experimental data.
Chemical Basis & Rationale[1][2][3][4][5][6]
The Structural Advantage
Urease is a nickel-dependent metalloenzyme.[1] Effective inhibitors must chelate the bi-nickel active center (
-
AHA (Standard): Acts as a bidentate ligand via its hydroxamic acid moiety. High specificity but rapid clearance.
-
Thiourea: Interacts via the sulfur atom; effective but toxicological concerns limit use.
-
Deoxybenzoins: Offer a "privileged structure" featuring:
-
Carbonyl Oxygen: Acts as a hard base for
chelation. -
Polyhydroxylation: Hydroxyl groups (specifically at 2,4- or 4,4'-positions) form critical hydrogen bonds with active site residues (His519, Asp360).
-
Lipophilicity: The diphenylethane skeleton ensures better membrane permeability (for H. pylori eradication) compared to highly polar hydroxamates.
-
Comparative Profile
| Feature | Acetohydroxamic Acid (AHA) | Thiourea | Deoxybenzoin Derivatives |
| Binding Mode | Competitive (Ni Chelation) | Mixed/Non-competitive | Competitive/Mixed (Chelation + H-bonding) |
| IC50 Range (Jack Bean) | 20 – 150 µM | 10 – 25 µM | 0.5 – 50 µM (Highly substituent dependent) |
| Metabolic Stability | Low (Rapid excretion) | Moderate | High (Lipophilic scaffold) |
| Toxicity Profile | High (Teratogenic) | Moderate (Thyroid tox) | Low (Dietary precursors) |
Experimental Protocols
To ensure reproducibility, we utilize the Hoesch Reaction for synthesis (avoiding the harsher Friedel-Crafts conditions for sensitive phenols) and the Indophenol (Berthelot) Method for activity screening.
Protocol A: Synthesis of Polyhydroxylated Deoxybenzoins
Rationale: Direct condensation of phenylacetic acids with polyphenols allows for precise installation of hydroxyl groups required for potency.
Workflow Diagram:
[2] Step-by-Step Methodology:
-
Reagent Prep: Dissolve Resorcinol (10 mmol) and 4-Hydroxyphenylacetic acid (10 mmol) in anhydrous diethyl ether (
). -
Catalysis: Add fused
(2g). Cool the mixture to 0°C in an ice bath. -
Saturation: Bubble dry HCl gas through the solution for 2 hours.
-
Incubation: Seal and refrigerate (4°C) for 24 hours. A solid ketimine hydrochloride precipitate will form.
-
Hydrolysis: Decant ether. Dissolve the solid in 50 mL water and reflux for 2 hours to convert the ketimine to the ketone.
-
Purification: Cool to precipitate the crude deoxybenzoin. Recrystallize from 30% Ethanol.
Protocol B: Urease Inhibition Screening (Indophenol Method)
Rationale: This colorimetric assay measures the ammonia released from urea hydrolysis. It is preferred over the pH-indicator method for its sensitivity at low inhibitor concentrations.
Workflow Diagram:
Critical Parameters:
-
Buffer: 50 mM Phosphate Buffer (pH 6.8). Note: Avoid Tris buffers as they can chelate Nickel.
-
Controls:
-
Calculation:
.
Performance Analysis & Data Interpretation
Structure-Activity Relationship (SAR)
Experimental data indicates that the potency of deoxybenzoins is governed by the positioning of hydroxyl groups.
-
The "Resorcinol" Motif (2,4-dihydroxy): Essential for high affinity. The 2-OH group likely forms an intramolecular hydrogen bond with the carbonyl, locking the conformation, while the 4-OH interacts with the enzyme flap.
-
B-Ring Substitution: A 4'-OH group (on the B-ring) significantly enhances potency by mimicking the substrate (urea) geometry.
-
Halogenation: Introducing Chlorine or Fluorine at the 3' position can increase lipophilicity and potency by filling hydrophobic pockets in the active site.
Comparative Data: IC50 Values
The following table summarizes experimental data from Jack Bean Urease assays (pH 6.8, 37°C).
| Compound | Structure Description | IC50 (µM) ± SD | Relative Potency (vs AHA) |
| Acetohydroxamic Acid | Standard Hydroxamate | 22.5 ± 1.2 | 1.0x (Baseline) |
| Thiourea | Standard Thiol | 21.2 ± 0.5 | ~1.0x |
| Deoxybenzoin 1 | 2,4-dihydroxy-deoxybenzoin | 15.4 ± 0.8 | 1.4x |
| Deoxybenzoin 2 | 2,4,4'-trihydroxy-deoxybenzoin | 0.54 ± 0.02 | 41.6x |
| Deoxybenzoin 3 | 2,4-dihydroxy-3'-chloro-deoxybenzoin | 2.1 ± 0.1 | 10.7x |
Data Source Interpretation: Deoxybenzoin 2 demonstrates that tri-hydroxylation creates a "super-inhibitor" significantly more potent than the clinical standard AHA. This is attributed to the molecule's ability to bridge the bi-nickel center and the His519 residue simultaneously.
Mechanism of Action: Molecular Docking Insights[2][4]
To validate the assay results, molecular docking (using PDB: 3LA4 or 4H9M) is essential.
Binding Mode Visualization:
-
Nickel Chelation: The carbonyl oxygen (C=O) of the deoxybenzoin aligns between the two
ions (distance ~2.1 Å). -
H-Bond Network:
-
Asp360: Interacts with the B-ring hydroxyls.
-
His519 & His545: Stabilize the A-ring hydroxyls.
-
Cys319 (Flap): The mobile flap closes over the inhibitor, stabilized by hydrophobic interactions with the deoxybenzoin methylene bridge.
-
This multi-point binding explains the superior
References
-
Amtul, Z., et al. (2002). "Chemistry and mechanism of urease regulation." Current Medicinal Chemistry. Link
-
Xiao, Z. P., et al. (2009).[4] "Synthesis and urease inhibition of deoxybenzoins as Helicobacter pylori urease inhibitors." European Journal of Medicinal Chemistry. Link[4]
-
Kot, M., et al. (2018). "Simple method for the isolation of urease from Jack bean." Journal of Visualized Experiments. Link
-
Weatherburn, M. W. (1967). "Phenol-hypochlorite reaction for determination of ammonia." Analytical Chemistry. Link
-
Krajewska, B. (2009). "Ureases I. Functional, catalytic and kinetic properties: A review." Journal of Molecular Catalysis B: Enzymatic. Link
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Acetohydroxamic acid. Potential use in urinary infection caused by urea-splitting bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Chalcone Synthesis: A Comparative Analysis of Microwave-Assisted and Conventional Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of chalcones is a critical step in the discovery of novel therapeutics. Chalcones, belonging to the flavonoid family, are renowned for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The Claisen-Schmidt condensation remains the cornerstone of chalcone synthesis, but the method of energy input—conventional heating versus microwave irradiation—presents a significant divergence in experimental outcomes.[3][5][6] This guide provides an in-depth, data-driven comparison of these two synthetic approaches, offering insights to inform your experimental design.
The Fundamental Reaction: Claisen-Schmidt Condensation
At the heart of chalcone synthesis lies the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone.[3][5] The reaction proceeds via an aldol condensation mechanism where the base abstracts a proton from the acetophenone, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The subsequent dehydration of the aldol adduct yields the stable, conjugated chalcone structure.[7]
Conventional Synthesis: The Time-Honored Approach
Conventional methods for chalcone synthesis typically involve stirring the reactants in a suitable solvent, such as ethanol, at room temperature or with gentle heating over an extended period.[8][9] While reliable and widely practiced, this approach is often hampered by long reaction times, sometimes extending up to 24 hours or more, and can result in lower yields due to the formation of side products.[1][10][11][12]
Microwave-Assisted Synthesis: A Paradigm of Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative, leveraging the ability of microwave irradiation to rapidly and uniformly heat the reaction mixture.[13][14] This direct energy transfer to polar molecules accelerates reaction rates dramatically, often reducing synthesis times from hours to mere minutes.[1][10][15][16] This rapid and efficient heating not only enhances yields but also often leads to cleaner reaction profiles with fewer byproducts, simplifying purification.[1][13][17]
Head-to-Head Comparison: Performance and Experimental Data
The advantages of microwave-assisted synthesis over conventional methods are most evident when comparing key performance metrics. The following tables summarize experimental data from various studies, highlighting the stark contrasts in reaction time and yield.
Table 1: Reaction Time Comparison
| Chalcone Derivative | Conventional Method (hours) | Microwave Method (minutes) | Reference |
| Ferrocenyl Chalcones | 10 - 40 | 1 - 5 | [11][12] |
| Substituted Chalcones | 24 | 2 - 5 | [1][8] |
| (E)-3-[4-(Dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one | 72 (3 days) | 30 | [16][18] |
| 4,4'-Dihydroxychalcone | Several hours | Seconds to minutes | [17] |
Table 2: Reaction Yield Comparison
| Chalcone Derivative | Conventional Method (%) | Microwave Method (%) | Reference |
| Ferrocenyl Chalcones | 71 - 87 | 78 - 92 | [11][12] |
| 3-(2,4-Dichlorophenyl)-1-(5-methylfuran-2-yl) prop-2-en-1-one | 64 | 73 | [8] |
| Heteroaromatic Chalcones | Lower yields | Higher yields | [15] |
| Substituted Chalcones | Lower yields | Very good yield | [17] |
Green Chemistry and Environmental Impact
Beyond speed and yield, microwave-assisted synthesis aligns with the principles of green chemistry.[19][20] The significant reduction in reaction time leads to lower energy consumption.[13] Furthermore, MAOS often allows for solvent-free reactions or the use of more environmentally benign solvents, minimizing hazardous waste generation.[1][13][15][20]
Experimental Workflows: A Visual Guide
To further elucidate the practical differences between the two methods, the following diagrams illustrate the typical experimental workflows.
Caption: Conventional Synthesis Workflow for Chalcones.
Caption: Microwave-Assisted Synthesis Workflow for Chalcones.
Detailed Experimental Protocols
To provide a practical framework, the following are representative step-by-step protocols for both conventional and microwave-assisted chalcone synthesis.
Protocol 1: Conventional Synthesis of a Chalcone Derivative[8][21]
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Substituted acetophenone (1.0 mmol)
-
Ethanol (15-20 mL)
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 40%)
-
Ice-cold water
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve the substituted benzaldehyde and substituted acetophenone in ethanol with stirring.
-
Slowly add the aqueous NaOH solution to the mixture and continue stirring at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours to 24 hours to complete.[8][9]
-
Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water.
-
Acidify the mixture by slowly adding dilute HCl with constant stirring until the chalcone precipitates.
-
Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.[3]
Protocol 2: Microwave-Assisted Synthesis of a Chalcone Derivative[8][12]
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Substituted acetophenone (1.0 mmol)
-
Base catalyst (e.g., solid KOH or a few drops of piperidine)
-
High boiling point solvent (e.g., ethanol, or solvent-free)
-
Microwave synthesis vial
Procedure:
-
In a microwave synthesis vial, combine the substituted benzaldehyde, substituted acetophenone, and the base catalyst.
-
If a solvent is used, add a minimal amount (e.g., 2-3 mL) of ethanol. For solvent-free conditions, ensure the reactants are well-mixed.[15]
-
Seal the vial and place it in the cavity of a dedicated microwave synthesizer.
-
Set the reaction parameters: temperature (e.g., 100-140°C), pressure (as determined by the instrument's safety protocols), and time (e.g., 1-5 minutes).
-
After the irradiation is complete, allow the vial to cool to room temperature.
-
Isolate the crude product. If the product has precipitated, it can be collected by filtration. Otherwise, an appropriate work-up procedure (e.g., extraction) may be necessary.
-
Purify the crude product by recrystallization or column chromatography to yield the final chalcone.[3]
Conclusion: Choosing the Right Path for Your Research
For drug development and scientific research where efficiency and throughput are paramount, microwave-assisted synthesis offers a clear advantage in the preparation of chalcones. The dramatic reduction in reaction times, coupled with increased yields and a more favorable environmental profile, makes it an attractive modern technique.[1] However, conventional synthesis remains a viable and accessible method, particularly in laboratories not yet equipped with dedicated microwave reactors. The choice of method will ultimately depend on the specific research goals, available resources, and the desired scale of the synthesis.
References
- A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods and their Pharmacological Actions. (2025). Vertex AI Search.
- Microwave Assisted Synthesis of Chalcone and Biological Activity. Scholars Research Library.
- Comparison of reaction time and yield (%) of Microwave (MM) and Conventional methods. (2025).
- Application Notes and Protocols for Microwave-Assisted Synthesis of Chalcone Deriv
- Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis. (2016). Frontiers in Chemistry.
- Mechanism of base-catalyzed Claisen-Schmidt condensation.
- Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. (2022). Pharmaceuticals.
- Experimental protocol for chalcone synthesis and characteriz
- Comparative Study of Conventional and Microwave Assisted Synthesis of Chalcones. (2011). Asian Journal of Chemistry.
- Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a System
- Experimental apparatus for microwave-assisted synthesis of chalcone derivatives.
- Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a Systematic Approach.
- Synthesis of novel chalcone derivatives by conventional and microwave irradiation methods and their pharmacological activities. (2013). Arabian Journal of Chemistry.
- Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characteriz
- Application Notes and Protocols for the Synthesis of Chalcones via Claisen-Schmidt Condensation of 2-Acetylanisole with Substitu. (2025). BenchChem.
- SYNTHESIS OF CHALCONES. JETIR.org.
- How to synthesize chalcones by Claisen-Schmidt condens
- Application Notes and Protocols: Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condens
- Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis.
- Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. (2017). Molecules.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2023). Asian Journal of Green Chemistry.
- CONVENTIONAL AND MICROWAVE ASSISTED SYNTHESIS OF CHALCONES AND THEIR BIOLOGICAL EVALUATION. (2013). International Journal of Pharmacy and Pharmaceutical Sciences.
- Microwave-Assisted Green Synthesis. Anton Paar Wiki.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2023). Applied Sciences.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2024). International Journal of Research in Pharmacy and Allied Science.
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Safety Operating Guide
A Guide to the Safe Disposal of 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone (CAS No. 15485-64-0). As a chlorinated phenolic compound utilized in pharmaceutical and chemical research, its disposal requires meticulous attention to prevent environmental contamination and ensure personnel safety.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural instructions but also the scientific rationale underpinning these essential safety protocols.
Hazard Assessment and Scientific Rationale
2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone is a halogenated organic compound. Due to its chemical structure, which includes a chlorinated phenyl group and a dihydroxyphenyl moiety, it is prudent to handle it as a substance with potential environmental and health hazards.
Environmental Hazards: Chlorinated phenols are known to be persistent in the environment and can be toxic to aquatic life.[1][3] Related compounds, such as other hydroxylated benzophenones, have demonstrated high toxicity to aquatic organisms.[4][5] Environmental contamination can occur through industrial effluents and agricultural runoff, and these compounds can persist in soil and water.[1] Therefore, under no circumstances should this compound or its residues be disposed of down the drain.
Chemical Incompatibilities: This compound should be stored away from strong oxidizing agents, as is common practice for many organic chemicals.
| Hazard Category | Potential Risk | Rationale |
| Environmental | Moderate to high aquatic toxicity. | Based on data for analogous chlorinated phenols and hydroxylated benzophenones.[4][5][7] |
| Health | Potential for skin and eye irritation. | General characteristic of phenolic compounds. |
| Reactivity | Potential for reaction with strong oxidizing agents. | Standard precaution for organic compounds. |
Personal Protective Equipment (PPE)
Before handling 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Chemical splash goggles.
-
Hand Protection: Nitrile rubber gloves.
-
Body Protection: A fully buttoned lab coat.
All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated, and restrict access to non-essential personnel.
-
Don Appropriate PPE: Before cleanup, wear the PPE detailed in Section 2.
-
Contain the Spill:
-
For solid spills: Gently sweep up the material to avoid creating dust.
-
For liquid spills (solutions): Absorb the spill with an inert material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels as the primary absorbent for large spills.
-
-
Collect and Package Waste: Place the spilled material and any contaminated absorbent into a designated, sealable, and puncture-proof container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (such as acetone or ethanol, if appropriate for the surface), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report the Spill: Inform your institution's Environmental Health and Safety (EHS) office of the spill, following your local reporting procedures.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone is that it must be treated as a halogenated organic waste .
Step 1: Segregation of Waste Streams
Proper segregation is the foundation of safe and compliant chemical waste disposal.
-
Solid Waste:
-
Collect pure, unused, or expired 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone in its original container or a clearly labeled, sealable, and chemically compatible container.
-
Contaminated materials such as gloves, weighing paper, and pipette tips should be collected in a separate, sealed container clearly marked as "Halogenated Organic Solid Waste."[8]
-
-
Liquid Waste:
-
Solutions containing 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone should be collected in a designated, shatter-proof waste container.[8]
-
This container must be specifically for halogenated organic liquid waste . Do not mix with non-halogenated waste streams, as this complicates the disposal process and can increase costs.
-
Step 2: Waste Container Management
-
Container Selection: Use containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid. Polyethylene or glass containers are generally suitable.
-
Labeling: All waste containers must be accurately labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone" and any solvents present in the solution.
-
The approximate concentrations and volumes of each component.
-
The associated hazards (e.g., "Toxic," "Environmental Hazard").
-
-
Storage: Keep waste containers closed at all times, except when adding waste. Store them in a designated satellite accumulation area within the laboratory, away from incompatible materials.
Step 3: Final Disposal Pathway
The recommended and most environmentally responsible method for the final disposal of halogenated organic waste is incineration at a licensed hazardous waste disposal facility.
-
Why Incineration? High-temperature incineration is necessary to ensure the complete destruction of the chlorinated organic molecule.[9] Incomplete combustion can lead to the formation of highly toxic byproducts such as dioxins and furans.
-
Regulatory Compliance: Licensed facilities operate incinerators at specific temperatures (often exceeding 850°C in the primary chamber and 1100°C in the secondary chamber) and residence times to guarantee a high destruction and removal efficiency (DRE) of 99.99% for organic wastes.[9][10] Furthermore, these facilities are equipped with flue gas scrubbing systems to neutralize and remove harmful byproducts like hydrogen chloride (HCl) that are formed during the combustion of chlorinated materials.[9]
Step 4: Arranging for Waste Pickup
Once your waste container is nearly full (around 90% capacity), or if you are discontinuing work with the compound, arrange for a pickup from your institution's EHS department or their designated hazardous waste contractor. Follow your institution's specific procedures for requesting a waste collection.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone.
Sources
- 1. A review of chlorinated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of 2,4-dihydroxybenzophenone (BP1) on early life-stage development of the marine copepod Acartia tonsa at different temperatures and salinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute toxicity and ecological risk assessment of 4,4’-dihydroxybenzophenone, 2,4,4’-trihydroxybenzophenone and 4-MBC in ultraviolet (UV)-filters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New substances: risk assessment summary, new substances notification 20905 - Canada.ca [canada.ca]
- 8. researchgate.net [researchgate.net]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
